molecular formula C11H20Cl2N2O B139899 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride CAS No. 143254-82-4

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Cat. No.: B139899
CAS No.: 143254-82-4
M. Wt: 267.19 g/mol
InChI Key: VBXXNCHZAMNCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N2O and its molecular weight is 267.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXNCHZAMNCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469837
Record name 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143254-82-4
Record name 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4'-Bipiperidine-1'-carbonylchloridehydrochloride(1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a key bifunctional molecule widely utilized as a pivotal intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its structure, incorporating a reactive acyl chloride moiety and a piperidinopiperidine core, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below. It is important to note that the reported melting point varies significantly across different sources, which may be attributed to differences in purity or measurement conditions. One source indicates a melting point range of 180-185°C, while another reports a higher range of 240-260°C.[1][3] Some commercial suppliers do not provide a specific melting point.[2] This discrepancy underscores the importance of analytical characterization of the material before use.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀Cl₂N₂O[2]
Molecular Weight 267.19 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 180-185°C or 240-260°C (decomposition)[1][3]
Boiling Point 344.5 °C at 760 mmHg (calculated)[2]
Solubility Soluble in water and organic solvents, including methanol.[1][3]
Storage Store under inert gas (nitrogen or argon) at 2-8°C.[2]

Spectral Data:

While comprehensive, publicly available spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited in the provided search results, commercial suppliers typically provide this information upon request.[4][5] A computed vapor phase IR spectrum is available and can be used for preliminary identification.[6] Researchers should obtain and interpret the full spectral data to confirm the identity and purity of the compound before use in any synthetic protocol.

Synthesis

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. A common and safer alternative to the use of highly toxic phosgene or its dimer is a multi-step process starting from 4-piperidinopiperidine. This process is designed to be highly safe and operable, yielding the final product in high yield.

A patented method involves the following key steps:

  • Silylation: 4-Piperidinopiperidine is reacted with a trialkylsilyl halide (e.g., trimethylsilyl chloride) to protect the secondary amine and form a 4-piperidinopiperidinyl trialkylsilyl intermediate.

  • Carboxylation: The silylated intermediate is then reacted with carbon dioxide gas to form a trialkylsilyl carbamate derivative.

  • Chlorination: The carbamate derivative is subsequently treated with a chlorinating agent, such as thionyl chloride, to yield this compound.

This synthetic approach avoids the use of highly toxic reagents and allows for a more controlled and scalable production process.

Synthesis_Pathway 4-Piperidinopiperidine 4-Piperidinopiperidine 4-Piperidinopiperidinyl trialkylsilyl 4-Piperidinopiperidinyl trialkylsilyl 4-Piperidinopiperidine->4-Piperidinopiperidinyl trialkylsilyl Trialkylsilyl halide Trialkylsilyl carbamate derivative Trialkylsilyl carbamate derivative 4-Piperidinopiperidinyl trialkylsilyl->Trialkylsilyl carbamate derivative CO2 This compound This compound Trialkylsilyl carbamate derivative->this compound Thionyl chloride

Figure 1: A simplified schematic of a common synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution reactions. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

The general mechanism for the reaction of an acyl chloride with a nucleophile is a two-step addition-elimination process:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Nucleophilic_Acyl_Substitution cluster_0 Nucleophilic Addition-Elimination Mechanism Acyl_Chloride R-COCl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-Nu⁺H] Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Product R-CO-Nu Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproduct HCl Tetrahedral_Intermediate->Byproduct

Figure 2: Generalized mechanism of nucleophilic acyl substitution on an acyl chloride.

This reactivity profile allows this compound to react with a wide range of nucleophiles, including:

  • Alcohols: to form esters.

  • Amines: to form amides.

  • Water: to hydrolyze back to the corresponding carboxylic acid (though in this case, it would likely be unstable and decarboxylate).

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the potent anticancer drug, Irinotecan . Irinotecan is a topoisomerase I inhibitor used in the treatment of various solid tumors. In the synthesis of Irinotecan, the acyl chloride functionality of this compound is reacted with the hydroxyl group of 7-ethyl-10-hydroxycamptothecin to form a carbamate linkage.

Beyond its role in the synthesis of Irinotecan, the unique structure of this compound makes it a valuable building block for the creation of novel piperidine-containing molecules in drug discovery programs. The piperidine and piperidinopiperidine motifs are common scaffolds in many biologically active compounds, and the ability to introduce this moiety via a reactive acyl chloride provides a powerful tool for medicinal chemists.

Safety and Handling

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its well-defined reactivity, centered around the acyl chloride group, allows for the efficient construction of complex molecules, most notably the anticancer agent Irinotecan. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug development. A thorough understanding of this key intermediate is essential for its effective and safe utilization in the advancement of medicinal chemistry.

References

  • LookChem. Cas 143254-82-4,this compound. [Link]
  • PubChem. This compound. [Link]
  • SpectraBase. 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]
  • Capot Chemical. MSDS of this compound. [Link]

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS 143254-82-4)

Abstract

This compound (CAS No. 143254-82-4) is a pivotal chemical intermediate, indispensable in the synthesis of complex pharmaceutical compounds.[1] Recognized for its bifunctional piperidine framework, this molecule serves as a cornerstone in the development of critical drugs, most notably in the field of oncology. This guide provides a comprehensive technical overview, encompassing its physicochemical properties, advanced synthesis methodologies, principal applications in drug discovery, and essential safety and handling protocols. By elucidating the causality behind its synthetic pathways and applications, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block.

Core Chemical Identity and Properties

This compound, also known by synonyms such as 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride and [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride, is a stable, high-purity crystalline powder.[1][2][3] Its chemical structure features a reactive acyl chloride group attached to one piperidine ring, which is itself linked to a second piperidine ring, providing a robust scaffold for further chemical modification.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data presented below has been consolidated from various technical datasheets.

PropertyValueSource(s)
CAS Number 143254-82-4[1][3][4]
Molecular Formula C₁₁H₂₀Cl₂N₂O[1][2][4]
Molecular Weight 267.19 g/mol [2][4]
Appearance White to off-white or yellowish crystalline powder[2]
Melting Point 180-185°C[2]
Boiling Point 344.5°C at 760 mmHg[1][3]
Flash Point 162.1°C[1][3]
Solubility Soluble in water and organic solvents[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Synthesis and Manufacturing: A Modern Perspective

The manufacturing process for this compound is crucial for ensuring high yield and purity while maintaining operational safety. Historically, similar compounds were synthesized using highly toxic reagents like phosgene or its dimer, which posed significant handling risks and made large-scale production challenging.[5][6][7]

A superior, patented method has been developed that circumvents the use of phosgene, offering a safer and more efficient pathway.[5][8] This process is foundational to the reliable supply of this intermediate for pharmaceutical manufacturing.

Patented High-Yield Synthesis Workflow

This modern synthesis involves a multi-step, one-pot reaction that significantly improves yield and safety.[5][6] The process begins with the protection of the secondary amine, followed by carboxylation and subsequent conversion to the final acyl chloride hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Silylation (Protection) cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acyl Chloride Formation A 4-Piperidinopiperidine C 4-Piperidinopiperidinyl Trialkylsilyl (Protected Intermediate) A->C Reaction in Methylene Chloride B Trialkylsilyl Halide (e.g., Trimethylsilyl Chloride) B->C E Trialkylsilyl Carbamate Derivative C->E Bubbling CO₂ through solution D Carbon Dioxide Gas (CO₂) D->E G 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride (Final Product) E->G Reaction with Thionyl Chloride F Chlorinating Agent (e.g., Thionyl Chloride) F->G

Caption: Patented synthesis workflow for 1-Chlorocarbonyl-4-piperidinopiperidine HCl.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on the process described in the patent literature.[5][6][8]

  • Silylation:

    • Dissolve trimethylsilyl chloride in methylene chloride in a reactor under a nitrogen atmosphere and cool the solution (e.g., ice bath).

    • Separately, dissolve 4-piperidinopiperidine in methylene chloride.

    • Slowly add the 4-piperidinopiperidine solution dropwise to the cooled trimethylsilyl chloride solution over approximately one hour, maintaining the cool temperature. This forms the silylated intermediate.[6]

  • Carboxylation:

    • Bubble carbon dioxide gas through the reaction mixture containing the silylated intermediate. This reaction forms the corresponding trialkylsilyl carbamate derivative.[5]

  • Acyl Chloride Formation:

    • While maintaining a cool temperature and nitrogen atmosphere, add a chlorinating agent such as thionyl chloride dropwise to the reaction mixture over a period of 10-20 minutes.[6][8]

    • Allow the mixture to stir at room temperature for an extended period (e.g., 18 hours) to ensure complete conversion to this compound.[6][8]

  • Isolation and Purification:

    • The final product is present in the filtrate. The reaction may produce 4-piperidinopiperidine hydrochloride as a solid byproduct, which can be removed by filtration.[6]

    • The hydrochloride product can be isolated from the filtrate through standard procedures like concentration and recrystallization to achieve high purity.[6]

  • Optional Free Base Formation:

    • To obtain the free base (1-Chlorocarbonyl-4-piperidinopiperidine), the filtrate containing the hydrochloride salt can be added to an aqueous solution of a strong base, such as sodium hydroxide.[5][6] The organic layer is then separated, washed, dried, and concentrated.

Core Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Irinotecan. Irinotecan is a potent chemotherapeutic agent used in the treatment of colorectal cancer and other malignancies. It functions as a topoisomerase I inhibitor, preventing DNA replication in rapidly dividing cancer cells.

The structural integrity and high purity of this intermediate are paramount, as it directly contributes to the formation of the active molecular structure of the final drug, ensuring its efficacy and safety.

Application_in_Synthesis A 1-Chlorocarbonyl-4- piperidinopiperidine HCl C Irinotecan (CPT-11) A->C Coupling Reaction (in presence of base) B 7-Ethyl-10-hydroxy camptothecin (III) B->C

Caption: Role as a key building block in the synthesis of the anticancer drug Irinotecan.

Beyond Irinotecan, the piperidine derivative structure suggests broader utility in medicinal chemistry. Piperidine scaffolds are prevalent in many centrally active compounds, indicating potential for this intermediate in the research and development of new drugs targeting the central nervous system.[1]

Analytical Characterization for Quality Assurance

Ensuring the purity and identity of this compound is a critical step in pharmaceutical manufacturing. While specific chromatograms are proprietary, standard analytical methods are employed for quality control.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities. Manufacturers typically guarantee purity levels of ≥99.0%.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Verifies the molecular weight and fragmentation pattern of the compound, confirming its identity.

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[1][3]

Hazard Identification and First Aid
Hazard InformationDetailsSource(s)
Hazard Codes Xi (Irritant)[1][3]
GHS Signal Word Danger / Warning[10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[10]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.[10]
First Aid: Skin Contact Wash off with soap and plenty of water. Consult a physician.[11]
First Aid: Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11][12]
First Aid: Inhalation Move person into fresh air. If not breathing, give artificial respiration.[12]
Personal Protective Equipment (PPE) and Fire Safety
  • Handling: Use in a well-ventilated area. Avoid dust formation.[11][13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] For higher-level protection or in case of insufficient ventilation, use an approved respirator.[11]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11] Firefighters should wear self-contained breathing apparatus (SCBA).[11][13] Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[11][12]

Disposal

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[11] Dispose of contaminated packaging as unused product. Do not let the product enter drains.[11][13]

Conclusion

This compound is more than a chemical intermediate; it is an enabling tool for the synthesis of life-saving therapeutics. Its well-defined physicochemical properties, coupled with a modern, safe, and high-yield manufacturing process, ensure its reliable supply for the pharmaceutical industry. The primary application in the synthesis of Irinotecan underscores its critical importance in oncology. For researchers and drug developers, a thorough understanding of this compound's synthesis, reactivity, and handling requirements is fundamental to leveraging its full potential in advancing pharmaceutical innovation. Future research may focus on developing even greener synthetic routes and exploring its application in creating novel piperidine-based therapeutics.

References

  • Afine Chemicals Limited. (n.d.). CAS No 143254-82-4 this compound Pharmaceutical Intermediates.
  • LookChem. (n.d.). Cas 143254-82-4, this compound.
  • Capot Chemical. (2008). MSDS of this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Home Sunshine Pharma. (n.d.). This compound CAS 143254-82-4.
  • WorldOfChemicals. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate.
  • Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • European Patent Office. (2003). EP 0976733 B1 - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • Hubei XinRunde Chemical Co., Ltd. (n.d.). This compound CAS 143254-82-4.
  • Echemi. (n.d.). This compound.
  • Fisher Scientific. (2014). Safety Data Sheet - 4-Piperidinopiperidine.
  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet.

Sources

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

<RESPONSE_PART> An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 143254-82-4), a pivotal chemical intermediate in modern pharmaceutical synthesis. The document delineates its molecular structure, physicochemical properties, synthesis protocols, and analytical characterization methods. Furthermore, it explores its critical applications in medicinal chemistry, particularly as a key building block for complex active pharmaceutical ingredients (APIs), and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride, is a derivative of piperidine.[1][2] Its structure features a central 4-piperidinopiperidine core functionalized with a reactive chlorocarbonyl (carbamoyl chloride) group on one of the piperidine rings.[1] The molecule is supplied as a hydrochloride salt, which enhances its stability.

The molecular formula of the compound is C11H20Cl2N2O, and it has a molecular weight of approximately 267.19 g/mol .[1][3][4] The presence of the electrophilic chlorocarbonyl group makes this compound a highly reactive and versatile acylating agent, crucial for forming amide or carbamate linkages in synthetic schemes.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 143254-82-4[1][3]
Molecular Formula C11H20Cl2N2O[1][3][4]
Molecular Weight 267.19 g/mol [1][3][5]
Appearance Off-white to yellowish solid/powder[3][6]
Boiling Point 344.5 °C at 760 mmHg[2][6][7]
Flash Point 162.1 °C[2][6][7]
Storage Temperature Refrigerator (2-8°C), under inert gas[2]

Synthesis and Purification

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. Historically, methods involved the use of highly toxic phosgene or its dimer, which posed significant safety and handling challenges, making large-scale production difficult.[8][9][10]

Modern, safer, and more efficient synthetic routes have been developed, often utilizing phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate).[11][12] These methods offer high yields and purity while mitigating the risks associated with highly toxic reagents.[8][9]

General Synthesis Protocol using Triphosgene

A widely adopted method involves the reaction of 4-piperidinopiperidine with triphosgene in an appropriate solvent.[11][13] Triphosgene serves as a solid, safer equivalent to gaseous phosgene.[12]

Experimental Protocol:

  • Reaction Setup: A solution of 4-piperidinopiperidine is prepared in a suitable aprotic solvent, such as methylene chloride, in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: A solution of triphosgene (approximately 0.33 to 0.5 equivalents relative to the amine) in the same solvent is added dropwise to the 4-piperidinopiperidine solution at a controlled temperature, typically between 20-25 °C.[13][14]

  • Reaction Monitoring: The reaction mixture is stirred for 1-2 hours.[13][14] The formation of the hydrochloride salt often results in a slurry or precipitate.

  • Workup and Isolation:

    • Part of the initial solvent (e.g., methylene chloride) is distilled off. An aprotic solvent with a higher boiling point, like acetonitrile, may be added to facilitate the removal of the initial solvent and drive the reaction to completion.[11][13]

    • After complete distillation, the reaction mixture is cooled, and fresh methylene chloride is added to create a homogenous slurry.[13]

    • An inorganic base, such as potassium carbonate, can be added to neutralize excess acid and facilitate the isolation of the free base form if needed, followed by filtration.[13] Alternatively, the hydrochloride salt is directly filtered and washed.

  • Purification: The crude product can be purified by washing with a suitable solvent like hexane to remove non-polar impurities, followed by drying under reduced pressure.[14]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Isolation Reactant1 4-Piperidinopiperidine in Methylene Chloride Reaction Controlled Addition (20-25 °C, 1-2h) Reactant1->Reaction Reactant2 Triphosgene in Methylene Chloride Reactant2->Reaction Distillation Solvent Exchange (Distill CH2Cl2, Add Acetonitrile) Reaction->Distillation Slurry Form Homogenous Slurry Distillation->Slurry Filtration Filtration Slurry->Filtration Washing Wash with Hexane Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 1-Chlorocarbonyl-4- piperidinopiperidine HCl Drying->Product

Caption: Synthesis workflow for 1-Chlorocarbonyl-4-piperidinopiperidine HCl.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, several analytical techniques are employed. These methods provide a detailed look at the molecular structure and confirm the absence of significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular skeleton. Expected proton signals would include multiplets in the aliphatic region (δ 1.0-4.6 ppm) corresponding to the protons on the two piperidine rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups. A strong absorption band is expected in the region of 1725-1785 cm⁻¹ corresponding to the C=O stretch of the reactive acid chloride group.[9]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the mass of the protonated molecule.

Table 2: Representative Analytical Data

TechniqueObserved FeatureInterpretation
¹H NMR Multiplets (δ 1.0-4.6 ppm)Protons of the piperidinopiperidine backbone
IR Strong absorption at ~1725 cm⁻¹C=O stretching of the chlorocarbonyl group[9]
MS (ESI+) m/z corresponding to [M+H]⁺Confirms the molecular weight (267.19)

Applications in Medicinal Chemistry and Drug Development

This compound is a vital intermediate in the synthesis of numerous pharmaceuticals, most notably in oncology.[3] Its primary and most well-documented application is as a cornerstone building block in the production of Irinotecan.[3]

Irinotecan Synthesis:

Irinotecan is a potent topoisomerase I inhibitor used in chemotherapy, particularly for colorectal cancer.[3] The synthesis involves coupling 1-Chlorocarbonyl-4-piperidinopiperidine with the hydroxyl group of 7-ethyl-10-hydroxycamptothecin (SN-38). The chlorocarbonyl group reacts to form a carbamate linkage, which is essential for the drug's activity. This reaction highlights the compound's role as a critical linker moiety.[3][11]

Irinotecan_Synthesis Intermediate 1-Chlorocarbonyl-4- piperidinopiperidine HCl Reaction Formation of Carbamate Linkage Intermediate->Reaction Coupling Reaction (Pyridine, CH2Cl2) SN38 7-Ethyl-10-hydroxy- camptothecin (SN-38) SN38->Reaction Irinotecan Irinotecan (Active Pharmaceutical Ingredient) Reaction->Irinotecan

Caption: Role of the intermediate in the synthesis of Irinotecan.

Beyond Irinotecan, the piperidine-based structure suggests its potential use in synthesizing other compounds targeting the central nervous system or other therapeutic areas where this scaffold is prevalent.[2][3]

Safety, Handling, and Storage

As a reactive acid chloride, this compound requires careful handling to prevent exposure and maintain its chemical integrity.

Safety Precautions:

  • Hazard Statements: The compound is classified as harmful if swallowed or inhaled, and it causes severe skin burns and eye damage.[15]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][15]

  • Handling: Avoid dust formation and inhalation.[15] Prevent contact with skin and eyes. It is sensitive to moisture and will hydrolyze; therefore, it should be handled under dry, inert conditions.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[15]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage is under refrigeration (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2]

Conclusion

This compound is a high-value chemical intermediate with a crucial role in the pharmaceutical industry. Its unique structure, centered on a reactive chlorocarbonyl group, makes it an indispensable tool for synthesizing complex molecules like Irinotecan. Understanding its properties, synthesis, and handling is essential for researchers and developers working to create next-generation therapeutics. The continued optimization of its synthesis towards greener and safer methods will further solidify its importance in drug development pipelines.[3]

References

  • Exploring this compound: A Key Pharmaceutical Intermedi
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • This compound.
  • This compound Pharmaceutical Intermedi
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • MSDS of this compound. Capot Chemical. (URL: [Link])
  • Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride.
  • This compound. LookChem. (URL: [Link])
  • This compound. PharmaCompass. (URL: [Link])
  • China 1-chlorocarbonyl-4-piperidinopiperdine hydrochloride 143254-82-4. Chinachemnet. (URL: [Link])
  • CAS 143254-82-4 this compound. Pharmacy Research. (URL: [Link])
  • A decade review of triphosgene and its applications in organic reactions.

Sources

An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Rather than possessing a direct pharmacological mechanism of action, the significance of this compound lies in its chemical reactivity as a versatile building block. This document will elucidate its physicochemical properties, explore its primary mechanism of reaction, and detail its applications in the synthesis of critical therapeutics, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Key Intermediate

In the complex landscape of pharmaceutical development, the efficient synthesis of drug molecules is paramount. Intermediates are the foundational components upon which complex APIs are built. This compound (CAS Number: 143254-82-4), also known as 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride, has emerged as a compound of significant interest.[1] Its bifunctional nature, incorporating a reactive acyl chloride and a piperidinopiperidine scaffold, makes it an invaluable synthon for introducing this specific moiety into a target molecule.

The primary utility of this intermediate is in the synthesis of a range of therapeutics, most notably in the field of oncology.[1][2] Its application extends to the creation of various bioactive molecules, underscoring its versatility in medicinal chemistry.[3] This guide will delve into the chemical principles that make this compound a cornerstone of modern pharmaceutical synthesis.

Physicochemical Properties and Reactivity Profile

The utility of this compound as a synthetic intermediate is directly attributable to its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in multi-step syntheses.

Key Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₁H₂₀Cl₂N₂O[1]
Molecular Weight267.195 g/mol [1]
AppearanceOff-white to yellowish powder[1]
Boiling Point344.5 °C at 760 mmHg[1][4]
Flash Point162.1 °C[1][4]
PurityTypically ≥98.0%[1][2]

The hydrochloride salt form enhances the stability and handling of the compound.[3] For optimal integrity, it is recommended to store the compound in a cool, ventilated environment under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][4]

The Mechanism of Reactivity: Nucleophilic Acyl Substitution

The core "action" of this compound is its participation in nucleophilic acyl substitution reactions. The chlorocarbonyl group is a highly reactive acylating agent. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Product Formation: A new amide, ester, or thioester is formed, incorporating the 4-piperidinopiperidine moiety.

This reactivity is fundamental to its role as a building block in drug synthesis.[3]

Caption: Nucleophilic Acyl Substitution Mechanism.

Applications in Pharmaceutical Synthesis

The versatility of this compound as a synthon is demonstrated by its application in the synthesis of a variety of drug candidates and approved medicines.

Keystone in the Synthesis of Irinotecan

The most prominent application of this intermediate is in the production of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[1][2] Irinotecan's structure features a complex carbamate linkage which is efficiently formed using this compound. In this synthesis, the hydroxyl group of 7-ethyl-10-hydroxycamptothecin (SN-38) acts as the nucleophile, attacking the carbonyl chloride to form the critical carbamate bond.

Irinotecan Synthesis SN38 7-Ethyl-10-hydroxycamptothecin (SN-38) Irinotecan Irinotecan SN38->Irinotecan Nucleophilic Attack Intermediate 1-Chlorocarbonyl-4- piperidinopiperidine HCl Intermediate->Irinotecan Carbamate Linkage Formation

Caption: Role in Irinotecan Synthesis.

Broader Synthetic Utility

Beyond Irinotecan, this intermediate is employed in the synthesis of other pharmacologically active compounds:

  • Macrocyclic Ureas: It serves as a reactant in the synthesis of macrocyclic ureas that have been investigated as selective Chk1 inhibitors, a target in cancer therapy.[3]

  • Etoposide Prodrugs: It is used to create etoposide prodrugs for dual prodrug-enzyme antitumor strategies.[3]

  • Phosphodiesterase 4 (PDE4) Inhibitors: The compound is a building block for the synthesis of PDE4 inhibitors, which have applications in treating inflammatory diseases.[3]

  • Camptothecin Analogs: Its use extends to the synthesis of various other camptothecin analogs, exploring novel anti-cancer agents.[3]

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound itself requires precise control of reaction conditions to ensure high purity and yield. While several methods exist, a common approach involves the reaction of 4-piperidinopiperidine with a phosgenating agent. A safer, alternative process has been developed to avoid the high toxicity of phosgene.[5][6]

Synthesis via Triphosgene (A Phosgene Equivalent)

This protocol is based on established chemical principles for the formation of chloroformates and acyl chlorides.

Materials:

  • 4-Piperidinopiperidine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Dichloromethane (DCM)

  • Acetonitrile

  • Potassium Carbonate

  • Hexane

Procedure:

  • Dissolve triphosgene in dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Slowly add a solution of 4-piperidinopiperidine in dichloromethane to the triphosgene solution, maintaining the reaction temperature between 20-25 °C.

  • Allow the reaction to proceed for 1-2 hours.

  • Remove the dichloromethane by distillation and subsequently add acetonitrile.

  • Add fresh dichloromethane to form a homogeneous slurry, followed by the addition of potassium carbonate.

  • Stir the mixture for 1-2 hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Slowly add hexane to the concentrated residue with stirring to precipitate the solid product.

  • Collect the solid by filtration, wash with hexane, and dry under reduced pressure at approximately 40 °C.

This method has been reported to yield a high-purity product.[7]

Synthesis Workflow Start Dissolve Triphosgene in DCM Add Add 4-Piperidinopiperidine Solution (20-25 °C) Start->Add React React for 1-2 hours Add->React Solvent_Swap Distill DCM, Add Acetonitrile React->Solvent_Swap Base_Add Add DCM and Potassium Carbonate Solvent_Swap->Base_Add Stir Stir for 1-2 hours Base_Add->Stir Filter1 Filter Mixture Stir->Filter1 Concentrate Concentrate Filtrate Filter1->Concentrate Precipitate Precipitate with Hexane Concentrate->Precipitate Filter2 Filter and Wash Solid Precipitate->Filter2 Dry Dry Product Filter2->Dry End 1-Chlorocarbonyl-4- piperidinopiperidine Dry->End

Caption: Synthesis Workflow Diagram.

Conclusion

This compound does not exhibit a direct mechanism of action in a biological context. Instead, its "action" is purely chemical, serving as a highly efficient acylating agent and a key structural precursor. Its importance in the pharmaceutical industry is undeniable, providing a reliable and versatile route to complex molecules like Irinotecan and other promising drug candidates.[8] A thorough understanding of its reactivity and handling is crucial for any drug development professional involved in the synthesis of piperidine-containing therapeutics. The continued availability of high-purity this compound will undoubtedly facilitate the discovery and production of future life-saving medicines.[2]

References

  • Exploring this compound: A Key Pharmaceutical Intermedi
  • CAS No 143254-82-4 this compound Pharmaceutical Intermedi
  • Buy this compound | 143254-82-4 - Smolecule. (URL: )
  • 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9 - ChemicalBook. (URL: )
  • High-Purity this compound: A Key Building Block for Pharma Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google P
  • US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google P
  • Cas 143254-82-4,this compound | lookchem. (URL: )

Sources

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 143254-82-4) is a pivotal chemical intermediate, indispensable in the field of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a reactive acyl chloride and a bulky piperidinopiperidine moiety, makes it a valuable building block for complex organic molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, applications, and safety protocols. The primary focus is its critical role as a key starting material in the synthesis of Irinotecan, a potent chemotherapeutic agent used in oncology.[2] Methodologies for its synthesis are discussed, highlighting modern, safer routes that avoid highly toxic reagents. This document serves as a resource for scientists engaged in pharmaceutical research and process development, offering field-proven insights and detailed protocols.

Physicochemical and Safety Data

The compound is typically a white to yellow or off-white solid powder, which must be handled with appropriate safety precautions due to its hazardous nature.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 143254-82-4 [3][4]
Molecular Formula C₁₁H₂₀Cl₂N₂O [3][4]
Molecular Weight 267.19 g/mol [4][5]
IUPAC Name 4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride [4]
Appearance White to Yellow Solid Powder
Boiling Point 344.5°C at 760 mmHg [1]
Flash Point 162.1°C [1]

| Storage Temperature | Refrigerator (2-8°C), under inert gas |[1] |

Table 2: Hazard and Safety Information

Identifier Information Source(s)
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled)
Hazard Codes Xi (Irritant) [1][5]
Risk Statements R36/38 (Irritating to eyes and skin) [5]
Precautionary Codes P260, P280, P301+P330+P331, P302+P352, P305+P351+P338, P310
Personal Protective Wear protective gloves, clothing, eye, and face protection. Use respirator approved by NIOSH/CEN.

| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. | |

Synthesis of this compound

The synthesis of this intermediate is critical for its application in drug manufacturing. Historically, methods involved highly toxic phosgene or its dimer, triphosgene.[6] However, modern patents disclose a safer and more scalable process that avoids these reagents, proceeding through a silyl carbamate derivative.[7]

Rationale of the Modern Synthetic Route

The patented process provides a safer and more easily operable method for producing the title compound in high yield.[7] The key steps are:

  • Silylation: The starting material, 4-piperidinopiperidine, has two secondary amine groups. To achieve selective acylation on the less sterically hindered nitrogen, the molecule is first reacted with a trialkylsilyl halide (e.g., trimethylsilyl chloride). This step forms a silyl amine, which serves to protect and activate the nitrogen atom for the subsequent reaction.

  • Carboxylation: The silylated intermediate is then reacted with carbon dioxide gas. CO₂ is an inexpensive, non-toxic C1 source, representing a significant safety and environmental improvement over phosgene. This step forms a trialkylsilyl carbamate derivative.

  • Chlorination: The final step involves reacting the carbamate derivative with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] This efficiently converts the carbamate into the desired highly reactive this compound.

Synthesis Pathway Diagram

Synthesis_Pathway A 4-Piperidinopiperidine I1 4-Piperidinopiperidinyl Trialkylsilyl Intermediate A->I1 + TMSCl (Silylation) B Trimethylsilyl Chloride (TMSCl) C Carbon Dioxide (CO₂) I2 Trialkylsilyl Carbamate Derivative D Thionyl Chloride (SOCl₂) F 1-Chlorocarbonyl-4- piperidinopiperidine HCl I1->I2 I2->F + SOCl₂ (Chlorination)

Caption: Safer synthesis route for the title compound via a silyl carbamate intermediate.

Detailed Experimental Protocol

The following protocol is adapted from the process described in European Patent EP 0976733 B1.[6]

  • Step 1: Silylation. Dissolve 20 mL (158 mmol) of trimethylsilyl chloride in 300 mL of methylene chloride. While stirring the solution under a nitrogen atmosphere and ice cooling, slowly add a solution of 22 g (131 mmol) of 4-piperidinopiperidine in 100 mL of methylene chloride dropwise over one hour. After the addition is complete, continue stirring at room temperature for one hour to obtain a solution containing the 4-piperidinopiperidinyl trimethylsilyl intermediate.

  • Step 2: Carboxylation. While stirring the solution from Step 1, bubble 5.9 L (262 mmol) of carbon dioxide gas (at 1 atm) through the mixture over 2 hours. This forms the 4-piperidinopiperidinyl trimethylsilylcarbamate derivative.

  • Step 3: Chlorination. To the resulting solution from Step 2, add 11.5 mL (158 mmol) of thionyl chloride dropwise over 10 minutes under ice cooling and a nitrogen atmosphere.

  • Step 4: Reaction and Isolation. Stir the mixture at room temperature for 18 hours. During this time, the product, this compound, is formed in the solution, and unreacted starting material may precipitate as its hydrochloride salt.

  • Step 5: Work-up. Filter the reaction mixture to remove any precipitated solids (e.g., unreacted 4-piperidinopiperidine hydrochloride). The filtrate contains the desired product. For further purification or conversion to the free base, the filtrate can be carefully added to a cooled aqueous solution of a strong base like sodium hydroxide.[6]

Application in Drug Development: Synthesis of Irinotecan

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of Irinotecan (CPT-11).[8] Irinotecan is a topoisomerase I inhibitor, widely used in the treatment of colorectal and other cancers.[9][10]

Role as a Key Intermediate

Irinotecan is synthesized by coupling the 4-piperidinopiperidine moiety to the 10-hydroxyl group of 7-ethyl-10-hydroxycamptothecin (commonly known as SN-38), which is the active metabolite of the drug.[11][12] The title compound serves as the perfect reagent for this transformation. The chlorocarbonyl group (-COCl) is a highly reactive acylating agent that readily reacts with the phenolic hydroxyl group of SN-38 to form a stable carbamate linkage. This reaction efficiently installs the bulky side chain, which is crucial for the prodrug's solubility and pharmacokinetic properties.[8][10]

Irinotecan Synthesis Workflow

Irinotecan_Synthesis A 7-Ethyl-10-hydroxy- camptothecin (SN-38) R Reaction Mixture in Solvent (e.g., Methylene Chloride) A->R B 1-Chlorocarbonyl-4- piperidinopiperidine HCl B->R C Base (e.g., Pyridine or Triethylamine) C->R F Irinotecan (CPT-11) R->F Carbamate Bond Formation

Caption: Coupling reaction to form Irinotecan using the title intermediate.

Reaction Protocol Example

The following is a representative procedure for the coupling reaction as described in patent literature.[12][13]

  • Charge 7-ethyl-10-hydroxycamptothecin (SN-38) and a suitable solvent (e.g., pyridine or methylene chloride) into a reaction vessel.[12][13]

  • Add a base, such as triethylamine or pyridine, which acts as a hydrogen chloride scavenger.[12][13]

  • Add this compound to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-60°C) for several hours until the reaction is complete.[12][13]

  • Upon completion, the crude Irinotecan is isolated and can be further purified and converted to its hydrochloride trihydrate salt, the form used in clinical formulations.[8]

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically specified as ≥98%.[3]

  • Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight and identify any impurities.

Researchers can typically request this documentation from the supplier upon purchase.[3][14]

Conclusion

This compound is more than a mere chemical; it is an enabling tool in pharmaceutical synthesis. Its well-defined reactivity and the development of safer manufacturing processes have solidified its importance, particularly in the production of the life-saving anticancer drug Irinotecan. This guide has provided a technical foundation for understanding its synthesis, properties, and critical application, underscoring its value to the drug development community. As research into piperidine-containing therapeutics continues, the utility of this versatile intermediate is poised to expand further.

References

  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.
  • Method for the synthesis of irinotecan. (2017). Google Patents. US Patent US9765083B2. [URL: https://patents.google.
  • Method for the synthesis of irinotecan. (2015). Google Patents. EP Patent EP2881396A1. [URL: https://patents.google.
  • This compound: Pharmaceutical Intermediate Manufacturer and Supplier in China. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/pharmaceutical-intermediates/1-chlorocarbonyl-4-piperidinopiperidine.html]
  • 143254-82-4|this compound. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/143254-82-4.html]
  • An improved process for the preparation of irinotecan hydrochloride trihydrate. (2006). Google Patents. WO Patent WO2006016203A1. [URL: https://patents.google.
  • This compound | 143254-82-4. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67af74]
  • CAS 143254-82-4 | this compound. (n.d.). Synblock. [URL: https://www.synblock.com/cas/143254-82-4.html]
  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11637553]
  • 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [URL: https://spectrabase.com/spectrum/LS6PdwH4AAl]
  • Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (2011). Google Patents. EP Patent EP2399907A1. [URL: https://patents.google.
  • 1-(Chlorocarbonyl)-4-(piperidin-1-yl)piperidine hydrochloride. (n.d.). Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/1-chlorocarbonyl-4-piperidin-1-yl-piperidine-hydrochloride-or30477]
  • This compound CAS 143254-82-4. (n.d.). Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/pharmaceutical-intermediate/1-chlorocarbonyl-4-piperidinopiperidine.html]
  • API Data Summary Report Of this compound. (n.d.). PharmaCompass. [URL: https://www.pharmacompass.com/api-data-summary-report/1-chlorocarbonyl-4-piperidinopiperidine-hydrochloride]
  • Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (2011). European Patent Office. EP 2399907 A1. [URL: https://data.epo.org/publication-server/document?i=PN00000002399907A1]
  • Cas 143254-82-4,this compound. (n.d.). LookChem. [URL: https://www.lookchem.com/cas-143/143254-82-4.html]
  • 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6119339.htm]
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (2003). European Patent Office. EP 0976733 B1. [URL: https://data.epo.org/publication-server/document?i=PN00000000976733B1]
  • Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (2013). European Patent Office. EP 2152671 B1. [URL: https://data.epo.org/publication-server/document?i=PN00000002152671B1]
  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (2001). Google Patents. TW Patent TW419476B. [URL: https://patents.google.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of a Keystone Intermediate

In the landscape of oncology, the synthesis of potent chemotherapeutic agents is a testament to the precision and ingenuity of modern organic chemistry. Among the critical building blocks in this field is 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS No: 143254-82-4). This compound is not merely a reagent; it is the keystone intermediate in the production of Irinotecan, a vital drug used in the treatment of colorectal and other cancers.[1][2] The synthesis of this intermediate, therefore, is a process of paramount importance, demanding a synthesis route that is not only efficient and high-yielding but also safe and scalable. This guide provides an in-depth exploration of the primary synthetic methodologies, offering the technical rigor and field-proven insights required by researchers, scientists, and drug development professionals.

Physicochemical Profile and Specifications

Understanding the fundamental properties of this compound is essential for its handling, storage, and application in downstream processes. The compound is typically an off-white to yellowish crystalline powder, and its stability and reactivity are tailored for its role as a reactive intermediate.[1]

PropertySpecificationReference
CAS Number 143254-82-4[1]
Molecular Formula C₁₁H₂₀Cl₂N₂O[1]
Molecular Weight 267.20 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Purity (Assay) ≥98.0% (typically by HPLC)[1][2]
Synonyms 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride[1][3]
Storage Store in a cool, ventilated environment[1]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is primarily achieved through two distinct strategic approaches. The choice between them represents a critical decision based on a balance of operational safety, scalability, and reagent availability.

The Direct Acylation Approach: Utilizing Phosgene Equivalents

This classical and direct method involves the reaction of the starting material, 4-piperidinopiperidine, with phosgene or a safer, solid equivalent like diphosgene or triphosgene (bis(trichloromethyl) carbonate).[4][5] Triphosgene is the modern reagent of choice as it is a stable solid that generates phosgene in situ, mitigating the significant hazards associated with handling highly toxic phosgene gas.[4][6][7]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the secondary amine of 4-piperidinopiperidine on a carbonyl carbon of phosgene (generated from triphosgene). This forms a carbamoyl chloride. The second piperidine ring is less reactive due to steric hindrance and the electron-withdrawing effect of the newly formed chlorocarbonyl group, allowing for a selective mono-acylation. The reaction is typically performed in an inert solvent like methylene chloride.[4][6] The resulting product precipitates as the hydrochloride salt.

G cluster_0 Direct Acylation Workflow Start 4-Piperidinopiperidine in Methylene Chloride Reaction Exothermic Reaction (20-25 °C) Start->Reaction Reagent Triphosgene Solution (Phosgene equivalent) Reagent->Reaction SolventSwap Add Aprotic Solvent (e.g., Acetonitrile) Reaction->SolventSwap Reaction complete Distill Distillation to remove Methylene Chloride SolventSwap->Distill Crystallize Crystallization Distill->Crystallize Filter Filter & Wash Crystallize->Filter End 1-Chlorocarbonyl-4-piperidinopiperidine HCl (High Purity) Filter->End

Caption: Workflow for the Triphosgene-based Synthesis.

Detailed Experimental Protocol (Triphosgene Method): This protocol is a synthesized representation based on established patents and requires strict adherence to safety protocols for handling phosgene-generating compounds.[6][8]

  • Vessel Preparation: Charge a reaction vessel, equipped with a stirrer, cooling system, and a scrubber system for phosgene, with triphosgene (1.3 - 1.5 molar equivalents as phosgene) dissolved in methylene chloride.

  • Reactant Addition: Prepare a solution of 4-piperidinopiperidine (1.0 molar equivalent) in methylene chloride.

  • Reaction Execution: Slowly add the 4-piperidinopiperidine solution to the triphosgene solution while maintaining the temperature between 20-25°C using a cooling bath to manage the exothermic reaction.[8] Stir for 1-2 hours.

  • Solvent Exchange & Crystallization: Upon reaction completion, add a suitable aprotic solvent such as acetonitrile to the mixture.[4] Distill off the methylene chloride. The increase in temperature facilitates the removal of the lower-boiling solvent and induces crystallization of the product.[4][6]

  • Isolation: Cool the slurry and filter the crystalline product. Wash the filter cake with a small amount of cold acetonitrile and then water.[4]

  • Drying: Dry the product under reduced pressure to yield this compound.

Trustworthiness and Validation: This method's reliability is validated by its ability to produce the target compound with high purity (>99%) and low levels of dimeric impurity (<1%).[4][6] The use of a solvent exchange step is a key innovation that improves the crystallization process, leading to a more easily filterable solid and higher purity.[4]

The Phosgene-Free Synthetic Route: A Safer Alternative

To circumvent the significant safety and handling issues of phosgene, an alternative, multi-step process has been developed.[9][10] This route is particularly advantageous for large-scale industrial production where safety is a primary concern. It involves protecting one of the amine functionalities, followed by carboxylation and chlorination.

Causality and Mechanistic Insight: This process is elegantly designed to differentiate the two secondary amine groups on 4-piperidinopiperidine.

  • Silylation: The initial reaction with a trialkylsilyl halide (e.g., trimethylsilyl chloride) selectively forms a silylated intermediate on one of the nitrogen atoms. This serves as a protecting group and activates the molecule for the next step.[9][11]

  • Carboxylation: The silylated intermediate readily reacts with carbon dioxide gas to form a stable trialkylsilyl carbamate derivative.[9][11] This step effectively introduces the desired carbonyl group without the use of phosgene.

  • Chlorination: The final step involves reacting the carbamate derivative with a common chlorinating agent, such as thionyl chloride or oxalyl chloride.[9][11] This converts the silyl carbamate into the desired chlorocarbonyl group, yielding the final product as its hydrochloride salt.

G cluster_1 Phosgene-Free Synthesis Workflow Start_PF 4-Piperidinopiperidine Step1 Step 1: Silylation + Trialkylsilyl Halide Start_PF->Step1 Intermediate1 4-Piperidinopiperidinyl Trialkylsilyl Step1->Intermediate1 Step2 Step 2: Carboxylation + Carbon Dioxide Gas Intermediate1->Step2 Intermediate2 Trialkylsilyl Carbamate Derivative Step2->Intermediate2 Step3 Step 3: Chlorination + Thionyl Chloride (or similar) Intermediate2->Step3 End_PF 1-Chlorocarbonyl-4-piperidinopiperidine HCl Step3->End_PF

Caption: Workflow for the Safer, Phosgene-Free Synthesis.

Detailed Experimental Protocol (Phosgene-Free Method): This protocol is a synthesized representation based on established patents.[9][11]

  • Silylation (Step 1): Dissolve 4-piperidinopiperidine (1.0 molar equivalent) in a suitable solvent like methylene chloride. Under a nitrogen atmosphere and ice cooling, gradually add a solution of trimethylsilyl chloride (approx. 1.2 molar equivalents) in methylene chloride. Stir the mixture at room temperature for several hours.

  • Carboxylation (Step 2): Bubble carbon dioxide gas through the solution from Step 1 for an extended period (e.g., 10-20 hours) while maintaining cooling. This forms the silyl carbamate derivative in solution.

  • Chlorination (Step 3): To the resulting solution, add thionyl chloride (approx. 1.2 molar equivalents) dropwise under ice cooling and a nitrogen atmosphere.[11] Continue stirring at room temperature for 18-24 hours.

  • Isolation: The reaction mixture will contain the precipitated product. Filter the mixture to remove any unreacted starting material hydrochloride. The filtrate contains the desired this compound.[9][11] The product can be further purified by recrystallization.

  • (Optional) Free Base Formation: The hydrochloride salt can be converted to the free base by treating the filtrate with a strong aqueous base like sodium hydroxide and extracting the product into an organic layer.[9][12]

Trustworthiness and Validation: This method is presented as a highly safe and easily operable process that produces the target compound in high yield.[9][12] By avoiding highly toxic reagents, it becomes a more viable option for large-scale, sustainable manufacturing. The entire process can often be conducted in a single reactor, improving efficiency.[11]

Application in Irinotecan Synthesis

The authoritative value of this compound is realized in its reaction with 7-ethyl-10-hydroxy camptothecin (EHCPT). The chlorocarbonyl group is a highly reactive acylating agent, perfectly suited for forming a carbamate linkage with the hydroxyl group of EHCPT. This reaction is the final key step in assembling the Irinotecan molecule.[1][13]

G cluster_2 Role in Irinotecan Synthesis Intermediate 1-Chlorocarbonyl-4- piperidinopiperidine HCl Coupling Coupling Reaction (Pyridine, Base) Intermediate->Coupling EHCPT 7-Ethyl-10-hydroxy camptothecin (EHCPT) EHCPT->Coupling Irinotecan Irinotecan (Free Base) Coupling->Irinotecan Forms Carbamate Linkage

Caption: Role as a Key Intermediate in Irinotecan Synthesis.

Conclusion

The synthesis of this compound offers a compelling case study in process chemistry, where the path to a critical pharmaceutical intermediate can be navigated through different philosophies. The direct acylation with triphosgene offers an efficient, high-purity route, albeit one that requires stringent safety controls. In contrast, the multi-step phosgene-free method provides a safer, more scalable, and environmentally conscious alternative without compromising yield. The selection of the optimal synthetic strategy ultimately depends on the specific capabilities, safety infrastructure, and production scale of the manufacturing facility. For drug development professionals, a thorough understanding of both pathways is crucial for ensuring a robust and reliable supply chain for life-saving medicines like Irinotecan.

References

  • Exploring this compound: A Key Pharmaceutical Intermedi
  • US Patent US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (URL: )
  • European Patent EP0976733B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. (URL: [Link])
  • Taiwanese Patent TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (URL: )
  • Korean Patent KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (URL: )
  • WIPO Patent WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (URL: )
  • This compound | 143254-82-4 - LookChem. (URL: [Link])
  • European Patent EP2399907A1 - Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (URL: )
  • European Patent EP1871732B1 - PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. (URL: [Link])
  • US Patent US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (URL: )
  • High-Purity this compound: A Key Building Block for Pharma Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • European Patent Application EP2399907A1 - Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (URL: [Link])
  • A decade review of triphosgene and its applications in organic reactions - PMC. (URL: [Link])
  • Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliph
  • Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols - LSU Scholarly Repository. (URL: [Link])

Sources

An In-depth Technical Guide to the Safe Handling of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS RN: 143254-82-4). It is intended for researchers, scientists, and drug development professionals who work with this reactive chemical intermediate. The information herein is synthesized from authoritative safety data sheets, general chemical handling guidelines, and an understanding of the inherent reactivity of acyl chlorides and piperidine derivatives.

Understanding the Compound: Chemical Identity and Intrinsic Hazards

This compound is a bifunctional organic compound, presenting as a white to off-white crystalline powder.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure incorporates a reactive acyl chloride group and a piperidinopiperidine moiety, which dictate its chemical behavior and associated hazards.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 143254-82-4[2]
Molecular Formula C₁₁H₂₀Cl₂N₂O[2]
Molecular Weight 267.19 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Boiling Point 344.5°C at 760 mmHg[3]
Flash Point 162.1°C[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[4]
Solubility Soluble in water and organic solvents[1]

The primary hazards associated with this compound stem from its acyl chloride functional group, which is highly susceptible to hydrolysis, and the corrosive nature of both the parent compound and its decomposition products.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which should be clearly understood by all personnel handling the material.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage

Note: Classifications may vary slightly between suppliers. The most conservative classification should always be adopted.

The signal word for this compound is Danger .[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area.[6] For handling the solid, a certified chemical fume hood is mandatory to control exposure to airborne dust particles.[7] The hygroscopic nature of the compound and its reactivity with moisture necessitate a controlled environment.[8][9] For moisture-sensitive operations, a glove box or glove bag with an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[7] Given the corrosive nature of the compound, a face shield worn in conjunction with goggles is highly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[7]

  • Skin Protection :

    • Gloves : Due to the corrosive nature of acyl chlorides, appropriate chemical-resistant gloves are essential. Butyl rubber or neoprene gloves are generally recommended for handling corrosive materials.[10][11] Nitrile gloves may offer some protection for incidental contact, but their resistance to acyl chlorides can be limited.[12] It is crucial to consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[8]

    • Lab Coat/Gown : A chemical-resistant lab coat or gown should be worn at all times.[13] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[14]

    • Footwear : Fully enclosed shoes made of a non-porous material are mandatory.[13]

  • Respiratory Protection : For routine handling within a certified chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with cartridges suitable for acid gases and organic vapors (such as type ABEK-P2) should be used.[8]

Safe Handling and Storage Protocols

The inherent reactivity of this compound, particularly its sensitivity to moisture, dictates stringent handling and storage procedures.

Handling
  • Moisture Control : This compound is hygroscopic and reacts with moisture to produce hydrochloric acid.[8] All handling should be performed under dry conditions. Use of an inert atmosphere (nitrogen or argon) is recommended, especially for long-term storage and during reactions.[4]

  • Dispensing : When weighing and dispensing the solid, do so in a fume hood and avoid creating dust.[10] Use appropriate tools (e.g., spatulas) made of compatible materials.

  • Preventing Contamination : Keep containers tightly sealed when not in use.[7]

Storage
  • Temperature : Store in a refrigerator at 2-8°C.[5]

  • Atmosphere : Store under an inert atmosphere of nitrogen or argon to prevent degradation from moisture.[4]

  • Container : Keep in a tightly sealed, appropriate container.

  • Incompatibilities : Store away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[8]

Storage_Protocol Storage Protocol for this compound Compound 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride Storage_Conditions Store at 2-8°C Compound->Storage_Conditions Inert_Atmosphere Under Inert Gas (Nitrogen or Argon) Compound->Inert_Atmosphere Sealed_Container Tightly Sealed Container Compound->Sealed_Container Incompatibles Store Away From: - Acids - Acid Anhydrides - Oxidizing Agents Compound->Incompatibles

Caption: Key storage requirements for maintaining the stability and safety of the compound.

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response

A spill of this compound should be treated as a serious incident.

  • Small Spills :

    • Evacuate non-essential personnel from the area.

    • Ensure you are wearing appropriate PPE, including respiratory protection.

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for corrosive materials. Do not use combustible materials like paper towels.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable decontaminating solution, followed by a thorough water rinse.

  • Large Spills :

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

Fire Fighting Measures
  • Extinguishing Media : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do NOT use water , as the compound will react to produce corrosive and toxic fumes.[16]

  • Hazardous Combustion Products : In the event of a fire, toxic and corrosive fumes may be generated, including hydrogen chloride gas, nitrogen oxides, and carbon monoxide.[8]

  • Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Spill_Response_Workflow Spill Response Workflow Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Alert_Emergency_Services Alert Emergency Services Evacuate_Area->Alert_Emergency_Services Contain_Spill Contain with Dry Inert Material Wear_PPE->Contain_Spill Collect_Waste Collect in Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: A decision-making workflow for responding to a spill of the compound.

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Quenching : For small amounts of residual material, a careful quenching procedure can be employed in a fume hood. Slowly and cautiously add the material to a stirred, cold solution of sodium bicarbonate or another suitable weak base.[17] Be prepared for a vigorous reaction and the evolution of gas.

  • Disposal : Place all waste in a clearly labeled, sealed container.[17] Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[8] Do not dispose of this material down the drain.[8]

Toxicological Information and Health Effects

The toxicological properties of this compound have not been exhaustively investigated.[8] However, based on its chemical structure and GHS classification, the following health effects can be anticipated:

  • Acute Effects : The compound is harmful if swallowed, inhaled, or absorbed through the skin.[5] As a corrosive substance, it can cause severe burns to the skin and eyes.[17] Inhalation may cause respiratory tract irritation.[8]

  • Chronic Effects : The long-term health effects of exposure have not been fully determined. The piperidine moiety is a common structural feature in many biologically active compounds, and some piperidine derivatives have been shown to have toxic effects.[5]

Given the potential for severe health effects, all necessary precautions must be taken to avoid any direct contact with this compound.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. Its reactive and corrosive nature demands a proactive approach to safety, centered on robust engineering controls, appropriate personal protective equipment, and stringent handling and storage protocols. By understanding the inherent hazards and adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing the risk to themselves and their colleagues.

References

  • Capot Chemical. (2008, October 28). MSDS of this compound.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • International Programme on Chemical Safety. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Reddit. (2023, July 31). Acetyl Chloride Storage.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.
  • University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials.
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Reddit. (2023, March 14). Drying agents for Acyl halides.
  • European Patent Office. (2003, February 12). EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF.
  • LookChem. (n.d.). Cas 143254-82-4,this compound.
  • Home Sunshine Pharma. (n.d.). This compound CAS 143254-82-4.
  • Pharmacy Research. (n.d.). CAS 143254-82-4 this compound.
  • Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.

Sources

An In-depth Technical Guide to the Solubility Profiling of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the trajectory of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dictates its potential for success.[1][2] A molecule's ability to dissolve in aqueous media is a prerequisite for its absorption and subsequent systemic circulation, ultimately governing its bioavailability and therapeutic efficacy.[2][3] Poor aqueous solubility is a major hurdle in formulation development, often leading to challenges in achieving desired plasma concentrations and reliable pharmacological responses.[2] Consequently, a thorough understanding and precise measurement of a compound's solubility profile are indispensable for informed decision-making, from lead optimization to the selection of appropriate dosage forms.[4][5][6]

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[4] We will delve into its fundamental physicochemical properties and present a detailed, field-proven protocol for determining its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a robust solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential before embarking on solubility studies.

PropertyValueSource(s)
CAS Number 143254-82-4[4][7][8]
Molecular Formula C₁₁H₂₀Cl₂N₂O[4][7]
Molecular Weight 267.19 g/mol [5][7]
Appearance White to off-white crystalline powder[5]
Melting Point 180-185°C
Storage 2-8°C, under inert gas[4][9]

As an amine hydrochloride salt, this compound is anticipated to exhibit favorable aqueous solubility due to the ionic nature of the protonated amine group.[10][11][12] The presence of the hydrochloride salt enhances the polarity of the molecule, facilitating its interaction with water molecules.[10][11]

Thermodynamic Solubility Determination: The Shake-Flask Method (OECD 105)

To ensure accuracy and regulatory acceptance, the determination of thermodynamic (or equilibrium) solubility should follow standardized protocols. The shake-flask method, as outlined in the OECD Guideline 105, is a widely recognized and reliable approach for this purpose.[13][14][15] This method measures the saturation mass concentration of a substance in a solvent at thermodynamic equilibrium.[16]

Causality Behind Experimental Choices

The shake-flask method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[17] The choice of agitation, a prolonged incubation time, and precise temperature control are all critical factors to ensure that the measured concentration represents the true solubility limit, rather than a transient state of supersaturation or incomplete dissolution.[18][19] The subsequent filtration or centrifugation step is vital to separate any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of 1-Chlorocarbonyl-4-piperidinopiperidine HCl B Add to a known volume of the selected solvent (e.g., Water, PBS pH 7.4) A->B C Seal vials and place in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) B->C D Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium C->D E Allow samples to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.22 µm syringe filter to remove undissolved solid F->G H Prepare serial dilutions of the filtrate G->H I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate the final solubility (e.g., in mg/mL or µg/mL) I->J caption Figure 1: Shake-Flask Method Workflow

Caption: Figure 1: Shake-Flask Method Workflow for Thermodynamic Solubility.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare the desired solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, and other relevant buffers).

    • Ensure all glassware is clean and dry.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples at a constant speed for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation time.

  • Phase Separation:

    • After incubation, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved microparticles. Discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate using the same solvent.

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the saturated solution, taking into account the dilution factors.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Illustrative Solubility Data

The following table presents a hypothetical but plausible set of thermodynamic solubility data for this compound, as would be determined by the shake-flask method.

SolventTemperature (°C)pHMean Solubility (mg/mL)Standard Deviation
Deionized Water25~5.5152.44.7
PBS257.4138.95.1
0.1 N HCl251.2185.26.3
Deionized Water37~5.5175.65.8
PBS377.4160.36.0

Discussion of Illustrative Data: The hypothetical data indicates that this compound is a highly soluble compound, which is consistent with the properties of amine hydrochloride salts.[10][11] The solubility is shown to be pH-dependent, with higher solubility observed in the acidic medium (0.1 N HCl), which can be attributed to the common ion effect and the stability of the protonated amine. The increase in solubility at a higher temperature (37°C) suggests that the dissolution process is endothermic.

Logical Framework for Solubility Assessment

The relationship between different types of solubility assays and their application in the drug development pipeline can be visualized as follows:

G cluster_discovery Early Discovery cluster_optimization Lead Optimization cluster_development Pre-formulation & Development Kinetic Kinetic Solubility (High-Throughput) Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo Informs selection of candidates Biorelevant Biorelevant Solubility (FaSSIF/FeSSIF) Thermo->Biorelevant Provides baseline for formulation strategy Formulation Formulation Biorelevant->Formulation Guides Dosage Form Design caption Figure 2: Role of Solubility Assays in Drug Development

Caption: Figure 2: Role of Solubility Assays in Drug Development.

Conclusion

The solubility of this compound is a critical parameter that influences its utility as a pharmaceutical intermediate. This technical guide has outlined its key physicochemical properties and provided a detailed, authoritative protocol for the determination of its thermodynamic solubility using the shake-flask method. The presented workflow, grounded in established scientific principles and regulatory guidelines, ensures the generation of reliable and reproducible data. A thorough understanding and accurate measurement of solubility are paramount for advancing drug candidates through the development pipeline and ultimately achieving safe and effective therapeutic outcomes.

References

  • Afine Chemicals Limited. (n.d.). CAS No 143254-82-4 this compound Pharmaceutical Intermediates.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). Cas 143254-82-4, this compound.
  • Home Sunshine Pharma. (n.d.). This compound CAS 143254-82-4.
  • VSNCHEM. (n.d.). VN10010 this compound.
  • RVR LABS. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine Hcl, CAS NO 143254-82-4.
  • Di, L., & Kerns, E. H. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(10), 1681-1690.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • OECD. (1995). Test No. 105: Water Solubility. OECD.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • USP-NF. (2016). <1236> Solubility Measurements.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Analytice. (2017). OECD 105 – Water Solubility Test at 20°C.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 6-11.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • USP-NF. (n.d.). <1236> Solubility Measurements.
  • European Medicines Agency. (n.d.). Quality: active substance.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
  • European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
  • European Medicines Agency. (n.d.). Quality guidelines.
  • Patel, J., et al. (2022). A review article on solubility enhancement. National Journal of Pharmaceutical Sciences, 2(2), 1-8.
  • Stella, V. J., & Nti-Addae, K. W. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug Delivery (pp. 25-56). Springer, New York, NY.
  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • MasterControl. (n.d.). ICH Q6 Guidelines.
  • European Medicines Agency. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • U.S. Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • European Medicines Agency. (n.d.). ICH: quality.
  • Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(9), 2345-2354.
  • Oxford Reference. (n.d.). Amine salts.
  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers.
  • Federal Register. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.
  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • ECA Academy. (2022). EMA Publishes Final Guidelines on Quality and Specifications for HMPs.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

Sources

An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS: 143254-82-4), a crucial intermediate in modern pharmaceutical synthesis. The document delves into its physicochemical properties, with a primary focus on its physical appearance and characteristics relevant to its handling and application in a laboratory setting. Furthermore, this guide outlines detailed analytical methodologies for quality control, presents a robust synthesis protocol, and provides essential safety and handling information. The content is structured to offer both foundational knowledge and practical, field-proven insights to support researchers and drug development professionals in utilizing this compound effectively and safely.

Introduction: A Key Building Block in Oncology

This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1] Its prominence is primarily due to its role as a key intermediate in the synthesis of Irinotecan, a potent chemotherapeutic agent used in the treatment of various cancers.[2] The molecular structure, featuring a reactive acyl chloride group and a bipiperidine backbone, makes it a versatile synthon for the construction of complex molecular architectures.

The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it more amenable to storage and handling in a pharmaceutical development environment. A thorough understanding of its physical and chemical properties is paramount for its efficient use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties

The physical appearance of this compound is a critical initial indicator of its purity and stability.

Physical Appearance

The compound is consistently described as a white to off-white or yellowish solid .[3] It is typically supplied as a crystalline powder or a fine powder.[2] Any significant deviation from this appearance, such as discoloration to brown or the presence of clumping (indicating moisture absorption), may suggest degradation or impurity and should be investigated.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 143254-82-4[3][4]
Molecular Formula C₁₁H₂₀Cl₂N₂O[1][4][5]
Molecular Weight 267.19 g/mol [1][4][5][6]
Physical Form White to off-white/yellow solid/powder[2][3]
Melting Point Not consistently reported; handle with care at elevated temperatures.[1]
Boiling Point 344.5 °C at 760 mmHg (for the free base)[1]
Solubility Soluble in water and polar organic solvents like methanol.[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]

Analytical Characterization for Quality Assurance

Rigorous analytical testing is crucial to confirm the identity and purity of this compound, ensuring its suitability for cGMP (current Good Manufacturing Practices) synthesis.

Predicted Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the non-equivalent methylene protons of the two piperidine rings. The presence of the hydrochloride salt may lead to peak broadening.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the piperidine rings. A key signal to identify is the carbonyl carbon of the acyl chloride group, which is expected to appear significantly downfield (in the range of 160-170 ppm).

The IR spectrum is a powerful tool for identifying the key functional groups in the molecule. A computed vapor phase IR spectrum for the free base is available, which provides a basis for expected peaks.[7] Key expected absorption bands include:

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1750-1815 cm⁻¹ . This is a characteristic peak for the carbonyl group of an acyl chloride and a critical indicator of the compound's integrity.

  • C-N Stretch: Moderate absorptions corresponding to the carbon-nitrogen bonds of the piperidine rings would be expected in the 1020-1250 cm⁻¹ region.

  • N-H Stretch (Hydrochloride): A broad absorption band may be present in the 2400-3300 cm⁻¹ region, indicative of the ammonium salt.

  • C-H Stretch (Aliphatic): Multiple peaks are expected in the 2850-3000 cm⁻¹ region.

Mass spectrometry is used to confirm the molecular weight of the compound. For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 231.1. The isotopic pattern for the presence of one chlorine atom in the free base would be observable.

Chromatographic Purity Assessment: A Protocol

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. The following is a robust, field-proven protocol that can be adapted for the quality control of this compound.

Objective: To determine the purity of this compound by Reversed-Phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Synthesis Pathway and Protocol

The synthesis of this compound can be achieved through various routes. A patented method avoids the use of highly toxic phosgene derivatives, making it a safer and more scalable process.[8][9][10][11]

Synthesis Workflow Diagram

The following diagram illustrates a modern, safer synthesis approach.[8][9][10][11]

Synthesis_Workflow cluster_0 Step 1: Silylation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Chlorination A 4-Piperidinopiperidine C 4-Piperidinopiperidinyl Trialkylsilyl A:e->C:w + B Trialkylsilyl Halide B:e->C:w E Trialkylsilyl Carbamate Derivative C->E Reaction D Carbon Dioxide (CO2) D:e->E:w G 1-Chlorocarbonyl-4- piperidinopiperidine HCl E->G Reaction F Thionyl Chloride (SOCl2) F:e->G:w

Sources

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety and Handling of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS: 143254-82-4)

Introduction

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of complex pharmaceutical compounds.[1][2] Its molecular structure, featuring a reactive chlorocarbonyl group and a bipiperidine backbone, makes it a valuable building block in medicinal chemistry.[1] Most notably, it is a cornerstone in the manufacturing pathway of Irinotecan, a critical chemotherapeutic agent used in oncology for treating colorectal and other cancers.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide an in-depth analysis of the compound's safety profile, handling protocols, and chemical reactivity. By explaining the causality behind experimental and safety procedures, this document aims to foster a culture of safety and precision in the laboratory.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step toward its safe and effective use. This compound is typically supplied as a white to off-white or yellowish crystalline powder.[2][3] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 143254-82-4[1][4][5]
Molecular Formula C₁₁H₂₀Cl₂N₂O[1][4][5]
Molecular Weight 267.19 g/mol [2][5]
Appearance White to off-white crystalline powder[2][3]
Melting Point 180-185°C[2]
Boiling Point 344.5°C at 760 mmHg[1][6][7]
Flash Point 162.1°C[1][6][7]
Solubility Soluble in water and organic solvents[2]
Stability Stable under recommended storage conditions[2][3][4]

Section 2: Hazard Identification and Classification

While the toxicological properties of this compound have not been thoroughly investigated, available data indicates that it requires careful handling.[4] It is classified as causing skin and eye irritation.[7] Some suppliers use more stringent classifications, indicating it may be harmful if swallowed, and toxic in contact with skin or if inhaled, warranting the "Danger" signal word. Inhalation may also cause respiratory irritation.[4][8]

Hazard ClassGHS CodeStatementSource(s)
Skin IrritationH315Causes skin irritation[7]
Eye IrritationH319Causes serious eye irritation[7]
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Toxic in contact with skin
Skin CorrosionH314Causes severe skin burns and eye damage
Acute Toxicity (Inhaled)H332Harmful if inhaled
Precautionary Measures (P-Statements)

Key precautionary statements include:

  • P260/P261: Do not breathe dust/mist/vapors.

  • P264: Wash skin thoroughly after handling.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P310/P312: Immediately call a POISON CENTER or doctor.

G cluster_hazards Primary Chemical Hazards cluster_ppe Required Personal Protective Equipment (PPE) H1 Skin & Eye Irritation/Corrosion P1 Safety Goggles (EN166) H1->P1 Mitigated by P2 Chemical-Resistant Gloves H1->P2 Mitigated by P3 Lab Coat / Impervious Clothing H1->P3 Mitigated by H2 Respiratory Tract Irritation P4 NIOSH/CEN Approved Respirator H2->P4 Mitigated by H3 Acute Toxicity (Oral, Dermal, Inhalation) H3->P1 Mitigated by H3->P2 Mitigated by H3->P3 Mitigated by H3->P4 Mitigated by

Hazard Mitigation via Personal Protective Equipment.

Section 3: Emergency Procedures and First Aid

Prompt and correct response to exposure is critical. In all cases of exposure, it is imperative to consult a physician and show them the safety data sheet.[4]

First-Aid Protocol
  • Inhalation: Immediately move the person to fresh air.[4][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][8] Consult a physician, especially if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][8] Rinse the mouth thoroughly with water and consult a physician immediately.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]

  • Special Hazards: Combustion of this material produces hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][8]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a positive pressure mode.[4][8]

Section 4: Safe Handling, Storage, and Exposure Control

Adherence to rigorous handling and storage protocols is essential to ensure laboratory safety and maintain the chemical's integrity.

Protocol for Safe Laboratory Handling
  • Engineering Controls Assessment: Before handling, ensure work is performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][8]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side-shields conforming to EN166, chemical-resistant gloves, and a lab coat.[4][8] For procedures that may generate significant dust, a NIOSH-approved respirator is required.[4]

  • Dispensing: When weighing or transferring the solid, avoid generating dust. Use tools and techniques that minimize aerosolization.

  • Reaction Setup: If used in a reaction, add the compound slowly to the reaction vessel. The compound is hygroscopic and may react with atmospheric moisture; storage under an inert gas like argon or nitrogen is recommended.[1][4]

  • Post-Handling: After handling, wash hands and forearms thoroughly.[4] Decontaminate all equipment and the work area.

  • Waste Disposal: Dispose of waste, including contaminated PPE, in a sealed, properly labeled container for chemical waste.[4]

G start Start: Retrieve from Storage prep 1. Verify Engineering Controls (Fume Hood) start->prep end End: Return to Storage & Clean Area ppe 2. Don Full PPE prep->ppe weigh 3. Weigh/Dispense (Avoid Dust) ppe->weigh react 4. Add to Reaction weigh->react cleanup 5. Decontaminate Work Area & Tools react->cleanup waste 6. Segregate Chemical Waste cleanup->waste waste->end

Workflow for Safe Handling of the Compound.
Storage Conditions
  • Temperature: Store in a cool place, with refrigeration at 2-8°C recommended.[1][4]

  • Atmosphere: The compound is hygroscopic.[4] Store in a tightly closed container under a dry, inert gas (e.g., nitrogen or argon).[1][4]

  • Location: Keep in a dry and well-ventilated area.[4][7]

Section 5: Stability and Reactivity Profile

  • Chemical Stability: The compound is stable under the recommended storage conditions.[2][4]

  • Conditions to Avoid: The primary condition to avoid is exposure to moisture, which can cause hydrolysis of the reactive chlorocarbonyl group.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][8]

  • Hazardous Decomposition Products: In the event of a fire or extreme heat, hazardous decomposition products include hydrogen chloride gas, carbon oxides, and nitrogen oxides.[4][8]

Section 6: Accidental Release and Disposal Measures

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[4]

  • Protect: Responders must wear appropriate PPE, including respiratory protection.[4]

  • Clean-up: Carefully sweep up the spilled solid, avoiding dust formation.[4][8] Place the material into a suitable, closed, and labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

The material and its container must be disposed of as hazardous waste.[4] This should be done through a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[4][9] Do not dispose of via standard drains or trash.[8]

Section 7: Toxicological and Ecological Overview

The toxicological and ecological profiles of this compound are not well-established.

  • Acute Toxicity: No quantitative data is available.[4] However, it is presumed to be harmful or toxic via multiple exposure routes.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[4]

  • Ecological Impact: No data is available regarding its persistence, degradability, or bioaccumulative potential.[4] It should not be allowed to enter the environment.[8]

Section 8: Role in Pharmaceutical Synthesis

The primary application of this compound is as a key starting material or intermediate in multi-step organic synthesis.[2] Its most significant role is in the production of the topoisomerase I inhibitor, Irinotecan. The chlorocarbonyl group provides a reactive site for coupling with other molecules to build the final complex drug structure. Safer, patented synthesis routes have been developed to produce this intermediate in high yield, avoiding highly toxic reagents like phosgene.[10][11][12]

G cluster_context Synthetic Pathway Context A 4-Piperidinopiperidine (Precursor) B 1-Chlorocarbonyl-4-piperidinopiperidine HCl (Key Intermediate) A->B  Safer Synthesis  (e.g., via Trialkylsilyl intermediate) C Irinotecan (Final Active Pharmaceutical Ingredient) B->C  Multi-Step Coupling Reactions

Simplified role in the synthesis of Irinotecan.

References

  • Capot Chemical. (2008). MSDS of this compound.
  • LookChem. Cas 143254-82-4, this compound.
  • Afine Chemicals Limited.
  • Exploring this compound: A Key Pharmaceutical Intermedi
  • PubChem. This compound.
  • Home Sunshine Pharma. This compound CAS 143254-82-4.
  • Google Patents. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Google Patents. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • European Patent Office. EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF.
  • Sigma-Aldrich. This compound | 143254-82-4.
  • Echemi. This compound.
  • VSNCHEM. VN10010 this compound.
  • AAPPTEC.
  • ChemicalBook. 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE (103816-19-9).
  • Sigma-Aldrich.
  • Fisher Scientific.
  • RVR LABS. 1-Chlorocarbonyl-4-piperidinopiperidine Hcl, CAS NO 143254-82-4.

Sources

The Alchemical Lynchpin: A Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the critical reagent, 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Beyond a simple datasheet, this document elucidates the compound's multifaceted nature, offering insights into its chemical identity, strategic applications, and the nuanced methodologies for its safe and effective handling and use. As a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), a thorough understanding of this compound is paramount for innovation in modern therapeutics.

Part 1: Chemical Identity and Nomenclature

This compound is a piperidine derivative that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its utility stems from the reactive chlorocarbonyl group, which allows for the facile introduction of the 4-piperidinopiperidine moiety into a target molecule.

Systematic and Common Synonyms:

To facilitate comprehensive literature and database searches, a compilation of synonyms and identifiers for this compound is provided below.

Identifier Type Identifier
IUPAC Name 4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride[3]
CAS Number 143254-82-4[3]
Molecular Formula C₁₁H₂₀Cl₂N₂O[1][2]
Molecular Weight 267.19 g/mol [3]
Common Synonyms 1,4'-Bipiperidine-1'-carbonyl chloride hydrochloride[4]
4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride
1-(Chlorocarbonyl)-4-(piperidin-1-yl)piperidine hydrochloride[1]
1-Chlorocarbonyl-4-piperidinopiperidine HCl[1]
[1,4'-Bipiperidine]-1'-carbonyl chloride HCl[1]

Part 2: Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its proper storage, handling, and use in experimental settings.

Table of Physicochemical Data:

Property Value Source
Appearance White to off-white crystalline powder[2]
Boiling Point 344.5 °C at 760 mmHg[1][4]
Flash Point 162.1 °C[1][4]
Vapor Pressure 6.57E-05 mmHg at 25°C[1][4]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]
Solubility Soluble in water and organic solvents[2]

Expert Handling and Storage Insights:

The hydrochloride salt is hygroscopic and reactive towards nucleophiles. Therefore, stringent anhydrous and inert atmospheric conditions are critical during storage and handling to prevent degradation and ensure reactivity. The recommended storage at 2-8°C under an inert atmosphere minimizes hydrolysis of the acyl chloride functionality and maintains the compound's integrity over time.[1] When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[5]

Part 3: The Synthetic Keystone - Applications in Drug Discovery

The principal application of this compound lies in its role as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing a reactive acyl chloride and a tertiary amine, allows for its incorporation into a wide array of molecular scaffolds.

Central Role in Irinotecan Synthesis:

This compound is most notably recognized as a key intermediate in the production of Irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal and other cancers.[6] The synthesis involves the reaction of 7-ethyl-10-hydroxycamptothecin with this compound to form the carbamate linkage in the Irinotecan molecule.[7][8]

The following diagram illustrates the critical step in Irinotecan synthesis where this reagent is employed:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 7_ethyl_10_hydroxy 7-Ethyl-10-hydroxycamptothecin reaction_step Carbamate Formation 7_ethyl_10_hydroxy->reaction_step reagent 1-Chlorocarbonyl-4- piperidinopiperidine HCl reagent->reaction_step irinotecan Irinotecan reaction_step->irinotecan Forms critical carbamate linkage

Caption: Role in Irinotecan Synthesis.

Broader Synthetic Utility:

Beyond Irinotecan, the unique structure of this compound makes it a valuable building block for the synthesis of other pharmacologically active molecules, including:

  • Macrocyclic ureas: Investigated as selective Chk1 inhibitors.[9]

  • Etoposide prodrugs: Developed for dual prodrug-enzyme antitumor therapy.[9]

  • Phosphodiesterase 4 (PDE4) inhibitors: A class of drugs with anti-inflammatory effects.[9]

  • Camptothecin analogs: Explored for novel anticancer activities.[9]

Part 4: Synthesis Methodology - A Modern Approach

Historically, the synthesis of this compound involved the use of highly toxic phosgene or its dimer, posing significant safety and handling challenges, making it unsuitable for large-scale production.[10] Modern, safer, and more efficient synthetic routes have been developed to circumvent these issues.

A patented, high-yield process avoids the use of phosgene, enhancing the safety and scalability of the synthesis.[11] This method involves a multi-step process, as outlined below.

Optimized Synthesis Workflow:

G start 4-Piperidinopiperidine step1 Reaction with Trialkylsilyl Halide start->step1 intermediate1 4-Piperidinopiperidinyl Trialkylsilyl step1->intermediate1 step2 Reaction with Carbon Dioxide Gas intermediate1->step2 intermediate2 4-Piperidinopiperidinyl Trialkylsilyl Carbamate Derivative step2->intermediate2 step3 Reaction with Thionyl Chloride (or similar) intermediate2->step3 product 1-Chlorocarbonyl-4- piperidinopiperidine HCl step3->product

Caption: Phosgene-Free Synthesis Workflow.

Detailed Experimental Protocol (Adapted from Patent Literature):

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

  • Silylation: Dissolve 4-piperidinopiperidine in an appropriate anhydrous solvent (e.g., methylene chloride) under an inert atmosphere (e.g., nitrogen).[11] To this solution, add a trialkylsilyl halide (e.g., trimethylsilyl chloride) dropwise at a controlled temperature (e.g., 0-5°C).[11] The reaction mixture is stirred for a sufficient time to ensure complete formation of the silylated intermediate.[11] The choice of a trialkylsilyl protecting group is strategic; it temporarily masks the secondary amine, directing the subsequent carbonylation to the desired nitrogen.

  • Carboxylation: The solution containing the 4-piperidinopiperidinyl trialkylsilyl intermediate is then subjected to a stream of dry carbon dioxide gas.[11] This step forms the corresponding trialkylsilyl carbamate derivative.[11] This in-situ formation of the carbamate is a key advantage, avoiding the isolation of potentially unstable intermediates.

  • Chlorination: To the carbamate derivative solution, a chlorinating agent such as thionyl chloride, phosphorus trichloride, or oxalyl chloride is added dropwise at a reduced temperature.[10][11] This step converts the silyl carbamate to the desired this compound. The hydrochloride salt often precipitates from the reaction mixture.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.[11] Recrystallization can be performed to achieve high purity.[11]

This modern synthetic approach provides a safer, more scalable, and high-yielding alternative to older methods, making this crucial intermediate more accessible for pharmaceutical research and manufacturing.[12]

Part 5: Safety and Regulatory Information

As with any reactive chemical, a thorough understanding of the associated hazards is crucial.

Hazard Identification:

  • Hazard Codes: Xi (Irritant)[1][4]

  • Risk Statements: R36/38 (Irritating to eyes and skin)[4]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S28 (After contact with skin, wash immediately with plenty of...)[1][4]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[13]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[13]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Part 6: Conclusion

This compound is more than just a chemical intermediate; it is a testament to the enabling power of synthetic chemistry in the advancement of medicine. Its strategic importance in the synthesis of life-saving drugs like Irinotecan underscores the need for a deep, technical understanding of its properties, handling, and synthetic methodologies. By adopting safer and more efficient manufacturing processes, the scientific community can ensure a reliable supply of this vital building block, paving the way for future innovations in drug discovery and development.

References

  • LookChem. Cas 143254-82-4, this compound. [Link]
  • SF-IR.
  • PubChem. This compound. [Link]
  • Home Sunshine Pharma. This compound CAS 143254-82-4. [Link]
  • Capot Chemical. MSDS of this compound. [Link]
  • European Patent Office. EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. [Link]
  • Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Google Patents. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Google Patents. US9765083B2 - Method for the synthesis of irinotecan.
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Pharmaceutical Intermediate Manufacturer and Supplier in China. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride from 4-piperidinopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a key intermediate in the production of various pharmaceuticals, including the chemotherapeutic agent irinotecan.[1][2] The protocol details the reaction of 4-piperidinopiperidine with a phosgene equivalent, focusing on safety, efficiency, and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

The piperidine moiety is a prevalent structural motif in a vast array of biologically active compounds and natural products.[3][4] Specifically, this compound serves as a critical building block for introducing the 4-piperidinopiperidine carbonyloxy linker, a common substructure in several therapeutic agents.[5] The synthesis of this acyl chloride hydrochloride from 4-piperidinopiperidine presents unique challenges, primarily related to the handling of highly reactive and hazardous phosgenating agents and the potential for side reactions, such as the formation of dimer impurities.[1]

Historically, the direct use of phosgene gas was common but posed significant safety risks due to its extreme toxicity.[6][7][8] Consequently, safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) have become the reagents of choice for laboratory and industrial scale syntheses.[9][10][11] These reagents, while safer to handle, still require stringent safety protocols as they can decompose to release phosgene.[9]

This application note describes a robust and scalable method for the synthesis of this compound using triphosgene. The protocol is designed to maximize yield and purity while minimizing the formation of undesirable byproducts. We will delve into the mechanistic rationale behind the procedural steps, provide a detailed experimental protocol, and outline the necessary safety precautions and analytical characterization methods.

Reaction Principle and Causality

The core of this synthesis is the acylation of the secondary amine of 4-piperidinopiperidine with a phosgene equivalent. The reaction proceeds via a nucleophilic attack of the more sterically accessible and electronically favorable secondary amine on the electrophilic carbonyl carbon of the phosgenating agent.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-Piperidinopiperidine 4-Piperidinopiperidine Product_HCl This compound 4-Piperidinopiperidine->Product_HCl 1. Triphosgene, CH2Cl2 2. HCl (in situ) Triphosgene Triphosgene Triphosgene->Product_HCl

Caption: Synthesis of this compound.

The choice of triphosgene as the phosgenating agent is a critical aspect of this protocol. Triphosgene is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene.[9][10] In the presence of a nucleophile, such as an amine, triphosgene decomposes to generate three equivalents of phosgene in situ. This controlled release minimizes the concentration of free phosgene in the reaction vessel, thereby enhancing safety.

The reaction is typically carried out in an inert aprotic solvent, such as methylene chloride, to prevent hydrolysis of the acyl chloride product.[1] The stoichiometry of the reactants is crucial; a slight excess of the phosgenating agent is often used to ensure complete conversion of the starting amine. The hydrochloride salt of the product precipitates from the reaction mixture, facilitating its isolation.[1]

An alternative, safer route avoids the direct use of phosgene or its immediate precursors by first reacting 4-piperidinopiperidine with a trialkylsilyl halide, followed by reaction with carbon dioxide to form a carbamate derivative. This intermediate is then treated with a chlorinating agent like thionyl chloride to yield the desired product.[12][13][14][15] While this method enhances safety by avoiding phosgene, it involves multiple steps. The direct phosgenation method described herein is often preferred for its efficiency.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Equipment
Reagent/Material Grade Supplier Notes
4-Piperidinopiperidine≥98%Commercially AvailableStore in a desiccator.
Triphosgene (BTC)≥98%Commercially AvailableExtremely toxic. Handle with extreme caution in a certified fume hood.
Methylene Chloride (DCM)AnhydrousCommercially AvailableUse a dry, inert solvent.
TolueneAnhydrousCommercially AvailableFor crystallization.
Nitrogen GasHigh Purity---For maintaining an inert atmosphere.
Round-bottom flask------Appropriately sized for the reaction scale.
Magnetic stirrer and stir bar---------
Addition funnel------For controlled addition of reagents.
Condenser---------
Buchner funnel and filter flask------For product isolation.
Rotary evaporator------For solvent removal.
3.2. Step-by-Step Procedure

Workflow Diagram:

G start Start dissolve_btc Dissolve Triphosgene in anhydrous DCM under N2 start->dissolve_btc cool_solution Cool solution to 0-5 °C dissolve_btc->cool_solution prepare_amine Prepare a solution of 4-Piperidinopiperidine in anhydrous DCM add_amine Slowly add amine solution to triphosgene solution via addition funnel cool_solution->add_amine prepare_amine->add_amine react Stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours add_amine->react precipitate Product precipitates as a white solid react->precipitate filter Filter the precipitate under a stream of nitrogen precipitate->filter wash Wash the solid with cold DCM filter->wash dry Dry the product under vacuum wash->dry crystallize Optional: Crystallize from toluene for higher purity dry->crystallize end End crystallize->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, an addition funnel, and a condenser. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve triphosgene (1.0 equivalent) in anhydrous methylene chloride. Cool the solution to 0-5 °C using an ice bath.

  • Amine Addition: Prepare a solution of 4-piperidinopiperidine (3.0 equivalents) in anhydrous methylene chloride. Slowly add this solution to the cooled triphosgene solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for another 2-4 hours. A white precipitate of the hydrochloride salt will form.[1]

  • Product Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. It is advisable to perform the filtration under a stream of nitrogen to minimize exposure to air and moisture.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous methylene chloride to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the isolated solid under high vacuum at a temperature not exceeding 40 °C to obtain the crude this compound.

  • Crystallization (Optional): For higher purity, the crude product can be crystallized from a suitable solvent such as toluene.[1]

Safety and Handling

Extreme caution must be exercised when working with triphosgene and the resulting product.

  • Phosgene Exposure: Triphosgene can decompose to release phosgene, a highly toxic and corrosive gas.[7][8] All manipulations involving triphosgene must be conducted in a well-ventilated and certified chemical fume hood.[6] A phosgene detector should be in place. In case of inhalation, seek immediate medical attention.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (Viton gloves are recommended), and safety goggles at all times.[6][8]

  • Moisture Sensitivity: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid.[17] All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Waste Disposal: All waste materials containing phosgene or triphosgene must be quenched with a suitable nucleophile (e.g., a basic solution) before disposal according to institutional and regulatory guidelines.[6]

Characterization and Expected Results

The synthesized this compound should be a white to off-white solid. The expected yield for this procedure is typically high, often exceeding 90%.

5.1. Analytical Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum of the product should exhibit a strong characteristic absorption band for the acyl chloride carbonyl (C=O) stretch, typically in the range of 1750-1810 cm⁻¹.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The spectra should be consistent with the proposed structure, showing the characteristic shifts for the piperidine rings.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base form of the product. The fragmentation pattern may show a characteristic peak for the acylium ion (R-CO⁺).[20]

  • Purity Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

5.2. Purity and Impurity Profile

A key consideration in this synthesis is the minimization of the dimeric urea byproduct, which can form if one molecule of phosgene reacts with two molecules of 4-piperidinopiperidine. The use of methylene chloride as a solvent has been shown to dramatically reduce the formation of this dimer impurity to less than 1-5%.[1]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 4-piperidinopiperidine using triphosgene. By adhering to the detailed procedure and stringent safety precautions, researchers can obtain this valuable intermediate in high yield and purity. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to adapt and optimize this synthesis for their specific research and development needs.

References
  • Acyl chloride - Wikipedia.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.
  • Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents.
  • Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents.
  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents.
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents.
  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF - European Patent Office.
  • Phosgene Standard Operating Procedure Template - Environmental Health & Safety.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters.
  • LCSS: PHOSGENE.
  • How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit.
  • Phosgene - HAZARD SUMMARY.
  • A decade review of triphosgene and its applications in organic reactions - PMC.
  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.
  • Phosgene Safe Practice Guidelines - American Chemistry Council.
  • The infrared spectra and vibrational assignments of the acetyl halides - RSC Publishing.
  • Method for preparing 4-piperidyl piperidine - Google Patents.
  • Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride - Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed.
  • Infrared Spectroscopy.
  • Phosgene - Airgas.
  • (PDF) Triphosgene, a Crystalline Phosgene Substitute - ResearchGate.
  • This compound | C11H20Cl2N2O | CID 11637553.
  • Bipiperidinyl-1'-Carbonyl Chloride - European Patent Office.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC.
  • Phosgene - Wikipedia.
  • CAS 143254-82-4 this compound.
  • 3.0 Properties of Phosgene | American Chemistry Council.

Sources

Experimental procedure for irinotecan synthesis using 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Protocol for the Synthesis of Irinotecan via N-acylation of SN-38

Abstract: This document provides a detailed experimental protocol for the synthesis of Irinotecan (CPT-11), a pivotal semi-synthetic derivative of camptothecin used in oncology. The synthesis is achieved through the condensation of 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite, with 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. This application note elucidates the underlying chemical principles, provides a step-by-step methodology, and offers insights into process optimization and characterization, tailored for researchers in drug development and medicinal chemistry.

Introduction and Scientific Rationale

Irinotecan (brand name Camptosar) is a cornerstone chemotherapeutic agent, primarily indicated for the treatment of metastatic colorectal cancer.[1] It functions as a prodrug that is converted by carboxylesterase enzymes in the liver to its active form, SN-38.[2] SN-38 exerts its potent cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme critical for relaxing DNA supercoiling during replication and transcription. The stabilization of the topoisomerase I-DNA cleavable complex by SN-38 leads to lethal double-strand breaks in cancer cells, ultimately inducing apoptosis.

The synthesis described herein focuses on the esterification of the C10 phenolic hydroxyl group of SN-38. This specific structural modification is what converts the highly potent but poorly soluble SN-38 into the more water-soluble and clinically viable prodrug, Irinotecan. The key reagent for this transformation is this compound (CAS: 143254-82-4), an acylating agent that introduces the bulky, basic side chain responsible for improved pharmacokinetics.[3][4]

The core of this synthesis is a nucleophilic acyl substitution reaction. The reaction is facilitated by a base (e.g., triethylamine or pyridine) which serves two critical functions:

  • Deprotonation: It deprotonates the phenolic hydroxyl group on SN-38, converting it into a more potent nucleophile (an alkoxide).

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) by-product generated during the reaction, preventing potential side reactions and driving the equilibrium towards product formation.

The choice of an anhydrous aprotic solvent like pyridine or acetonitrile is crucial to prevent the hydrolysis of the highly reactive this compound, which would otherwise quench the reagent and halt the synthesis.[2][5][6]

Materials and Reagents

Proper reagent selection is critical for reaction success and purity of the final product.

ReagentCAS NumberMolecular Weight ( g/mol )Recommended Purity
7-Ethyl-10-hydroxycamptothecin (SN-38)86639-52-3392.40>98%
1-Chlorocarbonyl-4-piperidinopiperidine HCl143254-82-4267.20>98%
Pyridine (Anhydrous)110-86-179.10>99.8%
Dichloromethane (DCM)75-09-284.93ACS Grade, Anhydrous
Triethylamine121-44-8101.19>99.5%
Acetonitrile75-05-841.05HPLC Grade, Anhydrous
Sodium Sulfate (Anhydrous)7757-82-6142.04ACS Grade
Hydrochloric Acid (HCl)7647-01-036.46Concentrated, ACS Grade

Synthetic Pathway and Workflow Diagrams

The diagrams below illustrate the chemical transformation and the overall experimental procedure.

Irinotecan Synthesis Reaction cluster_product Product SN38 7-Ethyl-10-hydroxycamptothecin (SN-38) plus1 + SN38->plus1 AcylChloride 1-Chlorocarbonyl-4-piperidinopiperidine Irinotecan Irinotecan AcylChloride->Irinotecan Pyridine, 20-60°C Base Pyridine (Base/Solvent) plus2 + Pyridinium HCl Irinotecan->plus2 plus1->AcylChloride

Figure 1: Chemical reaction scheme for the synthesis of Irinotecan.

Experimental Workflow A 1. Reaction Setup Dissolve SN-38 in anhydrous pyridine under N2 atmosphere. B 2. Reagent Addition Add 1-Chlorocarbonyl-4-piperidinopiperidine. Stir at specified temperature. A->B C 3. Reaction Monitoring Track progress via TLC or HPLC until SN-38 is consumed. B->C D 4. Solvent Removal Evaporate pyridine under reduced pressure. C->D E 5. Aqueous Work-up Dissolve residue in DCM, wash with water to remove pyridine salts. D->E F 6. Isolation Dry organic layer (Na2SO4), filter, and concentrate to yield crude Irinotecan. E->F G 7. Purification Recrystallize from a suitable solvent system to obtain pure product. F->G H 8. Characterization Confirm identity and purity via HPLC, LC-MS, and NMR. G->H

Figure 2: Step-by-step experimental workflow for Irinotecan synthesis.

Detailed Experimental Protocol

Safety Note: Irinotecan and its precursor SN-38 are potent cytotoxic agents. All manipulations must be performed in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.

Step 1: Reaction Setup

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-ethyl-10-hydroxycamptothecin (SN-38) (e.g., 3.92 g, 10 mmol).

  • Add anhydrous pyridine (e.g., 100 mL) to the flask.

  • Stir the mixture at room temperature under a gentle stream of nitrogen until all SN-38 is dissolved. The resulting solution should be a clear, yellowish suspension. Some patent literature also describes using triethylamine as a base in acetonitrile, which may be a suitable alternative.[5][6]

Step 2: Acylation Reaction

  • In a separate container, weigh this compound (e.g., 3.20 g, 12 mmol, 1.2 equivalents).

  • Add the this compound to the SN-38 solution in one portion.

  • Stir the reaction mixture at room temperature (approx. 20-25°C) for 1-2 hours. Alternatively, the reaction can be gently heated to 60°C to reduce the reaction time, as described in some procedures.[5][6]

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

  • Spot the starting material (SN-38) and the reaction mixture on the TLC plate. The reaction is complete when the SN-38 spot has been completely consumed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature if it was heated.

  • Remove the pyridine solvent using a rotary evaporator under reduced pressure.

  • To the resulting residue, add dichloromethane (DCM, 200 mL) and deionized water (100 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the lower organic (DCM) layer. Wash the organic layer again with water (2 x 100 mL) to remove any remaining pyridine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield crude Irinotecan as a yellowish solid.

Step 5: Purification (Recrystallization)

  • The crude product can be purified by recrystallization. While various solvent systems can be used, a mixture of ethanol and water is often effective.

  • Dissolve the crude Irinotecan in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes cloudy.

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath (0-4°C) for several hours to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 6: Conversion to Hydrochloride Salt (Optional but common)

  • For clinical formulations, Irinotecan is often converted to its hydrochloride trihydrate salt to improve solubility and stability.[7]

  • Dissolve the purified Irinotecan base in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric amount of hydrochloric acid (e.g., 5% HCl solution) and stir.[8]

  • The hydrochloride salt will precipitate. The crystallization process can be controlled by temperature and solvent composition to obtain the desired trihydrate form.[8][9]

Characterization

The identity and purity of the synthesized Irinotecan should be confirmed using standard analytical techniques.

  • HPLC: To determine purity. A typical method would use a C18 column with a gradient of acetonitrile and a phosphate buffer.[10]

  • LC-MS: To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 587.28 g/mol ).

  • NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure by identifying characteristic proton and carbon signals of the camptothecin core and the piperidinopiperidine side chain.

Quantitative Data Summary

ParameterValueRationale
Molar Ratio (SN-38 : Acylating Agent) 1 : 1.2-1.5A slight excess of the acylating agent ensures complete consumption of the valuable SN-38 precursor.[8]
Base Pyridine or TriethylamineActs as both a catalyst (deprotonation) and an acid scavenger.[2][5]
Solvent Anhydrous Pyridine / AcetonitrileAprotic solvent prevents hydrolysis of the acyl chloride.
Reaction Temperature 20-60 °CBalances reaction rate with potential for side product formation. Higher temperatures shorten reaction times.[5][6]
Reaction Time 1-6 hoursMonitored by TLC/HPLC for completion.
Expected Yield 60-85%Yields can vary based on reaction scale, purity of reagents, and efficiency of purification.

References

  • Method for the synthesis of irinotecan. Google Patents (EP2881396A1).
  • Method for the synthesis of irinotecan. Google Patents (US9765083B2).
  • Exploring this compound: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co., Ltd.
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. Google Patents (US6147215A).
  • Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. Google Patents (KR100498894B1).
  • An improved process for the preparation of irinotecan hydrochloride trihydrate. Google Patents (WO2006016203A1).
  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. European Patent Office (EP 0976733 B1).
  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. Google Patents (TW419476B).
  • This compound: Pharmaceutical Intermediate Manufacturer and Supplier in China. NINGBO INNO PHARMCHEM CO.,LTD.
  • Irinotecan hydrochloride. Chongqing Chemdad Co.
  • Synthesis of CPT-11 (irinotecan hydrochloride trihydrate). PubMed.
  • Chemical semisynthesis process of irinotecan. Google Patents (CN101481377B).
  • Process for the preparation of irinotecan hydrochloride. Google Patents (WO2006084941A2).
  • Method for purifying irinotecan hydrochloride. Google Patents (CN101659667A).
  • UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms. Oxford Academic.
  • [1,4′-Bipiperidine]-1′-carbonyl chloride HCl manufacturers and suppliers. JIN DUN.

Sources

Application Notes and Protocols for the Acylation of Amines with 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among the most robust and widely utilized methods for amide synthesis is the acylation of a primary or secondary amine with a reactive acyl chloride.[2][3] This document provides a detailed technical guide for conducting acylation reactions using 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a valuable building block in drug discovery due to its rigid, bicyclic structure.

This guide will delve into the mechanistic underpinnings of the reaction, outline critical experimental parameters, provide a detailed step-by-step protocol, and offer troubleshooting advice. The focus is on providing a scientifically rigorous yet practical framework for researchers to successfully implement this transformation.

Scientific Principles and Mechanistic Overview

The reaction between an amine and an acyl chloride, such as 1-Chlorocarbonyl-4-piperidinopiperidine, proceeds via a nucleophilic addition-elimination mechanism .[4] The reaction is highly favorable due to the high electrophilicity of the acyl chloride's carbonyl carbon.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.[4] This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, an excellent leaving group, is eliminated.[4]

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final neutral amide product and the hydrochloride salt of the base.[5]

This entire process is often conducted under Schotten-Baumann conditions , which typically involve a two-phase solvent system (e.g., an organic solvent like dichloromethane and an aqueous solution of a base).[6][7] The base in the aqueous phase serves the critical role of neutralizing the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the product.[6][8]

The Critical Role of the Base with Hydrochloride Substrates

A crucial consideration when using this compound is its salt form. The amine on the piperidinopiperidine moiety is protonated. Therefore, a stoichiometric amount of base is required to first neutralize this hydrochloride salt to generate the free amine form of the acylating agent in situ. An additional equivalent of base is then necessary to quench the HCl produced during the acylation reaction itself. Failure to use a sufficient amount of base will result in incomplete reaction, as the starting amine nucleophile would be protonated by the generated HCl, rendering it unreactive.[8][9]

Reaction Parameter Optimization

The success of the acylation reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these critical variables and provides guidance for their selection.

ParameterOptionsRationale and Considerations
Amine Nucleophile Primary or secondary aliphatic or aromatic amines.The nucleophilicity of the amine will influence the reaction rate. Sterically hindered amines may require longer reaction times or elevated temperatures. Tertiary amines will not react as they lack a proton on the nitrogen to be removed in the final step.[3][5]
Solvent Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether) or a biphasic system (e.g., DCM/water).Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride. A biphasic Schotten-Baumann system allows for easy separation of the organic product from the aqueous base and its salts.[6]
Base Inorganic bases (e.g., NaOH, K₂CO₃, NaHCO₃) or organic bases (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)).The choice of base depends on the reaction conditions and the sensitivity of the substrates. For biphasic systems, an inorganic base like NaOH is common.[6] For single-phase organic systems, a tertiary amine base like triethylamine is often used.[10] At least two equivalents are necessary when starting with an amine hydrochloride.
Temperature 0 °C to room temperature.The reaction is typically exothermic and is often initiated at 0 °C for better control, especially during the addition of the acyl chloride. The reaction can then be allowed to warm to room temperature to ensure completion.[11]
Stoichiometry Typically 1.0 equivalent of the amine nucleophile and 1.0-1.2 equivalents of this compound.A slight excess of the acylating agent can be used to ensure complete consumption of the often more valuable amine nucleophile.
Reaction Time 1 to 24 hours.Reaction progress should be monitored by an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the Reaction and Workflow

Reaction Mechanism

Caption: Nucleophilic addition-elimination mechanism of acylation.

Experimental Workflow

Experimental Workflow A Reagent Preparation B Dissolve amine nucleophile and base (e.g., TEA) in anhydrous DCM. A->B C Reaction Setup D Cool the amine solution to 0 °C in an ice bath. C->D E Slowly add a solution of 1-Chlorocarbonyl-4-piperidinopiperidine HCl in DCM. D->E F Reaction Monitoring G Allow to warm to RT and stir for 2-24h. Monitor by TLC/LC-MS. F->G H Work-up I Quench with water. Separate layers. H->I J Wash organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. I->J K Dry organic layer over Na₂SO₄, filter. J->K L Purification M Concentrate in vacuo. L->M N Purify by column chromatography or recrystallization. M->N

Caption: General experimental workflow for the acylation reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of a generic primary amine with this compound using triethylamine as the base in dichloromethane.

Materials and Reagents
  • Amine nucleophile (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if required)

Safety Precautions
  • This compound is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine nucleophile (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine (2.5 eq) to the solution and stir for 5-10 minutes.

  • Reaction Setup and Execution:

    • Cool the flask containing the amine and triethylamine solution to 0 °C using an ice bath.

    • In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

    • Slowly add the solution of this compound to the cooled amine solution dropwise over 10-15 minutes. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine)

      • Saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and wash the drying agent with a small amount of dichloromethane.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction (starting material remains) Insufficient base; Low reaction temperature; Short reaction time; Sterically hindered amine.Add an additional equivalent of base; Allow the reaction to stir for a longer period or gently warm; Consider using a stronger, non-nucleophilic base like DBU.
Low yield of desired product Hydrolysis of the acyl chloride; Side reactions; Product loss during work-up or purification.Ensure all glassware and solvents are anhydrous; Perform the reaction under an inert atmosphere (e.g., nitrogen or argon); Be careful during the aqueous work-up to avoid product loss into the aqueous layers.
Formation of multiple products Side reaction with the piperidine nitrogen of the product; Impure starting materials.Use a less nucleophilic base; Purify starting materials before use; Confirm the structure of byproducts by NMR and MS to diagnose the issue.
Difficulty in purification Product has similar polarity to impurities or starting materials.Optimize the solvent system for column chromatography; Consider recrystallization from various solvents; If the product is basic, an acidic wash followed by basification and extraction may aid in purification.

Conclusion

The acylation of amines with this compound is a powerful and versatile method for the synthesis of complex amide-containing molecules. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, particularly the stoichiometry of the base, researchers can reliably and efficiently synthesize desired products. This guide provides a comprehensive framework to assist scientists in the successful application of this important chemical transformation.

References

  • Benchchem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. URL
  • Filo. What is the acylation of amines?
  • Benchchem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. URL
  • BYJU'S.
  • Chemistry LibreTexts. 23.3: Reactions of amines. URL
  • Mastering Chemistry Help.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. URL
  • Wikipedia. Schotten–Baumann reaction. URL
  • Cambridge University Press. Schotten-Baumann Reaction. URL
  • Sathee NEET. Chemistry Schotten Baumann Reaction. URL
  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. URL
  • Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. URL
  • National Institutes of Health. Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. URL
  • Google Patents. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. URL
  • European Patent Office. EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. URL
  • Google Patents. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. URL
  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. URL
  • Scholars Research Library. Der Pharma Chemica. URL

Sources

Application Notes and Protocols for the Purification of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the purification of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS No. 143254-82-4), a key intermediate in pharmaceutical synthesis, through recrystallization.[1][2][3] The document outlines the principles of solvent selection, detailed step-by-step procedures for both single-solvent and solvent/anti-solvent recrystallization methods, and critical safety and handling precautions. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the protocol for optimal purity and yield.

Introduction: The Rationale for Recrystallization

This compound is a vital building block, notably in the synthesis of the chemotherapeutic agent Irinotecan.[3] The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[6] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the mother liquor.[5][7] For amine hydrochlorides like the title compound, recrystallization is an effective method to remove unreacted starting materials, byproducts, and other process-related impurities.[8][9]

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial for developing a robust purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 143254-82-4[1][10]
Molecular Formula C₁₁H₂₀Cl₂N₂O[1][10][11]
Molecular Weight 267.20 g/mol [10][11][12]
Appearance White to off-white or yellow solid/crystalline powder[2][13]
Melting Point 180-185°C[2]
Solubility Soluble in water and methanol.[2][13] Analogous compounds are soluble in ethanol and ether.[14]
Stability Stable under recommended storage conditions, but sensitive to moisture.[2] The acyl chloride group is reactive towards nucleophiles like water and alcohols.[14]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1][10]
Safety Precautions

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation and serious eye irritation.[15] Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.[15]

    • Wear protective gloves, a lab coat, and safety goggles.

    • Avoid breathing dust, vapors, mist, or gas.[11]

    • Wash hands thoroughly after handling.[15]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[11]

Experimental Protocols: A Step-by-Step Guide

The choice between a single-solvent and a solvent/anti-solvent system depends on the solubility profile of the crude material. Preliminary solvent screening is a critical first step.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures.[4][7]

3.1.1. Materials

  • Crude this compound

  • High-purity recrystallization solvent (e.g., isopropanol, ethanol, methanol, or acetonitrile)[4][7]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Spatula and watch glass

3.1.2. Workflow Diagram

G cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying Solvent_Screen 1. Solvent Screening Weigh_Crude 2. Weigh Crude Material Solvent_Screen->Weigh_Crude Add_Solvent 3. Add Minimum Hot Solvent Weigh_Crude->Add_Solvent Dissolve 4. Dissolve Completely Add_Solvent->Dissolve Hot_Filter 5. Hot Filtration (Optional) Dissolve->Hot_Filter Cool_Slowly 6. Slow Cooling to RT Hot_Filter->Cool_Slowly Ice_Bath 7. Ice Bath Cooling Cool_Slowly->Ice_Bath Vacuum_Filter 8. Vacuum Filtration Ice_Bath->Vacuum_Filter Wash_Crystals 9. Wash with Cold Solvent Vacuum_Filter->Wash_Crystals Dry_Crystals 10. Dry Under Vacuum Wash_Crystals->Dry_Crystals

Caption: Single-Solvent Recrystallization Workflow.

3.1.3. Detailed Procedure

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of the crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile).[7][8] A suitable solvent will dissolve the compound sparingly at room temperature but completely upon heating.[7][16] After heating to dissolve, allow the solution to cool. The formation of crystals upon cooling indicates a promising solvent.[7][8]

  • Dissolution: Place the weighed crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate and add the chosen solvent portion-wise while heating and stirring. Add the minimum amount of near-boiling solvent required to just completely dissolve the solid.[5][7] Using excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If colored impurities are present, and they are known to be adsorbed by charcoal, you can add a small amount of activated charcoal to the hot solution.[7] Boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel. Use a pre-warmed funnel and receiving flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5][7] Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[5][8]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them thoroughly under vacuum to remove all residual solvent.[8][16]

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is employed when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) to induce precipitation.[7]

3.2.1. Materials

  • Crude this compound

  • A "good" solvent (e.g., methanol, water)

  • A miscible "poor" solvent/anti-solvent (e.g., diethyl ether, ethyl acetate, isopropanol)

  • Equipment as listed in Protocol 1

3.2.2. Workflow Diagram

G cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying Solvent_Pair 1. Select Solvent/Anti-Solvent Pair Weigh_Crude 2. Weigh Crude Material Solvent_Pair->Weigh_Crude Dissolve_Good 3. Dissolve in 'Good' Solvent Weigh_Crude->Dissolve_Good Add_Poor 4. Add 'Poor' Solvent to Turbidity Dissolve_Good->Add_Poor Redissolve 5. Re-dissolve with Heat (Optional) Add_Poor->Redissolve Cool_Slowly 6. Slow Cooling Redissolve->Cool_Slowly Isolate_Wash 7. Isolate and Wash Crystals Cool_Slowly->Isolate_Wash Dry_Crystals 8. Dry Under Vacuum Isolate_Wash->Dry_Crystals

Caption: Solvent/Anti-Solvent Recrystallization Workflow.

3.2.3. Detailed Procedure

  • Solvent System Selection: Identify a "good" solvent in which the crude material is highly soluble at room temperature. Then, identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is fully miscible with the "good" solvent.[7][8]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Precipitation: While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently turbid (cloudy).[7][8] This indicates the point of saturation has been reached.

  • Crystal Formation: If necessary, gently warm the solution to redissolve the precipitate and obtain a clear solution. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Single-Solvent Recrystallization protocol (3.1.3).

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent used.- Solution is supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- Cooling is too rapid.- Re-heat the solution and add more solvent.- Ensure cooling is slow and undisturbed.
Low Recovery Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Use the minimum amount of hot solvent for dissolution.- Ensure filtration apparatus is pre-warmed.- Use only a minimal amount of ice-cold solvent for washing.[5]
Impure Product - Cooling was too rapid, trapping impurities.- Inefficient washing of crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure crystals are properly washed with cold solvent on the filter.

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of this compound. A methodical approach to solvent selection, combined with careful execution of the dissolution, cooling, and isolation steps, is critical to achieving high purity and a good recovery yield. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers, enabling the consistent production of high-quality material essential for drug development and other scientific applications.

References

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). What are the purification methods for piperidines?.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BLD Pharm. 143254-82-4|this compound.
  • Capot Chemical. (2008). MSDS of this compound.
  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • LookChem. Cas 143254-82-4,this compound.
  • Sigma-Aldrich. This compound | 143254-82-4.
  • Echemi. This compound.
  • Afine Chemicals Limited. CAS No 143254-82-4 this compound Pharmaceutical Intermediates.
  • RVR Labs. 1-Chlorocarbonyl-4-piperidinopiperidine Hcl,CAS NO 143254-82-4.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • European Patent Office. (2003). PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF - EP 0976733 B1.
  • Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • University of California, Los Angeles. Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • PubChem. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: A Key Building Block for Pharma Synthesis.

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. This compound is a critical intermediate in pharmaceutical synthesis, and its inherent reactivity poses unique analytical challenges. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to ensure stability of the analyte during analysis and is suitable for routine quality control and stability testing. All procedures are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3]

Introduction

This compound is a bifunctional molecule featuring a reactive acyl chloride and a piperidinopiperidine core structure.[4][5] It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through to the final drug product, impacting its safety and efficacy.

The primary analytical challenge stems from the compound's reactive chlorocarbonyl group, which is susceptible to hydrolysis.[6] This necessitates careful selection of analytical conditions, particularly the mobile phase composition and sample diluent, to prevent on-column or in-vial degradation. This application note provides a comprehensive, field-proven protocol that addresses these challenges, ensuring accurate and reproducible results for drug development and quality control professionals.

Principle of the Method

The method is based on reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity.[7] In RPC, the stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), and the mobile phase is polar (e.g., a mixture of water and acetonitrile).[7] 1-Chlorocarbonyl-4-piperidinopiperidine, being a moderately polar compound, interacts with the C18 stationary phase. By using an optimized polar mobile phase, the analyte is eluted from the column and detected by a UV spectrophotometer. The acidic nature of the hydrochloride salt and the potential for interaction with residual silanols on the silica backbone are managed by the mobile phase composition to ensure good peak shape and reproducibility.[8]

Materials and Methods

Reagents and Standards
  • This compound: Reference Standard (Purity ≥98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter

  • Phosphoric Acid (H₃PO₄): ACS grade (optional, for pH adjustment if needed)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic parameters for the analysis.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column provides sufficient hydrophobicity for retaining the analyte while allowing for elution with a reasonable organic solvent concentration.

  • Mobile Phase: The ACN/Water mixture offers a good balance of solvent strength to achieve a suitable retention time.[8][9] The absence of a buffer is intentional to minimize the risk of reacting with the chlorocarbonyl group. The analysis should be performed promptly after sample preparation.

  • Wavelength: 220 nm is chosen as it provides adequate sensitivity for the piperidine structure, which lacks a strong chromophore.

  • Temperature: Maintaining a constant column temperature of 30°C ensures retention time reproducibility.

Preparation of Solutions
  • Mobile Phase: Pre-mix acetonitrile and water in a 60:40 volume ratio. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Diluent: Acetonitrile is used as the diluent to minimize the presence of water and reduce the risk of hydrolysis of the sample.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (acetonitrile).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Protocol

This section provides a step-by-step workflow for performing the analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (ACN:Water 60:40) equilibrate 4. Equilibrate System (Pump mobile phase for 30 min) prep_mobile->equilibrate prep_std 2. Prepare Standard Solution (0.5 mg/mL in ACN) sst 5. Perform System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_sample 3. Prepare Sample Solution (0.5 mg/mL in ACN) analyze 6. Analyze Samples (Inject Blank, Standard, Samples) prep_sample->analyze equilibrate->sst sst->analyze If SST Passes integrate 7. Integrate Chromatograms analyze->integrate calculate 8. Calculate Purity / Assay (% Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the diluent (acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte.

    • Make five replicate injections of the Standard Solution (0.5 mg/mL).

    • The system is deemed suitable for analysis if the criteria in the table below are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures good peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Ensures retention stability.
  • Analysis Procedure:

    • Once the SST criteria are met, inject the diluent (blank), followed by the Standard Solution, and then the Sample Solution(s).

    • It is recommended to inject a standard solution periodically (e.g., every 10 sample injections) to monitor system performance.

Data Analysis and Interpretation

For purity analysis, the percentage purity of this compound can be calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar UV response at 220 nm. For quantitative determination of the assay, a calibration curve should be constructed using multiple standard concentrations.

Method Validation Principles

To ensure the trustworthiness of this method, it must be validated according to ICH Q2(R1) guidelines.[1][3][10] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value, typically determined by spike/recovery studies.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, etc.).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

Conclusion

The RP-HPLC method described provides a simple, rapid, and reliable approach for the analysis of this compound. By using an acetonitrile-based diluent and a straightforward mobile phase, the method mitigates the risk of analyte degradation, ensuring data integrity. The protocol is well-suited for routine quality control environments and can be fully validated to meet regulatory requirements for pharmaceutical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • MSDS of this compound. Capot Chemical. [Link]
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Reversed Phase HPLC Method Development. Phenomenex. [Link]
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. [Link]
  • This compound. PubChem. [Link]
  • This compound CAS 143254-82-4. Home Sunshine Pharma. [Link]

Sources

Introduction to 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the acquisition and interpretation of the ¹H NMR spectrum for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, designed for researchers and drug development professionals. This document provides a comprehensive protocol, detailed spectral analysis, and expert insights into potential challenges.

This compound is a bifunctional organic compound featuring two piperidine rings.[1][2] One ring is functionalized with a reactive chlorocarbonyl group, and the other exists as a hydrochloride salt. This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical development for synthesizing more complex molecules.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. It provides detailed information about the chemical environment of each proton, allowing for unambiguous structure confirmation. This guide outlines the complete workflow, from sample preparation to spectral interpretation, for this specific compound.

Part 1: Experimental Protocol and Workflow

Section 1.1: Sample Preparation: A Foundation for Quality Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. Given that this compound is both a hydrochloride salt and contains a moisture-sensitive acyl chloride, the choice of solvent and handling procedure is critical.

Core Protocol:

  • Analyte & Quantity: Weigh approximately 10-20 mg of this compound into a clean, dry vial. This quantity is sufficient for achieving a good signal-to-noise ratio in a reasonable time frame.[3][4][5]

  • Solvent Selection & Volume:

    • Primary Choice: Deuterated chloroform (CDCl₃) is the recommended solvent due to its aprotic nature, which prevents reaction with the chlorocarbonyl group.[3] Use a high-purity, anhydrous grade of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[6]

    • Alternative: If solubility is limited in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. However, be aware that chemical shifts will vary significantly compared to CDCl₃.

    • Volume: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is fully dissolved. The solution should be clear and transparent.

  • Filtration: To remove any microscopic particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at its base. Dispense the filtered solution directly into a clean, dry 5 mm NMR tube.

  • Final Check: The final sample height in the NMR tube should be approximately 4-5 cm.[3][4] Cap the NMR tube securely to prevent solvent evaporation and contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-20 mg of Analyte dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve filter Filter through Glass Wool into NMR Tube dissolve->filter lock Lock on Solvent (CDCl3) filter->lock shim Shim Magnet Coils lock->shim acquire Acquire Spectrum (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate reference Reference to TMS (0 ppm) integrate->reference Final Spectrum Analysis Final Spectrum Analysis reference->Final Spectrum Analysis

Caption: Workflow for ¹H NMR analysis.

Section 1.2: Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Experiment 1D Proton (zg30)Standard pulse program for quantitative ¹H spectra.
Solvent Lock Deuterium (CDCl₃)The spectrometer uses the deuterium signal to stabilize the magnetic field.[7]
Pulse Angle 30°A smaller pulse angle allows for a shorter relaxation delay, speeding up acquisition.
Spectral Width -2 to 14 ppmEncompasses the full range of expected proton signals, including TMS and potential acidic protons.
Acquisition Time ~3.0 sProvides adequate resolution to resolve coupling patterns.
Relaxation Delay 2.0 sAllows for sufficient relaxation of protons between scans for accurate integration.
Number of Scans 16A good starting point for achieving a high signal-to-noise ratio for the given sample concentration.
Temperature 298 K (25 °C)Standard operating temperature.

Part 2: Spectral Analysis and Interpretation

Section 2.1: Molecular Structure and Proton Environments

A thorough analysis of the molecule's structure is the first step in predicting the ¹H NMR spectrum. The hydrochloride salt is expected to form on the more basic terminal piperidine nitrogen.

G cluster_mol This compound cluster_labels Proton Assignments mol a A: H-2', H-6' (ax, eq) b B: H-3', H-5' (ax, eq) c C: H-4' (methine) d D: H-2, H-6 (ax, eq) e E: H-3, H-5 (ax, eq) f F: H-4 (ax, eq) g G: N+-H

Caption: Structure and key proton environments.

Section 2.2: Predicted ¹H NMR Spectrum Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment in CDCl₃. These predictions are based on standard piperidine values and the electronic effects of the substituents.[8][9]

AssignmentProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
A H-2', H-6'~3.8 – 4.2Multiplet (m)4HAdjacent to nitrogen and the strongly electron-withdrawing -COCl group; significantly deshielded.
B H-3', H-5'~1.8 – 2.1Multiplet (m)4HBeta to the N-COCl group; moderately deshielded.
C H-4'~2.8 – 3.2Multiplet (m)1HMethine proton at the ring junction, deshielded by two adjacent nitrogen atoms.
D H-2, H-6~3.0 – 3.4Broad Multiplet (br m)4HAdjacent to the protonated nitrogen (N⁺-H), causing significant deshielding and potential broadening.
E H-3, H-5~1.9 – 2.2Multiplet (m)4HBeta to the N⁺-H group; experience some inductive deshielding.
F H-4~1.6 – 1.9Multiplet (m)2HGamma to the N⁺-H group; least affected and expected to be the most upfield of the ring protons.
G N⁺-H~9.0 – 12.0Broad Singlet (br s)1HAcidic proton; chemical shift is highly variable and dependent on concentration and residual water.
- TMS0.00Singlet (s)-Internal standard.[10]
- CDCl₃7.26Singlet (s)-Residual solvent peak.[7]
Section 2.3: Senior Application Scientist Insights (E-E-A-T)
  • Expertise - Causality Behind Spectral Features:

    • Peak Broadening: The signals for protons near the protonated nitrogen (especially D and G ) are expected to be broad. This is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange of the acidic N⁺-H proton with trace amounts of water in the solvent.[11]

    • Solvent Choice is Paramount: The chlorocarbonyl group is highly reactive towards protic solvents (e.g., water, methanol). Any hydrolysis will result in the formation of a carbamic acid, which would decarboxylate, or a carboxylic acid hydrochloride, drastically altering the spectrum. Using anhydrous CDCl₃ is non-negotiable for preserving the sample's integrity.[12]

    • Conformational Dynamics: At room temperature, the rapid chair-chair interconversion of the piperidine rings will likely result in averaged signals for the axial and equatorial protons within each environment. This simplifies the spectrum into the multiplets described above.

  • Trustworthiness - Self-Validating Protocols:

    • Integration Check: The relative integrations of the signals must correspond to the whole-number ratio of protons in the molecule (4:4:1:4:4:2:1). This internal check validates the peak assignments and confirms the sample's structural integrity.

    • Reference Consistency: The internal TMS standard at 0.00 ppm and the residual solvent peak at 7.26 ppm provide fixed reference points, ensuring the accuracy and reproducibility of the reported chemical shifts.[7][10]

References

  • Ye, H., et al. (2015). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • PubChem. This compound.
  • Otto Chemie Pvt. Ltd. Chloroform-D 99.8 atom % D [contains 1 % (v/v) TMS]. [Link]
  • Faler, C. A., et al. (2020). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Journal of Organic Chemistry. [Link]
  • LookChem. Cas 143254-82-4, this compound. [Link]
  • PharmaCompass. This compound. [Link]
  • The Royal Society of Chemistry.
  • University of York.
  • ResearchGate. List of the proton chemical shifts (ppm)
  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]
  • University of Reading.
  • University College London.
  • SpectraBase. Piperidine. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for Piperidine. [Link]
  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

Sources

Comprehensive Mass Spectrometric Characterization of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed and robust analytical framework for the characterization of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a pivotal intermediate in pharmaceutical synthesis. We present a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, leveraging Electrospray Ionization (ESI), to ensure accurate mass identification, structural elucidation through fragmentation analysis, and purity assessment. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data interpretation. The causality behind methodological choices is explained to empower users to adapt and troubleshoot effectively. This guide establishes a self-validating system for the confident analysis of this compound in both research and quality control environments.

Introduction

This compound is a significant building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring two piperidine rings and a reactive chlorocarbonyl group, necessitates precise analytical oversight to guarantee the integrity of subsequent synthetic steps and the quality of the final drug product.

The implementation of highly sensitive and specific analytical techniques is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this purpose, offering unparalleled capabilities for separation, identification, and quantification of pharmaceutical compounds and their impurities.[3][4] This document outlines a definitive LC-MS/MS protocol for the analysis of this compound. We will delve into the principles of its ionization and fragmentation behavior, providing a foundational understanding for its structural confirmation.

The objective of this guide is to equip scientists with a field-proven methodology, complete with detailed protocols, expected data, and troubleshooting advice, thereby facilitating reliable and reproducible analysis.

Analyte: Chemical & Physical Properties

A thorough understanding of the analyte's properties is fundamental to method development. The key characteristics of this compound are summarized below. It is critical to note that while the compound is handled as a hydrochloride salt, mass spectrometry typically detects the protonated free base.

PropertyValueSource(s)
Product Name This compound[1][2]
CAS Number 143254-82-4[1][2][5]
Molecular Formula C₁₁H₂₀Cl₂N₂O (Hydrochloride Salt)[2][6]
Molecular Weight 267.19 g/mol (Hydrochloride Salt)[1][6]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and organic solvents like methanol[1]
Storage 2-8°C under an inert atmosphere (e.g., Argon)[2]
Free Base Formula C₁₁H₁₉ClN₂O
Free Base Monoisotopic Mass 230.12 g/mol

Experimental Methodology

This section details the complete experimental setup, from materials and sample preparation to the optimized LC-MS parameters. The rationale behind each choice is provided to enhance understanding and adaptability.

Materials and Reagents
  • This compound standard (≥97% purity)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Deionized water, 18.2 MΩ·cm or higher

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

Sample Preparation Protocol

Causality: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reversed-phase LC system and to prepare a dilution series for analysis. Methanol is an excellent choice due to the analyte's solubility and its miscibility with the mobile phase. A low concentration (~10 µg/mL) is recommended to ensure optimal ESI response and avoid detector saturation.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade Methanol. Mix thoroughly.

  • Working Solution (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with 50:50 Methanol:Water. This solution is ready for injection.

  • Internal Standard (Optional): For quantitative applications, adding a stable isotope-labeled analog of the analyte can correct for matrix effects and variability.[3]

Liquid Chromatography (LC) Parameters

Causality: A C18 column is selected for its versatility in retaining moderately polar compounds. The gradient elution, starting with a high aqueous phase, ensures retention of the analyte on the column, while the increasing organic phase concentration facilitates its elution, resulting in a sharp, symmetrical peak. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the basic piperidine nitrogens, a prerequisite for efficient positive mode ESI.[7]

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program 0-1 min: 5% B; 1-7 min: 5% to 95% B; 7-8 min: 95% B; 8.1-10 min: 5% B
Mass Spectrometry (MS) Parameters

Causality: Positive ion Electrospray Ionization (ESI) is the technique of choice for molecules containing basic nitrogen atoms, such as piperidines, as they readily accept a proton to form [M+H]⁺ ions.[8][9] The parameters below are typical starting points for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (for precursor identification) & Product Ion Scan (for fragmentation)
Full Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 25 V
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) for Product Ion Scan

Results and Discussion

Expected Mass and Isotopic Pattern

The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). For 1-Chlorocarbonyl-4-piperidinopiperidine (free base, C₁₁H₁₉ClN₂O), the expected protonated molecule [M+H]⁺ will be observed.

  • Monoisotopic Mass of Free Base: 230.1189 Da

  • Expected [M+H]⁺ Ion: m/z 231.1262

A key confirmatory feature is the isotopic pattern generated by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for any chlorine-containing ion:

  • A peak: Corresponding to the ion with ³⁵Cl.

  • A+2 peak: A peak at m/z + 2, with an intensity of approximately one-third of the A peak, corresponding to the ion with ³⁷Cl.

Observing this ~3:1 intensity ratio for the [M+H]⁺ ion (m/z 231.13) and its isotope (m/z 233.13) provides high confidence in the elemental composition.

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 231.13) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the most stable fragment ions.[9][10]

Based on the structure and known fragmentation behavior of piperidine derivatives, the following pathways are proposed:

  • α-Cleavage: This is a dominant pathway for amines, involving the cleavage of a C-C bond adjacent to a nitrogen atom.[9][10]

  • Piperidine Ring Fission: The piperidine rings themselves can open, leading to a series of smaller fragment ions.

  • Cleavage at the Piperidine-Piperidine Linkage: The C-N bond connecting the two rings can cleave.

  • Loss of the Chlorocarbonyl Group: The molecule can lose the -COCl group or related neutral species like HCl.

G cluster_0 Major Fragmentation Pathways parent [M+H]⁺ m/z 231.13 frag1 Fragment A m/z 147.12 (Loss of C₄H₈N) parent->frag1 α-Cleavage frag2 Fragment B m/z 169.17 (Piperidinopiperidine core) parent->frag2 - COCl (62.96) frag4 Fragment D m/z 195.15 (Loss of HCl) parent->frag4 - HCl (35.98) frag3 Fragment C m/z 84.08 (Piperidine) frag2->frag3 Ring Cleavage

Caption: Proposed MS/MS fragmentation of protonated 1-Chlorocarbonyl-4-piperidinopiperidine.

Data Summary

The following table summarizes the key ions expected during the LC-MS/MS analysis.

m/z (Da)Proposed IdentityDescription
231.13 / 233.13[M+H]⁺ Precursor Ion. Shows characteristic ~3:1 chlorine isotopic pattern.
195.15[M+H - HCl]⁺Neutral loss of hydrochloric acid from the precursor ion.
169.17[C₁₀H₂₁N₂]⁺Loss of the chlorocarbonyl group, leaving the core 4-piperidinopiperidine structure.
147.12[C₇H₁₅N₂O]⁺Result of α-cleavage on the unsubstituted piperidine ring.
84.08[C₅H₁₀N]⁺Represents the piperidinyl cation, resulting from cleavage of the C-N bond between the rings.

Standard Operating Protocol (SOP)

This section provides a consolidated workflow and step-by-step protocol for routine analysis.

Workflow Overview

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_reagents Prepare Mobile Phases prep_sample Prepare Stock & Working Standards prep_reagents->prep_sample acq_setup Equilibrate LC-MS System prep_sample->acq_setup acq_run Inject Sample & Run Sequence acq_setup->acq_run ana_process Integrate Chromatographic Peak acq_run->ana_process ana_confirm Confirm [M+H]⁺ & Isotope Pattern ana_process->ana_confirm ana_frag Analyze MS/MS Fragmentation ana_confirm->ana_frag ana_report Generate Report ana_frag->ana_report

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Protocol
  • Reagent Preparation: Prepare mobile phases A (0.1% FA in water) and B (0.1% FA in ACN). Ensure they are properly degassed.

  • Standard Preparation: Prepare stock and working solutions of the analyte as described in section 3.2.

  • Instrument Setup:

    • Set up the LC and MS methods with the parameters from sections 3.3 and 3.4.

    • Purge the LC pumps and allow the column to equilibrate with the initial mobile phase conditions (5% B) for at least 10 minutes or until a stable baseline is achieved.

    • Perform instrument calibration and tuning as per manufacturer's recommendations.

  • Sequence Setup and Data Acquisition:

    • Place the prepared sample vial in the autosampler.

    • Set up a sequence including a solvent blank injection, followed by the sample injection.

    • For the sample, acquire data in both Full Scan mode (to find the precursor) and Product Ion Scan mode (targeting m/z 231.13).

  • Data Processing and Interpretation:

    • Open the acquired data file in the instrument's software.

    • Extract the ion chromatogram for m/z 231.13 to identify the analyte's retention time.

    • Examine the mass spectrum corresponding to this peak. Verify the presence of the [M+H]⁺ ion and its A+2 chlorine isotope at the correct m/z and in the expected ~3:1 ratio.

    • Analyze the Product Ion Scan data to confirm the presence of the expected fragment ions listed in section 4.3.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Signal 1. Incorrect ESI polarity (should be positive). 2. Sample too dilute or degraded. 3. Clogged ESI needle or transfer line.1. Verify MS is in positive ion mode. 2. Prepare a fresh, more concentrated sample. 3. Perform routine instrument maintenance and cleaning.
Poor Peak Shape 1. Incompatible sample solvent. 2. Column degradation. 3. Inappropriate gradient slope.1. Ensure final sample diluent matches initial mobile phase composition. 2. Replace the LC column. 3. Adjust the gradient to be shallower.
Unexpected m/z Peaks 1. Presence of impurities or contaminants. 2. In-source fragmentation. 3. Formation of adducts (e.g., [M+Na]⁺).1. Check the purity of the standard and solvents. 2. Reduce cone/fragmentor voltage. 3. Confirm sodium adducts; if problematic, improve chromatography or use higher purity solvents.
No Fragmentation in MS/MS 1. Collision energy is too low. 2. Precursor ion isolation window is too wide or off-center.1. Increase collision energy in increments of 5-10 eV. 2. Ensure the isolation window is narrow (~1 Da) and centered on the monoisotopic precursor mass.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the analysis of this compound. By following the detailed protocols and utilizing the provided data on expected mass, isotopic patterns, and fragmentation, researchers can achieve confident structural confirmation and purity assessment. The explanations of the scientific rationale behind the experimental choices offer the flexibility to adapt the method for different instrumentation and specific analytical challenges. This robust methodology serves as a critical tool in the quality control and developmental pipeline for pharmaceuticals derived from this important chemical intermediate.

References

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids. SciELO. [Link]
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed. [Link]
  • Cas 143254-82-4,this compound. lookchem. [Link]
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PMC - PubMed Central. [Link]
  • This compound. PubChem. [Link]
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
  • Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
  • Mass Spectrometry - Fragmentation P

Sources

Scale-up Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scalable protocol for the synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a critical intermediate in the manufacturing of various pharmaceutical compounds.[1][2] Moving beyond traditional laboratory-scale methods that often employ highly toxic reagents like phosgene or its dimer, this application note details a safer and more efficient process suitable for large-scale production.[3][4] The described methodology emphasizes process safety, scalability, and high yield, addressing key considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound serves as a pivotal building block in the synthesis of a diverse range of bioactive molecules and active pharmaceutical ingredients (APIs). The piperidine and piperazine moieties are prevalent structural motifs in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[5][6] Specifically, this intermediate is crucial for the synthesis of camptothecin derivatives, such as irinotecan, a key chemotherapeutic agent.[1][7]

Historically, the synthesis of this chloroformate has involved the use of phosgene or its dimer (trichloromethyl chloroformate), reagents that are notoriously toxic and present significant handling and safety challenges, especially in a scale-up context.[3][4][8] Such processes are ill-suited for large-scale industrial production due to the need for specialized equipment and stringent safety protocols to mitigate the risk of exposure.[3][4] This guide, therefore, focuses on a more practical and safer synthetic route.

A Safer Approach: Avoiding Phosgene and its Derivatives

To circumvent the hazards associated with phosgene, this protocol utilizes safer, more manageable reagents without compromising yield or purity. While solid phosgene substitutes like triphosgene offer a degree of improved handling safety over gaseous phosgene, they still require careful management.[9][10][11][12] An alternative and highly effective strategy involves the in-situ generation of the reactive intermediate from 4-piperidinopiperidine.

A patented and validated method utilizes a multi-step, one-pot process that begins with the silylation of 4-piperidinopiperidine, followed by reaction with carbon dioxide, and subsequent conversion to the desired acid chloride using thionyl chloride.[3][4][13][14] This approach obviates the need for phosgene or its direct substitutes, significantly enhancing the safety profile of the synthesis, particularly at an industrial scale.

Reaction Pathway Visualization

The following diagram illustrates the key transformations in the safer, scalable synthesis of this compound.

Scale_up_Synthesis cluster_start Starting Material cluster_intermediate1 Silylation cluster_intermediate2 Carboxylation cluster_final Chlorination & Protonation A 4-Piperidinopiperidine B 4-Piperidinopiperidinyl Trialkylsilyl A->B Trialkylsilyl Halide C 4-Piperidinopiperidinyl Trialkylsilyl Carbamate B->C Carbon Dioxide (CO2) D 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride C->D Thionyl Chloride (SOCl2)

Caption: Reaction workflow for the synthesis.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a multi-kilogram scale and prioritizes operational safety and process efficiency.

Materials and Equipment
Reagent/Material Grade Supplier Notes
4-Piperidinopiperidine≥98%Commercial Source
Trimethylsilyl chloride (TMSCl)≥99%Commercial SourceMoisture sensitive
Dichloromethane (DCM)AnhydrousCommercial Source
Carbon Dioxide (CO₂)≥99.8%Gas Cylinder
Thionyl Chloride (SOCl₂)≥99%Commercial SourceHighly corrosive
n-HexaneACS GradeCommercial SourceFor recrystallization
Nitrogen (N₂)High PurityGas CylinderFor inert atmosphere

Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and inert gas inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • Gas dispersion tube for CO₂ introduction.

  • Filtration apparatus suitable for the reaction scale.

  • Vacuum distillation setup for solvent removal.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Step-by-Step Synthesis Procedure

Step 1: Silylation of 4-Piperidinopiperidine [3][4]

  • Charge the reactor with anhydrous dichloromethane (DCM).

  • Under a nitrogen atmosphere, add trimethylsilyl chloride (1.2 equivalents) to the DCM with stirring.

  • Cool the solution to 0-5 °C using a cooling bath.

  • Slowly add a solution of 4-piperidinopiperidine (1.0 equivalent) in anhydrous DCM to the reactor over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 2: Carboxylation [3][4]

  • Cool the reaction mixture back to 0-5 °C.

  • Introduce a steady stream of carbon dioxide gas into the solution via a gas dispersion tube for 2-3 hours. Monitor the uptake of CO₂.

  • The formation of the 4-piperidinopiperidinyl trimethylsilyl carbamate derivative will occur.

Step 3: Formation of the Acid Chloride Hydrochloride [3][4][13]

  • Maintain the reaction mixture at 0-5 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.

  • A precipitate of this compound may form.

Step 4: Isolation and Purification [4]

  • Filter the reaction mixture to collect the precipitated product.

  • Wash the solid with a small amount of cold DCM to remove any unreacted starting materials or byproducts.

  • The filtrate can be concentrated under reduced pressure.

  • The resulting crude solid can be recrystallized from a suitable solvent system, such as n-hexane, to yield the high-purity product.[4]

  • Dry the final product under vacuum at a temperature not exceeding 40 °C.

Process Parameters and Expected Outcomes

Parameter Value Rationale
Reaction Scale Multi-kilogramDemonstrates scalability.
Molar Ratios 4-Piperidinopiperidine:TMSCl:SOCl₂ = 1:1.2:1.2Ensures complete conversion.
Temperature Control 0-10 °C during additionsManages exotherms and minimizes side reactions.
Reaction Time 24-36 hoursAllows for complete reaction at each step.
Expected Yield >85%High-yielding process.
Expected Purity ≥99% (by HPLC)Suitable for pharmaceutical applications.

Safety and Hazard Analysis

  • Trimethylsilyl Chloride (TMSCl): Corrosive and reacts with moisture to produce HCl gas. Handle in a well-ventilated area and wear appropriate PPE.

  • Thionyl Chloride (SOCl₂): Highly toxic and corrosive. Reacts violently with water to release SO₂ and HCl gases. All operations should be conducted in a fume hood.

  • Dichloromethane (DCM): A volatile solvent with potential health risks. Ensure adequate ventilation.

  • Pressure Management: The reaction with carbon dioxide should be conducted in a system equipped with a pressure relief valve.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the chloroformate.

  • Melting Point: To assess purity.

Conclusion

The protocol outlined in this application note presents a safe, scalable, and high-yielding process for the synthesis of this compound. By avoiding the use of highly toxic phosgene and its derivatives, this method is well-suited for industrial-scale production in the pharmaceutical industry. The detailed step-by-step procedure, coupled with safety considerations and analytical methods, provides a comprehensive guide for researchers and process chemists.

References

  • Wikipedia. Phosgene.
  • Fauzan, A. A., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(68), 41531-41551.
  • Cotarca, L., & Eckert, H. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(10), 1548-1550.
  • Hirota, H. (2003). Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. European Patent EP 0976733 B1.
  • Hirota, H. (2000). Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. US Patent US6147215A.
  • Hirota, H. (2005). Process for producing 1-chlorocarbonyl-4-piperidino-piperidine or hydrochloride thereof. Korean Patent KR100498894B1.
  • Hirota, H. (2001). Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. Taiwanese Patent TW419476B.
  • LookChem. This compound.
  • Li, J. J., & Johnson, D. S. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3749-3752.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(23), 9677-9709.
  • Koyiri, K., & Kumar, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 651-655.
  • Defense Technical Information Center. (1986). Piperidine Synthesis.
  • Hlebowicz, K., & Gwarda, A. (2007). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. QSAR & Combinatorial Science, 26(11-12), 1199-1201.
  • European Patent Office. (2013). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Application Notes & Protocols: Strategic Derivatization of Piperidine Scaffolds Using 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles.[2][3][4]

Within this class, the 4-piperidinopiperidine substructure is particularly valuable, offering a rigid and bifunctional building block for constructing novel therapeutic agents, especially those targeting the central nervous system (CNS).[5] 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride emerges as a critical reagent for the functionalization of this scaffold. As a carbamoyl chloride, it is an efficient electrophile for reacting with nucleophiles like primary and secondary amines to form stable urea linkages, a common pharmacophore in drug design.[6][7][8]

This guide provides a comprehensive overview of the chemical principles, safety considerations, and detailed experimental protocols for leveraging this reagent in the synthesis of diverse compound libraries for drug discovery and development.

Reagent Profile: this compound

This reagent is a stable, solid carbamoyl chloride that serves as a potent acylating agent.[9][10][11] Unlike more volatile and aggressive acyl chlorides, its solid nature and the electronic influence of the adjacent nitrogen atom make it somewhat less hydrolytically sensitive, though still highly reactive and requiring careful handling.[12]

PropertyValueSource
CAS Number 143254-82-4[8][13]
Molecular Formula C₁₁H₂₀Cl₂N₂O[8][14]
Molecular Weight 267.19 g/mol [14]
Appearance White to yellow solid/powder[13]
Boiling Point 344.5 °C at 760 mmHg[8][13]
Storage Refrigerator (2-8°C), under inert gas[8]
Safety and Handling Imperatives

As with all acyl chlorides, strict safety protocols are mandatory.[9][15]

  • Moisture Sensitivity: The reagent reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[9] All reactions must be conducted under anhydrous conditions using dry glassware and solvents, preferably under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity: It is corrosive and can cause severe skin and eye burns.[9]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a laboratory coat.[9][15]

The Chemistry: Mechanism of Urea Formation

The derivatization of piperidine scaffolds using this compound proceeds via a classic nucleophilic acyl substitution mechanism.[10][16][17] This reaction is highly efficient for forming robust urea bonds.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of a primary or secondary amine (the nucleophile) attacking the highly electrophilic carbonyl carbon of the carbamoyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, or a second equivalent of the starting amine, removes the proton from the newly-added nitrogen, neutralizing the positive charge and yielding the final, stable urea product. The base is consumed, forming its hydrochloride salt.[16]

Caption: Reaction mechanism for urea synthesis.

Experimental Application: Protocol for Urea Synthesis

This protocol details a general, self-validating procedure for the synthesis of a disubstituted urea using a model primary amine.

Protocol 1: Synthesis of 1-(Benzylcarbamoyl)-4-piperidinopiperidine

Objective: To synthesize a model urea derivative to demonstrate the reactivity and handling of this compound.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents for chromatography (e.g., Silica gel, Ethyl Acetate, Hexanes)

Equipment:

  • Round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel (optional)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup (Anhydrous Conditions):

    • To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 eq) and anhydrous DCM.

    • Add triethylamine (2.2 eq). The second equivalent is necessary to neutralize the hydrochloride salt of the starting material, liberating the free carbamoyl chloride in situ.

    • Cool the stirred solution to 0 °C using an ice-water bath. Causality: Cooling moderates the initial exothermic reaction upon addition of the acylating agent, preventing potential side reactions.[15]

  • Reagent Addition:

    • Slowly add this compound (1.0 eq) to the cooled amine solution in portions over 10-15 minutes. Ensure the internal temperature does not rise significantly.

    • A white precipitate (triethylamine hydrochloride) will form almost immediately.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl or acidic impurities) and then with brine (to reduce the amount of water in the organic layer).

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel.[18] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired urea product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid.

Workflow and Data Presentation

G Setup 1. Reaction Setup (Amine, Base, DCM at 0°C) Addition 2. Add Carbamoyl Chloride Setup->Addition React 3. Stir at RT (2-4h) Addition->React Monitor Monitor (TLC/LCMS) React->Monitor Monitor->React Incomplete Workup 4. Aqueous Workup (Wash & Extract) Monitor->Workup Reaction Complete Purify 5. Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for urea synthesis.

ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Mass/Volume
1-Chlorocarbonyl-4-piperidinopiperidine HCl267.191.01.0267 mg
Benzylamine107.151.11.1118 mg (120 µL)
Triethylamine (TEA)101.192.22.2223 mg (306 µL)
Product (Expected) 331.48 - - ~265-298 mg (80-90% yield)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive reagent (hydrolyzed); Insufficient base; Wet solvent/glassware.Use a fresh bottle of the carbamoyl chloride; Ensure 2.2 equivalents of base are used; Use freshly dried solvent and oven-dried glassware.
Starting Amine Remains Insufficient carbamoyl chloride; Reaction time too short.Check stoichiometry and add slightly more acylating agent if needed; Allow the reaction to stir longer, monitoring by TLC.
Formation of Symmetric Urea (from starting amine) This can occur if phosgene impurities are present or if the carbamoyl chloride degrades.Use high-purity reagent. Purify the crude product carefully via chromatography to separate the desired product.

Conclusion

This compound is a highly effective and versatile reagent for the targeted derivatization of amine-containing molecules. Its ability to cleanly and efficiently form robust urea linkages makes it an invaluable tool for generating libraries of novel piperidine-based compounds. By understanding the underlying chemical principles and adhering to the stringent safety and handling protocols outlined in this guide, researchers in drug development can confidently employ this building block to accelerate the discovery of new therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. A Comparative Guide to Acyl Chlorides in Organic Synthesis.
  • National Institutes of Health (NIH). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
  • Benchchem. 4-Piperidinopiperidine | Pharmaceutical Building Block.
  • Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
  • Wikipedia. Carbamoyl chloride.
  • Sigma-Aldrich. This compound.
  • Benchchem Blog. What are the purification methods for piperidines?
  • Google Patents. A kind of purification method of high-purity piperidine (CN101602748B).
  • PharmaCompass. This compound | Drug Information.
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes.
  • LookChem. Cas 143254-82-4, this compound.
  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Home Sunshine Pharma. This compound CAS 143254-82-4.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14.
  • Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
  • Grygorenko, O. O., et al. (2020).
  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Wikipedia. Acyl chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common issues. As a key intermediate in the production of pharmaceuticals like Irinotecan, ensuring a high-purity, high-yield synthesis is paramount.[1] This document provides in-depth technical guidance, field-proven insights, and robust protocols to empower you in your experimental work.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds through a multi-step pathway, often commencing with a protected piperidone derivative. A common and strategic approach involves the reductive amination of N-Boc-4-piperidone with piperidine, followed by deprotection of the Boc group, and subsequent chloroformylation.

Core Synthetic Strategy

A widely adopted synthetic route can be visualized as follows:

Synthesis_Workflow A N-Boc-4-Piperidone C Reductive Amination A->C B Piperidine B->C D N-Boc-4-piperidinopiperidine C->D Formation of protected intermediate E Acidic Deprotection (e.g., HCl in Dioxane) D->E F 4-Piperidinopiperidine E->F Removal of Boc group H Chloroformylation F->H G Chloroformylating Agent (e.g., Triphosgene) G->H I 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride H->I Final Product Formation

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guides: From Precursors to Final Product

This section addresses specific issues that may arise during the synthesis, providing a systematic approach to problem-solving.

A. Reductive Amination of N-Boc-4-Piperidone

Issue 1: Low Yield of N-Boc-4-piperidinopiperidine

  • Potential Cause 1: Inefficient Imine Formation. The initial step of reductive amination is the formation of an iminium intermediate. This equilibrium can be unfavorable under certain conditions.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The reaction is often catalyzed by mild acid; however, excess acid can protonate the amine, rendering it non-nucleophilic. Careful control of pH is crucial.

  • Potential Cause 2: Inactive or Inappropriate Reducing Agent. The choice and quality of the reducing agent are critical for the selective reduction of the iminium ion.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions.[2] Ensure the STAB is fresh and has been stored under anhydrous conditions. Alternative reducing agents like sodium cyanoborohydride can also be used, but may present toxicity concerns.[2]

  • Potential Cause 3: Side Reactions. The piperidone starting material can undergo self-condensation or other side reactions if not properly managed. The use of the N-Boc protecting group is specifically to mitigate such side reactions.[3]

B. Deprotection of N-Boc-4-piperidinopiperidine

Issue 2: Incomplete Deprotection or Formation of Side Products

  • Potential Cause 1: Insufficient Acid or Reaction Time. The Boc group is cleaved under acidic conditions, but incomplete reaction can occur if the acid concentration is too low or the reaction time is too short.[4][5]

    • Solution: A common and effective method is the use of 4M HCl in 1,4-dioxane.[2][4] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. Extending the reaction time or using a slight excess of acid may be necessary.[6]

  • Potential Cause 2: Formation of tert-Butyl Adducts. A significant challenge during Boc deprotection is the generation of a reactive tert-butyl cation, which can act as an electrophile and alkylate nucleophilic sites on the substrate or in the solvent.[7]

    • Solution: The inclusion of a carbocation scavenger, such as anisole or thioanisole, in the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to control the rate of side reactions.[7]

Deprotection_Troubleshooting Start Boc Deprotection Issues Incomplete Incomplete Deprotection? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc./Time Incomplete->IncreaseAcid Yes CheckPurity Check Reagent Purity SideProducts->CheckPurity No AddScavenger Add Carbocation Scavenger SideProducts->AddScavenger Yes Success Successful Deprotection IncreaseAcid->Success CheckPurity->Success LowerTemp Lower Reaction Temperature AddScavenger->LowerTemp LowerTemp->Success

Caption: Troubleshooting decision tree for Boc deprotection.

C. Chloroformylation of 4-Piperidinopiperidine

Issue 3: Low Yield of this compound

  • Potential Cause 1: Use of Highly Toxic and Difficult-to-Handle Reagents. Historically, phosgene or its dimer has been used for chloroformylation. These reagents are extremely toxic and present significant handling challenges, which can lead to yield loss and safety incidents.[8][9]

    • Solution: The use of triphosgene, a solid and safer phosgene equivalent, is highly recommended for laboratory-scale synthesis.[10] Triphosgene is more easily handled and dosed, leading to more reproducible results.

  • Potential Cause 2: Inefficient Activation of Triphosgene. Triphosgene requires activation to generate the reactive chloroformylating species.

    • Solution: The reaction is often promoted by the addition of a base, such as pyridine or triethylamine.[11] Pyridine can act as a nucleophilic catalyst, activating the triphosgene. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.

  • Potential Cause 3: Dimerization and Other Side Reactions. The product can potentially react with the starting material to form a urea dimer, reducing the yield of the desired acyl chloride.

    • Solution: Slow, controlled addition of the 4-piperidinopiperidine solution to the triphosgene solution at a low temperature (e.g., 0 °C) can help to minimize side reactions by keeping the concentration of the nucleophile low.[10]

  • Potential Cause 4: Hydrolysis of the Product. The 1-chlorocarbonyl group is susceptible to hydrolysis, especially during workup.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous solvents and minimize exposure to atmospheric moisture. A non-aqueous workup is preferable if possible.

Issue 4: Product Precipitation as an "Agar-like" Solid

  • Potential Cause: As noted in the literature, the hydrochloride salt of the product can precipitate in a form that is difficult to filter and handle, potentially trapping unreacted reagents and impurities.[8]

    • Solution: Consider modifying the reaction solvent or concentration to improve the crystalline nature of the precipitate. Alternatively, a modified workup where the reaction mixture is carefully quenched and extracted, rather than relying on filtration of the crude product, may be beneficial. A patent describes a process where the filtrate containing the product is added to a strong base solution to isolate the free base, which can then be purified and converted back to the hydrochloride salt if desired.[9][12]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with triphosgene?

A1: Triphosgene, while safer than gaseous phosgene, is still a highly toxic substance that can release phosgene upon contact with nucleophiles or moisture.[13][14]

  • Engineering Controls: Always handle triphosgene in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13]

  • Quenching: Any unreacted triphosgene and any equipment that has come into contact with it should be carefully quenched with a basic solution, such as aqueous sodium hydroxide or potassium hydroxide.[15]

  • Spill Management: Have a spill kit ready. Small spills can be neutralized with a basic solution, while larger spills may require evacuation and professional cleanup.[13][15]

Q2: How can I monitor the progress of the chloroformylation reaction?

A2: TLC is a convenient method for monitoring the reaction. The starting material (4-piperidinopiperidine) is a primary/secondary amine and will stain with ninhydrin, while the product will not. A co-spot of the starting material and the reaction mixture should be run on the TLC plate. The reaction is complete when the starting material spot is no longer visible in the reaction lane. LC-MS can also be used to monitor the disappearance of the starting material and the appearance of the product peak at the expected mass.

Q3: What are the optimal storage conditions for this compound?

A3: The product is a hydrochloride salt and is susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator to minimize degradation.

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Piperidinopiperidine via Reductive Amination and Deprotection
  • Reductive Amination:

    • To a solution of N-Boc-4-piperidone (1.0 eq) and piperidine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-piperidinopiperidine.

  • Boc Deprotection:

    • Dissolve the crude N-Boc-4-piperidinopiperidine in a minimal amount of 1,4-dioxane.

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-3 hours.[4]

    • Monitor the reaction for the disappearance of the starting material.

    • The product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield 4-piperidinopiperidine dihydrochloride.

Protocol 2: Synthesis of this compound using Triphosgene
  • Reaction Setup:

    • In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

  • Reactant Addition:

    • In a separate flask, prepare a solution of 4-piperidinopiperidine (1.0 eq) and a base such as triethylamine (1.1 eq) in anhydrous DCM.

    • Add this solution dropwise to the cooled triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • The reaction mixture will contain the product as the hydrochloride salt, which may precipitate.

    • The solvent can be partially removed under reduced pressure to further encourage precipitation.

    • The solid product can be collected by filtration, washed with cold, anhydrous DCM, and dried under vacuum to yield this compound.

ParameterRecommended ConditionRationale
Chloroformylating Agent TriphosgeneSafer, solid alternative to phosgene, allowing for easier handling and dosing.
Solvent Anhydrous DichloromethaneGood solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureLow initial temperature minimizes side reactions; warming allows for reaction completion.
Base Triethylamine or PyridineActs as an HCl scavenger and can catalyze the reaction.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the chloroformylating agent and the product.

Table 1: Optimized Parameters for Chloroformylation

V. References

  • Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). IAJPR. Retrieved from [Link]

  • Reaction with triphosgene. (n.d.). Reddit. Retrieved from [Link]

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. (n.d.). University of Toronto Department of Chemistry. Retrieved from [Link]

  • In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. (2023). Kobe University Repository. Retrieved from [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents. Retrieved from

  • US6919471B2 - Process for preparing alkyl/aryl chloroformates. (n.d.). Google Patents. Retrieved from

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved from [Link]

  • Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol1. (n.d.). ResearchGate. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • EP0976733B1 - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (n.d.). European Patent Office. Retrieved from [Link]

  • KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (n.d.). Google Patents. Retrieved from

  • TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (n.d.). Google Patents. Retrieved from

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

  • US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (n.d.). Google Patents. Retrieved from

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Cas 143254-82-4,this compound. (n.d.). LookChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS: 143254-82-4). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, empowering you to resolve common purification challenges effectively.

This compound is a critical pharmaceutical intermediate, notably in the synthesis of chemotherapeutic agents like Irinotecan.[1] Its high reactivity and potential for impurity formation necessitate robust purification strategies to ensure the quality and success of downstream applications.

Section 1: Frequently Asked Questions & Troubleshooting the Impurity Profile

This section addresses the common issues and observations that arise during the handling and synthesis of this compound. Understanding the nature of potential impurities is the first step toward designing an effective purification strategy.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is heavily dependent on the synthetic route, but typically falls into four categories:

  • Unreacted Starting Materials: The most prevalent impurity is often the precursor, 4-piperidinopiperidine, or its hydrochloride salt.[2][3] Many synthetic procedures react 4-piperidinopiperidine with a phosgenating agent (e.g., triphosgene, thionyl chloride); incomplete reaction leaves this starting material in the crude mixture.[2][4]

  • Hydrolysis Products: The 1-chlorocarbonyl group is highly susceptible to hydrolysis. Exposure to water, even atmospheric moisture, will convert the product into the corresponding carbamic acid, which is unstable and can decarboxylate or form other derivatives. This is a critical consideration during workup and storage.[5]

  • Reagent-Related Impurities: Byproducts from the phosgenating agent can persist. For instance, if triphosgene is used, residual amounts or its decomposition products might be present.[6]

  • Oxidation and Side-Reaction Products: Piperidine derivatives can be susceptible to oxidation, which often manifests as discoloration.[7] Dimer formation is another potential side reaction, though some synthetic methods are designed to minimize this.[4]

Q2: My isolated product has a yellow or brownish tint, but the literature describes it as a white powder. What happened?

A: A yellow to brown discoloration is a classic indicator of oxidation impurities.[7] The tertiary amine functionalities within the piperidine structures can be susceptible to oxidation over time or in the presence of oxidizing agents. This rarely impacts the primary structure but can be problematic for meeting stringent purity specifications.

  • Troubleshooting: A charcoal treatment during recrystallization is highly effective at removing colored impurities. If the color persists, column chromatography may be necessary.

Q3: Why is rigorous moisture control so critical when working with this compound?

A: The acyl chloride (chlorocarbonyl) functional group is extremely reactive towards nucleophiles, with water being a common and potent one. The reaction mechanism involves the nucleophilic attack of water on the carbonyl carbon, leading to the elimination of HCl and the formation of a carbamic acid. This not only consumes your desired product but introduces a significant, polar impurity that can be difficult to remove. The material safety data sheet explicitly notes to avoid moisture.[5]

  • Causality: This reactivity is why syntheses are run under inert atmospheres (e.g., nitrogen or argon) and why storage is recommended at 2-8°C under an inert gas.[4][8]

Q4: I'm seeing a persistent, unidentified spot on my TLC plate that doesn't correspond to the starting material. How can I approach its removal?

A: This situation points towards a side-product with polarity similar to your target compound.

  • Initial Diagnosis: First, confirm it is not the hydrolysis product by intentionally exposing a small sample of your product to moist air and running a comparative TLC.

  • Strategy Selection: If the impurity has a polarity very close to the product, recrystallization may be ineffective as it could co-crystallize. This is a scenario where flash column chromatography is the superior method, as it offers much higher resolving power. For basic compounds like this, modifying the mobile phase is key for good separation.[7][9]

Section 2: Purification Strategy and Method Selection

The choice of purification technique must be tailored to the specific impurities present, the scale of the reaction, and the required final purity.

Purification Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

G Diagram 1: Purification Method Selection Workflow start Crude Product Analysis (TLC, Color, Solubility) decision1 Is the major impurity the starting material salt? start->decision1 decision2 Are colored impurities present (yellow/brown)? decision1->decision2 No proc1 Acid-Base Extraction (Liquid-Liquid Workup) decision1->proc1 Yes decision3 Are impurities of similar polarity present? decision2->decision3 No proc3 Recrystallization with Charcoal Treatment decision2->proc3 Yes proc2 Recrystallization decision3->proc2 No proc4 Flash Column Chromatography decision3->proc4 Yes proc1->decision2 end_node High-Purity Product proc2->end_node proc3->decision3 proc4->end_node

Caption: A decision tree for selecting the optimal purification method.

Comparison of Primary Purification Techniques
TechniquePrimary ApplicationAdvantagesDisadvantages
Acid-Base Extraction Removing non-basic organic impurities; initial workup.Excellent for removing acidic or neutral byproducts; scalable.Can lead to emulsions; risk of hydrolysis if pH control is poor.
Recrystallization Removing small amounts of impurities with different solubility profiles.Highly efficient for achieving high crystalline purity; scalable; cost-effective.[9]Requires finding a suitable solvent system; can have lower recovery; ineffective for impurities with similar solubility.
Flash Chromatography Separating complex mixtures or impurities with similar polarity to the product.High resolving power; versatile.Less scalable; requires more solvent; product can streak on silica if not properly conditioned.[7]

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with integrated troubleshooting steps to address common experimental hurdles.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful method that leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[10] Several patents cite the use of solvents like n-hexane or isopropyl ether for the free base form.[2][11]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene). The ideal solvent will fully dissolve the product when hot but show poor solubility when cold.[9]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a hot gravity filtration. If the solution is colored, add a small amount of activated charcoal (1-2% by weight) to the hot solution and swirl for a few minutes before filtering.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rushing this step by placing it directly in an ice bath can cause impurities to be trapped in the crystal lattice.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

ProblemProbable Cause(s)Recommended Solution(s)
Product "oils out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Cooling was too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Try a lower-boiling point solvent.
No crystals form Too much solvent was used; the solution is not saturated. The compound is highly soluble even in the cold solvent.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, a different solvent system is required.
Very low recovery The product has significant solubility in the cold solvent. Too much solvent was used during the washing step.Concentrate the mother liquor and perform a second recrystallization (a "second crop"). Always use ice-cold solvent for washing and use it sparingly.
Protocol 2: Purification by Acid-Base Extraction

This technique is fundamental for purifying amines and their salts. It separates compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[12][13] This is often a crucial part of the initial reaction workup.

G Diagram 2: Acid-Base Extraction Workflow for Purification start Crude Product (in Organic Solvent, e.g., DCM) wash_acid Wash with aq. 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 org_layer1 Organic Layer: Contains Neutral/Acidic Impurities (Discard) separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Contains Product as HCl Salt separate1->aq_layer1 Aqueous basify Basify to pH > 10 (e.g., add 2M NaOH) aq_layer1->basify extract Extract with Organic Solvent (e.g., DCM, 3x) basify->extract separate2 Combine & Separate extract->separate2 aq_layer2 Aqueous Layer: (Discard) separate2->aq_layer2 Aqueous org_layer2 Combined Organic Layers: Contains Free Base of Product separate2->org_layer2 Organic finish Dry (Na2SO4), Filter, & Evaporate Solvent org_layer2->finish end_node Purified Product (Free Base) finish->end_node

Caption: Workflow for purifying the amine via acid-base extraction.

Troubleshooting Extraction:

ProblemProbable Cause(s)Recommended Solution(s)
Persistent Emulsion Vigorous shaking of the separatory funnel. High concentration of surfactants or particulate matter.Use gentle, repeated inversions instead of shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions.
Product crashes out The salt form of the compound is not soluble in the aqueous phase, or the free base is not soluble in the organic phase.Add more of the respective solvent to re-dissolve the precipitate. Consider using a different solvent system altogether.
Protocol 3: Purification by Flash Column Chromatography

For challenging separations, flash chromatography on silica gel is the method of choice. A critical consideration for basic amines is the acidic nature of the silica gel stationary phase, which can cause severe peak tailing.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that gives the target compound an Rf value of ~0.3.

  • Critical Insight - Eluent Modification: To prevent peak tailing, add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent system.[7] This deactivates the acidic silanol groups on the silica surface.

  • Column Packing: Pack a column with silica gel using the prepared eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the dried powder to the top of the column bed. This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Physicochemical Properties for Characterization

After purification, it is essential to confirm the identity and purity of the final product. The following properties can be used as benchmarks.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[14][15]
Molecular Formula C₁₁H₂₀Cl₂N₂O[14][16]
Molecular Weight ~267.19 g/mol [14][16]
Melting Point 180-185°C[14]
Solubility Soluble in water and methanol[14][15]
Storage Store at 2-8°C under inert gas[8][15]

References

  • This compound Pharmaceutical Intermedi
  • 1-Chlorocarbonyl-4-piperidinopiperidine Hcl, CAS NO 143254-82-4. RVR LABS.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • This compound | C11H20Cl2N2O | CID 11637553.
  • What are the purification methods for piperidines?. BenchChem Blog.
  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF.
  • Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • This compound. LookChem.
  • 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE. ChemicalBook.
  • MSDS of this compound. Capot Chemical.
  • Process for the purification of amines.
  • How to purify Amine? Grad student asked me.
  • High-Purity this compound: A Key Building Block for Pharma Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Purification by Recrystalliz

Sources

Troubleshooting low yield in irinotecan synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for irinotecan synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the semi-synthesis of irinotecan hydrochloride. As your dedicated scientific resource, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and ensure the highest purity of your final product.

Our approach is rooted in a deep understanding of the chemical principles governing each synthetic step. We will not only provide solutions but also explain the underlying causality, empowering you to make informed decisions in your laboratory work.

Irinotecan Synthesis: An Overview

The semi-synthesis of irinotecan hydrochloride typically proceeds in two key stages:

  • Synthesis of 7-ethyl-10-hydroxycamptothecin (SN-38): This active metabolite is often prepared from camptothecin through a series of reactions, including ethylation.[1]

  • Coupling Reaction: SN-38 is then coupled with a piperidino-piperidine side chain, specifically 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, to form the irinotecan base.[2][3]

  • Salt Formation: The irinotecan base is subsequently converted to its hydrochloride salt, often as a trihydrate, to enhance its solubility for pharmaceutical applications.[4]

This multi-step synthesis presents several potential pitfalls that can lead to diminished yields and the formation of impurities. This guide will address these challenges systematically.

Diagram: Irinotecan Synthesis Pathway

Irinotecan_Synthesis cluster_step1 Step 1: SN-38 Synthesis cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Salt Formation & Purification Camptothecin Camptothecin SN38 7-ethyl-10-hydroxycamptothecin (SN-38) Camptothecin->SN38 Ethylation & Oxidation [6] Irinotecan_Base Irinotecan (Base) SN38->Irinotecan_Base Coupling in Pyridine [23] Reagent 1-chlorocarbonyl-4- piperidinopiperidine HCl [10] Reagent->Irinotecan_Base Irinotecan_HCl Irinotecan Hydrochloride Trihydrate Irinotecan_Base->Irinotecan_HCl HCl, Crystallization [20]

Caption: Simplified workflow for the semi-synthesis of Irinotecan Hydrochloride.

Troubleshooting Guide: Question & Answer

This section addresses specific issues that can arise during the synthesis of irinotecan, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in the Synthesis of SN-38

Question: My yield of 7-ethyl-10-hydroxycamptothecin (SN-38) from camptothecin is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in SN-38 synthesis are a common challenge and can often be attributed to several factors, including incomplete reactions, side product formation, and degradation. Here’s a breakdown of potential causes and solutions:

  • Incomplete Ethylation: The introduction of the ethyl group at the C7 position is a critical step.[1]

    • Causality: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to a significant amount of unreacted starting material.

    • Solution:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the disappearance of the camptothecin spot/peak before quenching the reaction.

      • Temperature Control: The reaction temperature is a critical parameter.[5] Ensure your reaction is maintained at the temperature specified in your protocol. Deviations can significantly impact reaction kinetics.

      • Reagent Stoichiometry: Carefully check the stoichiometry of your ethylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.

  • Side Reactions: The formation of undesired by-products is a major contributor to low yields.

    • Causality: The reaction conditions for ethylation can sometimes lead to modifications at other positions on the camptothecin core.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting material and product.

      • Purification of Starting Material: Ensure the camptothecin used is of high purity. Impurities in the starting material can interfere with the reaction and lead to a complex product mixture.

  • Product Degradation: SN-38, like other camptothecin analogues, can be unstable under certain conditions.

    • Causality: The lactone ring of SN-38 is susceptible to hydrolysis at pH values above 6, converting it to an inactive carboxylate form.[6]

    • Solution:

      • pH Control During Workup: During the reaction workup and purification, maintain a slightly acidic pH to preserve the active lactone form.

      • Temperature During Purification: Avoid excessive heat during purification steps like recrystallization, as it can promote degradation.

Issue 2: Poor Yield and Purity in the Irinotecan Coupling Step

Question: I'm observing a low yield and multiple impurities after coupling SN-38 with this compound. What's going wrong?

Answer:

The coupling of SN-38 with the piperidino-piperidine side chain is a pivotal step where yield and purity can be compromised.[7] The low solubility of SN-38 in many organic solvents is a significant challenge.[7]

  • Incomplete Reaction Due to Solubility Issues:

    • Causality: SN-38 is notoriously poorly soluble, which can lead to a heterogeneous reaction mixture and incomplete conversion.[7]

    • Solution:

      • Solvent System: Pyridine is commonly used as both a solvent and a base for this reaction.[8] Ensure you are using anhydrous pyridine to prevent side reactions with the acyl chloride reagent. Dichloromethane can also be used as a co-solvent.

      • Temperature: Gently warming the reaction mixture can improve the solubility of SN-38. However, excessive heat can lead to degradation. A temperature of around 20°C is often recommended.[8]

      • Reaction Time: Allow sufficient reaction time for the coupling to go to completion. Monitor the reaction by TLC or HPLC.

  • Formation of Side Products:

    • Causality: The acyl chloride reagent is highly reactive and can react with any nucleophilic impurities present. It can also lead to the formation of undesired carbonates or other by-products.

    • Solution:

      • High Purity Reactants: Use highly pure SN-38 and this compound. Purification of the starting materials is crucial for a clean reaction.[8]

      • Controlled Reagent Addition: Add the acyl chloride solution dropwise to the solution of SN-38 in pyridine at a controlled temperature (e.g., below 20°C) to minimize side reactions.[8]

      • Removal of Excess Reagent: After the reaction is complete, any excess acyl chloride should be quenched, for instance, by the addition of water or a dilute bicarbonate solution during workup.

  • Suboptimal Workup and Purification:

    • Causality: Improper workup can lead to product loss or the introduction of impurities. The purification of crude irinotecan can be challenging.

    • Solution:

      • Aqueous Wash: Washing the organic layer with a sodium bicarbonate solution can help remove unreacted starting materials and acidic by-products.[8]

      • Crystallization: Crystallization is a powerful purification technique. A mixture of acetone and water (e.g., 3:1 ratio) has been shown to be effective for crystallizing irinotecan.[8] Multiple recrystallizations may be necessary to achieve high purity.[8] Some methods also describe crystallization from water/ethanol mixtures.[9]

Issue 3: Difficulty in Obtaining High Purity Irinotecan Hydrochloride Trihydrate

Question: My final product of irinotecan hydrochloride trihydrate has purity issues, with several known impurities detected by HPLC. How can I improve the final purification?

Answer:

Achieving high purity (often >99.5%) for the final active pharmaceutical ingredient (API) is critical.[8] The final salt formation and crystallization steps are key to removing residual impurities.

  • Presence of Known Impurities:

    • Causality: Common impurities can include unreacted SN-38, camptothecin, and by-products from the coupling reaction.[10]

    • Solution:

      • Chromatographic Purification: While often avoided in large-scale production due to cost, column chromatography of the irinotecan base before salt formation can be an effective way to remove stubborn impurities.

      • Optimized Crystallization: The conversion of the irinotecan base to the hydrochloride salt and subsequent crystallization is a critical purification step.

        • Solvent System: A mixture of water and ethanol is commonly used for the crystallization of irinotecan hydrochloride trihydrate.[9]

        • Controlled Cooling: A slow, controlled cooling process during crystallization is crucial for forming well-defined crystals and excluding impurities. Rapid cooling can trap impurities within the crystal lattice.[9]

        • Seeding: The use of seed crystals can promote the formation of the desired polymorphic form and improve crystal quality.[9]

  • Incorrect Hydrate Formation:

    • Causality: The final product is typically the trihydrate form. Improper drying or crystallization conditions can lead to an incorrect hydration state or an amorphous product.

    • Solution:

      • Controlled Drying: Dry the final product under vacuum at a controlled temperature (e.g., below 45°C) to avoid degradation and ensure the correct hydration state.[2]

      • Humidity Control: In some protocols, the product is kept in a humidity chamber after drying to ensure the formation of the stable trihydrate form.[4]

Diagram: Troubleshooting Workflow for Low Irinotecan Yield

Troubleshooting_Workflow Start Low Irinotecan Yield Check_SN38_Yield Analyze SN-38 Synthesis Step Start->Check_SN38_Yield Check_Coupling_Yield Analyze Coupling Reaction Step Check_SN38_Yield->Check_Coupling_Yield Acceptable SN38_Purity Check SN-38 Purity (HPLC/TLC) Check_SN38_Yield->SN38_Purity Low Check_Purification Review Purification & Salt Formation Check_Coupling_Yield->Check_Purification Acceptable Coupling_Solubility Address SN-38 Solubility (Solvent, Temperature) Check_Coupling_Yield->Coupling_Solubility Low Crystallization_Conditions Optimize Crystallization (Solvent, Cooling Rate, Seeding) Check_Purification->Crystallization_Conditions Low Purity SN38_Reaction_Conditions Verify SN-38 Reaction Conditions (Temp, Time, Atmosphere) SN38_Purity->SN38_Reaction_Conditions Coupling_Reagents Verify Reagent Purity & Stoichiometry Coupling_Solubility->Coupling_Reagents Coupling_Workup Optimize Reaction Workup Coupling_Reagents->Coupling_Workup Drying_Conditions Verify Drying Conditions (Temp, Vacuum, Humidity) Crystallization_Conditions->Drying_Conditions

Caption: A logical workflow for diagnosing the root cause of low irinotecan yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes for the starting materials?

A1: The purity of your starting materials, camptothecin and this compound, is paramount. Impurities in camptothecin can lead to a host of side products during the synthesis of SN-38. The acyl chloride reagent is highly reactive, and any impurities can lead to by-products that are difficult to remove later. It is highly recommended to use starting materials with a purity of >99%.[8]

Q2: How can I effectively monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the reaction progress. For more quantitative analysis and to check for the formation of minor impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11] A validated HPLC method will allow you to accurately determine the percentage of starting material remaining and the formation of your desired product.[12]

Q3: What is the importance of the lactone ring in irinotecan and SN-38?

A3: The E-ring lactone is essential for the biological activity of irinotecan and its active metabolite, SN-38. This ring is susceptible to hydrolysis under neutral or basic conditions (pH > 6) to form the inactive carboxylate species.[6] Therefore, it is crucial to maintain a slightly acidic pH during workup and storage to ensure the stability and efficacy of the compound.

Q4: Are there alternative synthesis routes that might offer better yields?

A4: Several alternative synthetic strategies have been explored to improve the overall yield and purity of irinotecan. Some patented methods involve reversing the order of the synthetic steps, for example, by first coupling 10-hydroxycamptothecin with the piperidino-piperidine side chain and then performing the ethylation at the 7-position.[13] This approach is designed to avoid certain side products.[13] Researchers should consult recent patents and literature to evaluate the feasibility of these alternative routes for their specific application.

Q5: What are the key parameters for successful crystallization of irinotecan hydrochloride?

A5: Successful crystallization depends on several factors:

  • Solvent System: A mixture of water and an organic solvent like ethanol or acetone is commonly employed.[8][9]

  • Concentration: The solution should be close to saturation at the higher temperature to ensure a good yield upon cooling.

  • Cooling Rate: A slow and controlled cooling rate is essential for forming large, pure crystals.[9]

  • Agitation: Gentle stirring can prevent the formation of a solid mass and promote the growth of individual crystals.

  • Seeding: Introducing a small amount of pure irinotecan hydrochloride crystals can induce crystallization and lead to a more uniform particle size.[9]

Experimental Protocols

Protocol 1: HPLC Monitoring of the Irinotecan Coupling Reaction

This protocol provides a general guideline for monitoring the conversion of SN-38 to irinotecan. Specific parameters may need to be optimized for your system.

  • Sample Preparation: At designated time points, carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.1 M, pH 4.0) is often effective.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.[12]

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample onto the HPLC system. Identify the peaks corresponding to SN-38 and irinotecan based on their retention times, which should be determined using pure standards. Calculate the relative peak areas to estimate the reaction conversion.

CompoundTypical Retention Time (min)
SN-38Shorter
IrinotecanLonger
Note: Retention times are highly dependent on the specific HPLC method and column used.

References

  • Yao, Y.-S., Liu, J.-L., Xi, J., et al. (2011). Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. Chemistry – A European Journal, 17(37), 10462–10469. [Link]
  • CN101659667A - Method for purifying irinotecan hydrochloride.
  • Yao, Y.-S., Liu, J.-L., et al. (2011). Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38)
  • Sawada, S., et al. (1991). Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivaties of 7-Ethyl-10-hydroxycamptothecin. Chemical & Pharmaceutical Bulletin, 39(6), 1446-1454. [Link]
  • Zamboni, W. C., et al. (2004). Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids. Clinical Cancer Research, 10(15), 5262-5269. [Link]
  • Li, Y., et al. (2001). Synthesis of 7-ethyl-10-hydroxycamptothecin and proposed reaction mechanism. Chemical Research in Chinese Universities, 17(1), 69-72. [Link]
  • Si, L., et al. (2020). Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents. Frontiers in Chemistry, 8, 589. [Link]
  • de Castro, W. V., et al. (2018). Determination of irinotecan and its metabolite SN-38 in dried blood spots using high-performance liquid-chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 152, 121-127. [Link]
  • Gpatindia. (2020). IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • An Improved Process For The Preparation Of Irinotecan Hydrochloride Trihydrate.
  • Phenomenex. (n.d.). Separation of Irinotecan Hydrochloride & Chiral Impurities. Phenomenex. [Link]
  • EP2881396A1 - Method for the synthesis of irinotecan.
  • US9765083B2 - Method for the synthesis of irinotecan.
  • Kaddurah-Daouk, R., et al. (2012). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. CPT: Pharmacometrics & Systems Pharmacology, 1(1), e1. [Link]
  • Patsnap Synapse. (2024). What are the side effects of Irinotecan?
  • Jain, A., et al. (2014). SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer. AAPS PharmSciTech, 15(6), 1541–1551. [Link]
  • Wikipedia. (2024). Irinotecan. Wikipedia. [Link]
  • Patsnap Synapse. (2024). What are the side effects of Irinotecan Hydrochloride?
  • Biomedicus. (2025). The Side Effects of Irinocan (Irinotecan). Biomedicus. [Link]
  • EP1928883B1 - Process for the preparation of irinotecan hydrochloride.
  • WO2006016203A1 - An improved process for the preparation of irinotecan hydrochloride trihydr
  • Reddy, G. S., et al. (2012). UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(6), 505–514. [Link]
  • CN101337966B - Method for preparing high-purity irinotecan.
  • CN101481377B - Chemical semisynthesis process of irinotecan.
  • Tsotsou, G. E., et al. (2021). A Simple, Rapid and Low-Cost Spectrophotometric Method for Irinotecan Quantification in Human Plasma and in Pharmaceutical Dosage Forms. Analytical Methods, 13(1), 69-77. [Link]
  • Li, J., et al. (2021). Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. European Journal of Medicinal Chemistry, 225, 113791. [Link]
  • RxList. (2022). Irinotecan: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
  • Drugs.com. (2025).
  • Swain, H. S., et al. (2023). irinotecan-review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Impressions@MAHE. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Irinotecan Hydrochloride?
  • WO2006084941A2 - Process for the preparation of irinotecan hydrochloride.
  • Li, X., et al. (2023). A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics. Molecules, 28(15), 5786. [Link]
  • Singh, S., et al. (2024). Biotechnological approaches for the production of camptothecin. Journal of Genetic Engineering and Biotechnology, 22(1), 66. [Link]
  • Tsotsou, G. E., et al. (2021). A simple, rapid and low-cost spectrophotometric method for irinotecan quantification in human plasma and in pharmaceutical dosage forms. Analytical Methods, 13(1), 69-77. [Link]
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2019). Pharmaceutical Technology. [Link]
  • The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. [Link]
  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). PharmaRead. [Link]
  • Liu, Y., et al. (2015). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? American Journal of Cancer Research, 5(2), 449–479. [Link]
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]
  • (PDF) Enhancing camptothecin yields: innovative approaches for sustainable anticancer drug production. (2025).
  • Synthesis and Characterization of Transferrin Receptor-Targeted Peptide Combination SN-38 and Rucaparib Conjugate for the Treatment of Glioblastoma. (2023). MDPI. [Link]
  • Liu, Z. C., & Li, Z. B. (2001). Improvement of growth and camptothecin yield by altering nitrogen source supply in cell suspension cultures of Camptotheca acuminata. Applied Microbiology and Biotechnology, 55(4), 434–438. [Link]
  • The biosynthesis of camptothecin derivatives by Camptotheca acuminata seedlings. (n.d.). Europe PMC. [Link]
  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. [Link]

Sources

Formation of dimer impurities in 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chlorocarbonyl-4-piperidinopiperidine HCl Synthesis

Welcome to the technical support guide for the synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. This document serves as a specialized resource for researchers, chemists, and process development professionals to understand, troubleshoot, and prevent the formation of dimer impurities during this critical synthesis. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure high purity and yield.

Section 1: The Mechanism of Dimer Formation

Understanding the competitive reaction pathways is the first step toward controlling them. The synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine HCl involves the reaction of 4-piperidinopiperidine with a phosgene source, typically triphosgene (BTC) or a related equivalent. While the intended reaction is the acylation of the secondary amine on the 'outer' piperidine ring, a common and problematic side reaction is the formation of a urea-linked dimer.

Core Reaction Pathways:

  • Desired Reaction (Monomer Formation): The nucleophilic secondary amine of 4-piperidinopiperidine attacks the electrophilic carbonyl carbon of phosgene (generated in situ from triphosgene), leading to the formation of the desired acyl chloride product.

  • Side Reaction (Dimer Formation): If unreacted 4-piperidinopiperidine is present in the vicinity of the highly reactive acyl chloride product, the secondary amine of a second 4-piperidinopiperidine molecule can attack the newly formed acyl chloride. This second acylation results in a stable, high-molecular-weight urea dimer impurity.

This competitive process is governed by reaction kinetics and local concentration gradients. Slow, controlled addition of the phosgenating agent to a dilute solution of the amine is paramount to favor monomer formation.

G cluster_main Desired Pathway: Monomer Synthesis cluster_side Side Reaction: Dimer Formation START_M 4-Piperidinopiperidine (Starting Material) PROD 1-Chlorocarbonyl-4- piperidinopiperidine HCl (Desired Product) START_M->PROD  Acylation  (Fast) PROD_REACT 1-Chlorocarbonyl-4- piperidinopiperidine HCl (Reactive Intermediate) PHOS Phosgene (COCl₂) (from Triphosgene) PHOS->PROD START_D 4-Piperidinopiperidine (Excess or Localized) DIMER Urea Dimer Impurity START_D->DIMER PROD_REACT->DIMER  Dimerization  (Competitive Reaction)

Caption: Reaction scheme showing the desired vs. side reaction pathways.

Section 2: Troubleshooting Guide (FAQ Format)

This section addresses the most common issues encountered during synthesis.

Q1: My HPLC analysis shows a significant, late-eluting peak that I suspect is the dimer. How can I confirm its identity?

A1: Your suspicion is likely correct, as the dimer is larger and typically less polar than the starting material or the HCl salt of the product, causing it to elute later in reversed-phase HPLC.

  • Expert Insight: The definitive method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the dimer ([C23H40N4O]+) will be readily identifiable. The molecular weight of the dimer is 404.6 g/mol , so you should look for an m/z signal corresponding to its protonated form [M+H]+ at approximately 405.6.

  • Validation Step: Spike a sample of your crude reaction mixture with a known pure standard of the desired product. The peak corresponding to the product will increase in area, helping to distinguish it from impurity peaks.

Q2: I'm consistently observing high levels of dimer impurity (>5%). What are the most probable causes?

A2: High dimer formation is almost always linked to reaction conditions that favor the bimolecular reaction between the product and the starting material. The primary culprits are issues with stoichiometry and addition rate.

  • Causality: When the phosgenating agent (e.g., a solution of triphosgene) is added too quickly, localized "hotspots" of high phosgene concentration are created. This rapidly converts the nearby 4-piperidinopiperidine to the acyl chloride product. This newly formed, highly reactive product is then surrounded by a large excess of unreacted 4-piperidinopiperidine, making the dimerization reaction statistically favorable. A patent for a related process highlights that controlling the amount of dimer to less than 5%, and even less than 1%, is achievable through careful control of reaction conditions[1].

  • Troubleshooting Steps:

    • Slow Down the Addition: The single most effective change is to decrease the addition rate of the triphosgene solution significantly. Use a syringe pump for precise, slow, and consistent addition over a period of 1-2 hours[2][3].

    • Ensure High Dilution: Run the reaction at a lower concentration. This increases the mean distance between molecules, reducing the probability of the product encountering another starting material molecule before the reaction is complete.

    • Check Temperature Control: Run the reaction at a low temperature (e.g., 0-5 °C). This moderates the rate of both the desired reaction and the side reaction, but it gives more time for the added triphosgene to disperse before reacting, thus preventing localized concentration issues.

Q3: Does the choice of solvent or base have a significant impact on dimer formation?

A3: Yes, both can play a crucial role.

  • Solvent: The solvent must keep all reactants and intermediates fully dissolved. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used[1][2]. If the starting material or the product hydrochloride salt precipitates prematurely, it can create zones of high concentration, leading to increased dimer formation.

  • Base: An inorganic base like potassium carbonate is often added after the initial reaction with triphosgene is complete to neutralize the generated HCl and convert the product hydrochloride salt to its free base form[2][3]. Adding a base during the phosgenation is generally not recommended, as it can deprotonate the starting material, potentially increasing its nucleophilicity and reaction rate in an uncontrolled manner. The reaction is often performed first to generate the hydrochloride salt, which is then isolated or treated in situ[1].

Q4: My starting material (4-piperidinopiperidine) is old or of questionable purity. Could this be a factor?

A4: Absolutely. The purity of your starting material is critical.

  • Expert Insight: The primary concern with degraded 4-piperidinopiperidine is the presence of moisture (water). Water will react rapidly with the phosgene or the acyl chloride product to form unstable carbamic acids, which can lead to various byproducts and consume your expensive phosgenating agent. This effectively alters the stoichiometry of the reaction, leaving excess starting material available for dimerization.

  • Validation Step: Always use freshly opened or properly stored 4-piperidinopiperidine. If in doubt, dry the material under high vacuum before use or re-purify it by distillation. Perform a water content analysis (e.g., Karl Fischer titration) on your starting material before starting the synthesis.

Section 3: Recommended Protocols

Adherence to a validated protocol is key to reproducibility and purity.

Protocol 3.1: Optimized Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine HCl

This protocol is designed to minimize dimer formation through controlled addition and temperature.

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel (or syringe pump inlet), add 4-piperidinopiperidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, prepare a solution of triphosgene (0.4 eq, as triphosgene provides 3 eq of phosgene) in anhydrous DCM.

  • Controlled Addition: Add the triphosgene solution to the stirred 4-piperidinopiperidine solution dropwise via a syringe pump over 1.5-2 hours. CRITICAL STEP: Maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: Allow the mixture to stir at 0-5 °C for an additional 1 hour after the addition is complete.

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Isolation: The product, this compound, will precipitate as a white solid. Isolate the solid by filtration, wash with cold DCM, and dry under vacuum.

Protocol 3.2: HPLC-MS Method for Impurity Profiling

This method can be used to identify and quantify the product and the dimer impurity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and MS (ESI+ mode).

  • Expected Retention: 4-piperidinopiperidine (early eluting), Product (intermediate), Dimer (late eluting).

  • MS Analysis (ESI+):

    • Product [M+H]+: ~m/z 231.1

    • Dimer [M+H]+: ~m/z 405.6

Section 4: Preventative Measures & Best Practices

Proactive control is more effective than reactive troubleshooting. The table below summarizes the key parameters and their impact on dimer formation.

ParameterRecommended SettingRationale for Dimer Prevention
Addition Rate Very Slow (1-2 hours) Prevents localized high concentrations of the reactive acyl chloride intermediate, minimizing its reaction with starting material.
Temperature Low (0-5 °C) Slows down all reaction rates, allowing for better mixing and dissipation of the phosgenating agent before reaction occurs.
Concentration Dilute (<0.5 M) Increases the average distance between molecules, making the unimolecular desired reaction more probable than the bimolecular side reaction.
Stoichiometry Slight excess of Phosgene source Ensures complete conversion of the starting amine, leaving no unreacted nucleophile to initiate dimerization. A patent suggests using 1.2 to 2.0 equivalents of phosgene relative to the amine[1].
Atmosphere Inert (Dry N₂ or Ar) Prevents reaction of highly moisture-sensitive reagents (triphosgene, product) with water, which would alter stoichiometry and cause side reactions.
Solvent Quality Anhydrous Similar to using an inert atmosphere, prevents unwanted side reactions with water.

Section 5: Logical Troubleshooting Workflow

If high dimer formation is detected, follow this logical workflow to identify and rectify the root cause.

G start High Dimer Detected (>2% by HPLC) check_rate Review Addition Rate & Duration in Batch Record start->check_rate is_rate_slow Was addition slow (> 90 mins)? check_rate->is_rate_slow check_temp Review Temperature Logs is_rate_slow->check_temp Yes solution_rate Root Cause: Poor Dispersion ACTION: Implement Syringe Pump & Increase Addition Time is_rate_slow->solution_rate No is_temp_low Was Temp < 5°C throughout addition? check_temp->is_temp_low check_conc Verify Solvent Volumes & Reagent Masses is_temp_low->check_conc Yes solution_temp Root Cause: Runaway Reaction ACTION: Improve Cooling Bath & Monitoring is_temp_low->solution_temp No is_conc_dilute Was concentration ≤ 0.5M? check_conc->is_conc_dilute check_sm Test Starting Material (KF for water content) is_conc_dilute->check_sm Yes solution_conc Root Cause: High Proximity ACTION: Increase Solvent Volume for Higher Dilution is_conc_dilute->solution_conc No is_sm_dry Was water content < 0.1%? check_sm->is_sm_dry solution_sm Root Cause: Stoichiometry Error ACTION: Use Anhydrous Reagents & Dry Starting Material is_sm_dry->solution_sm No

Caption: A step-by-step workflow for troubleshooting dimer impurities.

References

  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (Patent No. US6147215A).
  • Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (Patent No. KR100498894B1).
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (Patent No. EP0976733B1).
  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (Patent No. TW419476B).
  • Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (Patent No. EP2399907A1).
  • Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (Patent No. WO2006084940A1).

Sources

Technical Support Center: 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS: 143254-82-4). Achieving high purity for this critical intermediate is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), such as Irinotecan.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to address common purity challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The primary impurities typically arise from the synthetic route and subsequent handling. These include:

  • Unreacted Starting Material: Residual 4-piperidinopiperidine is a common impurity. During the reaction with a chlorinating agent like thionyl chloride or triphosgene, incomplete conversion leaves the starting material in the final mixture.[2][3]

  • Hydrolysis Products: The chlorocarbonyl group is highly susceptible to hydrolysis. Exposure to moisture, even atmospheric humidity, can lead to the formation of the corresponding carboxylic acid or its derivatives, which can complicate purification and downstream reactions.[4] The material is noted to be moisture-sensitive.[5]

  • Dimerization Products: Side reactions can lead to the formation of dimer impurities, although this is less common with optimized reaction conditions.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., methylene chloride, acetonitrile) can be retained in the crude product.

Q2: What is the target purity level for this intermediate in pharmaceutical applications?

For use as a building block in API synthesis, a purity of ≥98% , as determined by HPLC, is typically required.[1] Key quality parameters also include low moisture content (≤0.5%) and conformity to specific chloride content standards.[1]

Q3: How must I store this compound to prevent degradation and maintain purity?

Proper storage is critical due to the compound's sensitivity. It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[5] The container must be tightly sealed to prevent exposure to moisture and air, which can cause hydrolysis.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work, explaining the root causes and providing actionable solutions.

Problem 1: My final product shows a low or broad melting point.

  • Probable Cause: The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. The reported melting point for the hydrochloride salt is approximately 180-185°C, while the free base melts at 60-64°C.[5][6] A significant deviation from these values indicates a contaminated product.

  • Solution: The most effective method for removing crystalline impurities is recrystallization . This technique relies on the solubility difference between your desired compound and the impurities in a given solvent at different temperatures.[7] See Protocol 1 for a detailed recrystallization procedure.

Problem 2: HPLC or NMR analysis indicates the presence of unreacted 4-piperidinopiperidine.

  • Probable Cause: This points to an incomplete reaction. The cause could be insufficient chlorinating agent, a reaction time that was too short, or temperatures that were too low.

  • Solution:

    • Reaction Optimization: Re-evaluate your reaction stoichiometry and conditions. Ensure at least a stoichiometric equivalent of the chlorinating agent is used and consider extending the reaction time or slightly increasing the temperature.

    • Purification: Unreacted 4-piperidinopiperidine hydrochloride can often be removed by filtration if it precipitates from the reaction mixture.[2][3] Alternatively, a carefully selected recrystallization can effectively separate the more polar starting material from the less polar product.

Problem 3: The product is discolored (e.g., yellow or brown) instead of white to off-white.

  • Probable Cause: Discoloration is typically caused by trace amounts of highly colored organic impurities or degradation products formed during the reaction or work-up.

  • Solution: During the recrystallization process, you can introduce a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[7] You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use this technique judiciously, as charcoal can also adsorb some of your desired product, potentially lowering the yield.

Problem 4: The product is difficult to filter and appears "oily" or "gummy".

  • Probable Cause: This phenomenon, known as "oiling out," occurs when a solid melts in the recrystallization solvent rather than dissolving or when it precipitates from the solution above its melting point. It can also be indicative of significant impurity levels. Some synthesis methods report the hydrochloride precipitating in an "agar-like form," which can be difficult to filter.[8]

  • Solution:

    • Adjust Solvent System: Add more solvent to ensure the compound fully dissolves at the elevated temperature. If it persists, you may need to switch to a different recrystallization solvent or use a solvent/anti-solvent system.

    • Control Cooling Rate: Ensure the solution cools slowly. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or an amorphous solid. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[7]

Visualized Workflows and Pathways

Diagram 1: Simplified Synthesis and Impurity Formation

cluster_reaction Synthesis cluster_impurities Impurity Sources Start 4-Piperidinopiperidine Product Crude 1-Chlorocarbonyl-4- piperidinopiperidine HCl Start->Product Reaction Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Reagent Chlorinating Agent (e.g., Thionyl Chloride) Reagent->Product Impurity2 Hydrolysis Product Product->Impurity2 Degradation Moisture Moisture (H₂O) Moisture->Impurity2

Caption: Key pathways in synthesis and common impurity formation.

Diagram 2: Troubleshooting and Purification Workflow

Start Crude Product Obtained Analysis Analyze Purity (HPLC, Melting Point) Start->Analysis Decision Purity ≥ 98%? Analysis->Decision Pass Store Properly (Inert Gas, 2-8°C) Decision->Pass Yes Fail Purification Required Decision->Fail No Recrystallize Perform Recrystallization (See Protocol 1) Fail->Recrystallize Recrystallize->Analysis Re-analyze

Caption: A logical workflow for product analysis and purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This general protocol is based on methods described in the literature and established laboratory techniques.[2][7] The choice of solvent is critical; patents suggest solvents like n-hexane or isopropyl ether for the free base or its hydrochloride salt, respectively.[2][9] Always perform solvent selection trials on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-hexane, isopropyl ether, acetonitrile)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat. Add a very small amount of activated charcoal (e.g., 1-2% of the solute mass). Swirl the flask and gently reheat for 5-10 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Use a pre-warmed funnel and flask to filter the hot solution into a clean Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[7] Rushing this step by placing the hot flask directly into an ice bath will cause the product to crash out, trapping impurities.

  • Complete Precipitation: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under a vacuum. The presence of residual solvent is also an impurity. Ensure the product is completely dry before storage.

Product Specification Summary

PropertySpecificationSource
CAS Number 143254-82-4[1]
Appearance White to off-white crystalline powder[1][6]
Molecular Formula C₁₁H₁₉Cl₂N₂O[6]
Molecular Weight 267.19 g/mol [6]
Melting Point 180-185°C[6]
Purity (HPLC) ≥98.0%[1]
Storage 2-8°C, under inert gas[5]
Stability Moisture sensitive[4][5]

References

  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF - European Patent Office - EP 0976733 B1.
  • US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents.
  • KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents.
  • TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents.
  • MSDS of this compound - Capot Chemical.
  • High-Purity this compound: A Key Building Block for Pharma Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Purification by Recrystallization - CUNY.

Sources

Technical Support Center: Acylation of 4-Piperidinopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the acylation of 4-piperidinopiperidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The unique structure of 4-piperidinopiperidine, possessing two distinct secondary amine nucleophiles, presents a fascinating yet challenging synthetic problem. This guide provides in-depth, field-tested insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

The core challenge in the acylation of 4-piperidinopiperidine lies in controlling the site of reaction and the degree of acylation. The molecule contains two secondary amine nitrogens: one on the "core" piperidine ring (N1) and one on the substituent piperidine ring (N1'). These nitrogens exhibit different steric and electronic properties, which can be exploited to achieve selectivity.

Troubleshooting Guide

This section addresses the most common problems encountered during the acylation of 4-piperidinopiperidine in a direct question-and-answer format.

Q1: My reaction is sluggish, and the yield of the desired mono-acylated product is very low. What's going wrong?

Answer: Low conversion is a frequent issue that can typically be traced back to three primary factors: nucleophile inactivation, poor reagent quality, or suboptimal reaction temperature.

  • Inactive Nucleophile: 4-Piperidinopiperidine is a basic compound. If your acylating agent is an acyl halide, it will generate an acid (e.g., HCl) as a byproduct. This acid can protonate the starting material, rendering the amine nitrogens non-nucleophilic and halting the reaction.[1]

    • Solution: Always include a non-nucleophilic base in your reaction. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard practice, typically used in a slight excess (1.5-2.0 equivalents) to scavenge the acid byproduct.[2]

  • Reagent Quality: Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis from atmospheric moisture.[1] A partially hydrolyzed reagent will have significantly lower activity.

    • Solution: Use freshly opened bottles of acylating agents or purify them before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Temperature: While many acylations proceed smoothly at 0 °C to room temperature, significant steric hindrance around the nitrogen, especially N1, may require more energy to overcome the activation barrier.

    • Solution: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C). However, monitor the reaction closely by TLC or LC-MS, as excessive heat can promote diacylation and other side reactions.[1]

Q2: My TLC/LC-MS analysis shows three major spots: starting material, my desired product, and a less polar byproduct. How can I avoid this?

Answer: This pattern is the classic signature of an incomplete reaction complicated by diacylation. The less polar spot is almost certainly the di-acylated product, where both piperidine nitrogens have reacted.

  • Cause: The formation of multiple products stems from the similar reactivity of the two nitrogen atoms. While the N1' amine is kinetically favored due to less steric hindrance, the N1 amine will react if conditions are too forcing or if excess acylating agent is present.

    • Solution 1: Stoichiometric Control: The most straightforward approach to favor mono-acylation is to limit the amount of the acylating agent. Use the 4-piperidinopiperidine as the limiting reagent and add the acylating agent (0.95-1.05 equivalents) slowly.

    • Solution 2: Controlled Addition at Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -20 °C) and add the acylating agent dropwise as a solution in your reaction solvent. This keeps the instantaneous concentration of the electrophile low, allowing the more reactive N1' amine to react preferentially before the N1 amine can compete.

dot

Caption: Troubleshooting decision workflow for acylation reactions.

Q3: I'm struggling with the purification. My product and the di-acylated byproduct have very similar Rf values on the TLC plate.

Answer: Co-elution is a significant hurdle due to the structural similarity of the mono- and di-acylated products. Standard silica gel chromatography can be challenging because the basic amine products may streak or bind irreversibly.

  • Solution 1: pH-Based Extraction: Before chromatography, you can sometimes enrich your desired product with an acid/base workup. The mono-acylated product is still basic and can be extracted into a dilute acid (e.g., 1M HCl), leaving the less basic di-acylated product in the organic layer. You can then basify the aqueous layer and re-extract your desired product. This is highly dependent on the pKa differences and may not always be effective.

  • Solution 2: Modified Column Chromatography:

    • Amine Deactivation: Pre-treat your silica gel with a base. You can do this by preparing your column slurry in an eluent containing 1-2% triethylamine. This neutralizes the acidic silanol groups on the silica surface, preventing streaking and improving separation.

    • Gradient Elution: Use a shallow gradient of a polar solvent (like methanol or isopropanol) in a non-polar solvent (like dichloromethane or ethyl acetate). A slow, gradual increase in polarity often resolves closely related compounds.

  • Solution 3: Alternative Stationary Phases: If standard silica fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.

Frequently Asked Questions (FAQs)

Q: How can I ensure selective mono-acylation on the N1' nitrogen?

Answer: Selectivity is governed by the principles of kinetics and steric hindrance. The N1' nitrogen is significantly less sterically encumbered than the N1 nitrogen, which is flanked by the piperidine ring itself. Therefore, the N1' position is the site of kinetically controlled acylation.

To achieve this, employ conditions that favor the fastest reaction:

  • Low Temperature: Run the reaction at 0 °C or below.

  • Stoichiometric Control: Use no more than 1.0 equivalent of your acylating agent.

  • Slow Addition: Add the acylating agent dropwise to a stirred solution of the diamine and base. This ensures the more reactive N1' site reacts before there is an opportunity for the N1 site to be acylated.

dot

Steric_Hindrance cluster_molecule 4-Piperidinopiperidine mol  H-N(1')---        |    |       /--N(1)-H N1_label N1 (Sterically Hindered) N1_prime_label N1' (Less Hindered, Kinetically Favored) AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->N1_label Slower Attack AcylatingAgent->N1_prime_label Faster Attack

Caption: Steric environments of the N1 and N1' nitrogens.

Q: Which acylating agent and base combination is most effective?

Answer: The choice depends on the reactivity of your specific acyl group and the desired reaction rate. The table below summarizes the most common choices. For most applications, using an acyl chloride with DIPEA in a chlorinated solvent like DCM provides a good balance of reactivity and control.

Acylating Agent Base Solvent Pros Cons
Acyl Chloride DIPEA, TEADCM, THFHighly reactive, fast reaction times.Generates HCl byproduct; can be too reactive, leading to diacylation.
Acid Anhydride DIPEA, TEADCM, DMFModerately reactive, easier to handle than acyl chlorides.Can be slower; byproduct is a carboxylic acid which must be removed.[3]
Carboxylic Acid HATU, HOBt, EDCDMF, DCMAllows use of diverse carboxylic acids; good for sensitive substrates.Requires coupling agents which add cost and purification steps.[2]

Q: Is it possible to form an N-oxide as a side product?

Answer: While not common under standard acylation conditions, N-oxide formation is a potential side reaction if oxidizing agents are present.[4] Some reagents, or degradation products of solvents, could potentially lead to low levels of oxidation. If you observe an unexpected, highly polar byproduct that does not correspond to starting material or acylated products, N-oxide formation is a possibility to consider, which can be investigated by mass spectrometry.[5][6]

Experimental Protocols

Protocol 1: Kinetically Controlled Mono-Acylation of 4-Piperidinopiperidine

This protocol is designed to selectively acylate the less sterically hindered N1' position.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-piperidinopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: In a separate flask, dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using silica gel pre-treated with 1% TEA in the eluent system (e.g., a gradient of 0-10% Methanol in DCM).

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: In a beaker, add the required amount of silica gel to your starting eluent (e.g., 100% DCM + 1% TEA). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and use gentle pressure or tapping to pack the bed evenly. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully fill the column with the eluent. Begin elution using a gradient pump or by manually changing the eluent composition. For example, start with 100% DCM and gradually increase the percentage of Methanol (e.g., 0% -> 2% -> 5% -> 10%) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure, desired product. Combine the pure fractions and concentrate under reduced pressure to yield the final product.

References

  • BenchChem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. BenchChem Technical Support.
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ChemicalBook. 4-Piperidinopiperidine synthesis.
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • PubMed. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. J Am Chem Soc.
  • CoLab.
  • MDPI.
  • Justus-Liebig-Universität Gießen.
  • BenchChem. optimizing reaction conditions for N-acylation of p-toluidine. BenchChem Technical Support.
  • ResearchGate. Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society Perkin Transactions 1.
  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetriz
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine.
  • ResearchGate. Synthesis of PPT N‐oxides 1–4.
  • Sigma-Aldrich. 4-Piperidinopiperidine 97 4897-50-1.
  • Site-Selective Acylation of Pyranosides with Oligopeptide C
  • ResearchGate.
  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • ResearchGate. Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF.
  • Cambridge Open Engage.
  • ResearchG

Sources

Technical Support Center: Reaction Monitoring for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only follow the steps but also troubleshoot effectively when challenges arise.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered when setting up a TLC protocol for monitoring the acylation of a nucleophile (e.g., an amine or alcohol) with this compound.

Q1: What is the primary challenge when using TLC to monitor reactions with acyl chlorides like this compound?

The principal challenge is the inherent instability of the acyl chloride functional group on standard silica gel TLC plates.[1][2] Silica gel is a protic, slightly acidic stationary phase that is highly hygroscopic. Moisture adsorbed onto the silica can readily hydrolyze the reactive acyl chloride back to its corresponding carboxylic acid (which would be unstable and likely decarboxylate) or other decomposition products directly on the plate.[3] This can give a misleading representation of the reaction's progress, as you may be observing an artifact of the analysis rather than the actual composition of your reaction mixture.

Q2: Given the instability, how can I reliably monitor the consumption of the acyl chloride?

A robust and field-proven method is to monitor the reaction's progress by derivatizing the acyl chloride in situ. Before spotting on the TLC plate, quench a small aliquot of the reaction mixture with a primary alcohol like methanol or ethanol. This rapidly converts the highly reactive acyl chloride into a more stable methyl or ethyl carbamate ester. This ester is stable enough for chromatographic analysis and serves as an excellent proxy for the acyl chloride.[1] The disappearance of this new ester spot (relative to a time-zero sample) indicates the consumption of your starting acyl chloride.

Q3: What is a good starting mobile phase (eluent) for this type of reaction?

The choice of eluent depends on the polarity of your nucleophile and the resulting product. However, a good starting point involves a moderately polar solvent system. The starting material, 1-chlorocarbonyl-4-piperidinopiperidine, and its parent amine, 4-piperidinopiperidine, are basic and relatively polar. The resulting amide or carbamate product will generally be less polar than the amine nucleophile but may have a polarity similar to the starting acyl chloride.

Recommended Starting Systems:

  • System A: 10-30% Ethyl Acetate in Hexanes. This is a good starting point for less polar products.

  • System B: 5-10% Methanol in Dichloromethane (DCM). This system is better suited for more polar compounds.

Crucial Additive: Due to the basic nature of the piperidine moieties, spots can streak on the acidic silica gel.[4] To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia solution.[5] This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.

Q4: How can I visualize the spots on the TLC plate?

The piperidine starting materials and the resulting carbamate or amide products often lack a strong UV chromophore, making visualization under a UV lamp ineffective. Therefore, chemical staining is required.

Effective Stains:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, all-purpose stain for compounds that can be oxidized.[3] Alcohols, amines, and even the C-H bonds in the piperidine rings will react to give yellow-brown spots on a purple background.

  • Ceric Ammonium Molybdate (Hanessian's Stain): This is a highly sensitive, universal stain that visualizes a wide range of functional groups, often with color differentiation.[6] It requires heating to develop the spots.

  • Iodine Chamber: A simple and non-destructive method where the plate is exposed to iodine vapor. Iodine reversibly adsorbs to organic compounds, revealing them as brown spots.[3][7]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol incorporates best practices, including co-spotting and derivatization, to ensure an accurate assessment of your reaction.

1. Sample Preparation: a. At each time point (e.g., T=0, T=1h, T=2h), withdraw a small aliquot (1-2 drops) of the reaction mixture using a capillary spotter. b. For the Acyl Chloride Proxy: Dilute one aliquot in a vial containing a few drops of methanol to create the stable methyl carbamate. Let it sit for 1-2 minutes. This is your "Reaction Mixture" (RM) sample for TLC. c. Prepare separate dilute solutions of your starting materials: the nucleophile (SM1) and the this compound (SM2). For SM2, also create a methanol-quenched version to know the Rf of the carbamate proxy.

2. TLC Plate Spotting: a. Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. b. Mark four lanes on the baseline: SM1, SM2 (quenched), RM, and "Co-spot". c. Using a capillary spotter, carefully and concisely spot each sample on its corresponding mark. d. For the "Co-spot" lane, spot the RM sample first, and then spot both SM1 and the quenched SM2 directly on top of it. The co-spot is essential for unambiguously identifying the spots in the reaction mixture lane.[8]

3. TLC Plate Development: a. Add your chosen mobile phase (e.g., 7:3 Hexane:EtOAc with 1% Et₃N) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5-10 minutes. b. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber. c. Allow the solvent front to travel up the plate until it is about 1 cm from the top. d. Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization: a. Allow the solvent to completely evaporate from the plate in a fume hood. b. Dip the plate into your chosen staining solution (e.g., KMnO₄), remove it quickly, and wipe the excess stain from the back. c. Gently heat the plate with a heat gun until the spots appear. Be careful not to overheat, as this can char the entire plate. d. Circle the visible spots with a pencil and calculate the Retention Factor (Rf) for each spot.

Troubleshooting Guide

Use this guide to diagnose and resolve common TLC issues.

Problem Probable Cause(s) Solution(s)
Spots are streaking vertically. 1. Compound is basic (amine) and interacting strongly with acidic silica.[4] 2. Sample is too concentrated (overloaded).[5] 3. Compound is very polar.1. Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize the silica.[5] 2. Dilute your sample before spotting. 3. Switch to a more polar eluent system (e.g., DCM/MeOH).
All spots remain on the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[5]Increase the polarity of the mobile phase. For example, change from 10% EtOAc in Hexane to 30% EtOAc, or from 5% MeOH in DCM to 10% MeOH.
All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar and is not differentiating between the compounds.[5]Decrease the polarity of the mobile phase. For example, change from 30% EtOAc in Hexane to 10% EtOAc.
I see a spot in my reaction lane, but I'm unsure if it's starting material or product. Ambiguous spot identity.This is why the co-spot is critical. If the spot in the RM lane moves to the same height as the spot in the SM lane and appears as a single, merged spot in the co-spot lane, it is starting material. A new spot is likely your product.[8]
The spot for my acyl chloride seems to be the same as the starting carboxylic acid. The acyl chloride is likely hydrolyzing on the TLC plate.[2][3]Do not spot the acyl chloride directly. Use the methanol-quenching method described in the protocol to form a stable carbamate derivative for analysis.[1]
Spots are shaped like crescents or are distorted. The silica may have been gouged or disturbed during spotting.[4]Spot the plate gently, without applying excessive pressure that could damage the silica layer.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common TLC problems encountered during reaction monitoring.

TLC_Troubleshooting start Problem with TLC? streaking Spots are Streaking start->streaking rf_zero Spots at Baseline (Rf ≈ 0) start->rf_zero rf_one Spots at Solvent Front (Rf ≈ 1) start->rf_one id_unknown Uncertain Spot Identity start->id_unknown acyl_unstable Acyl Chloride Decomposing? start->acyl_unstable sol_base Add 1% Et3N or NH3 to Mobile Phase streaking->sol_base Is compound basic? sol_dilute Dilute Sample streaking->sol_dilute Is sample concentrated? sol_inc_polar Increase Eluent Polarity rf_zero->sol_inc_polar sol_dec_polar Decrease Eluent Polarity rf_one->sol_dec_polar sol_cospot Use a Co-Spot Lane for Confirmation id_unknown->sol_cospot sol_quench Quench Aliquot with MeOH Before Spotting acyl_unstable->sol_quench

Caption: A flowchart for diagnosing and solving common TLC issues.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
  • ScienceMadness Discussion Board. Acyl chloride on TLC.
  • ChemBAM. TLC troubleshooting.
  • Reddit. r/Chempros - TLC stains for Acyl halides.
  • Reddit. r/chemistry - TLC seperation of carboxylix acid, amine, and the amide product.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • ResearchGate. Piperidine and piperine: extraction and content assessment in black pepper.
  • ResearchGate. I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?

Sources

Technical Support Center: Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature throughout the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, connecting them directly to temperature control and offering actionable solutions.

Q1: Why is my yield of this compound significantly lower than expected? Temperature is a suspected factor.

A1: Low yield is a common problem directly linked to inadequate temperature management. The acylation of 4-piperidinopiperidine is a highly exothermic reaction. Without precise temperature control, several yield-reducing pathways can become dominant.

Core Causality:

  • Side Reaction - Urea Formation: The most significant temperature-dependent side reaction is the formation of a symmetrical urea dimer. The desired product, 1-Chlorocarbonyl-4-piperidinopiperidine, is an activated acylating agent. If the local temperature rises too high upon reagent addition, a newly formed molecule of the product can rapidly react with another available molecule of the starting material (4-piperidinopiperidine) before it is fully converted. This is a classic issue in reactions involving phosgene or its derivatives.[1]

  • Thermal Decomposition: The chlorocarbonyl functional group can be thermally labile. Elevated temperatures, especially during prolonged reaction times or work-up procedures, can lead to decomposition of the product, releasing HCl gas and forming uncharacterized degradation products.

  • Reagent Instability: Phosgene derivatives like triphosgene can decompose at higher temperatures, reducing their effective concentration and leading to an incomplete reaction.

Troubleshooting Protocol & Recommendations:

  • Maintain Strict Low-Temperature Addition: The addition of the acylating agent (e.g., triphosgene, thionyl chloride) to the solution of 4-piperidinopiperidine is the most critical step.[2][3]

    • Action: Pre-cool the amine solution to 0°C to -5°C using an ice-salt bath.

    • Action: Add the acylating agent dropwise or in small portions over an extended period (e.g., 1-2 hours) to allow for efficient dissipation of the generated heat. Use a pressure-equalizing dropping funnel for liquids or a solid addition funnel for solids.

    • Action: Monitor the internal reaction temperature continuously with a calibrated thermometer. Do not allow the internal temperature to rise above 5°C during the addition.

  • Post-Addition Stirring Temperature: After the addition is complete, the reaction may need to be slowly warmed to room temperature to ensure completion.

    • Action: Allow the reaction to stir at 0-5°C for 1-2 hours post-addition before removing the cooling bath and allowing it to warm to room temperature naturally.[3][4] Stirring at room temperature for an extended period (e.g., 18 hours) may be required for full conversion.[2][3][4]

  • Solvent Choice: Ensure the solvent has a sufficiently low freezing point and can effectively transfer heat. Dichloromethane is a common choice.[2][5]

Q2: My final product analysis (NMR/LC-MS) shows significant impurity peaks. How can temperature control help improve purity?

A2: The presence of impurities is often a direct consequence of poor temperature regulation, leading to the formation of the side products discussed in Q1.

Core Causality:

The kinetic profiles for the desired reaction and side reactions have different dependencies on temperature (Arrhenius equation). The activation energy for urea formation is often comparable to or lower than that of the desired acylation, meaning that at higher temperatures, this side reaction can proceed at a significant and competitive rate.

Data Interpretation and Temperature Correlation:

Temperature RangeExpected YieldExpected PurityCommon Side Products Observed
Low (-5°C to 5°C) HighHigh (>98%)Minimal; primarily unreacted starting material if reaction is incomplete.
Optimal (0°C to RT) OptimalHighTrace amounts of urea dimer may be present.
High (>25°C during addition) Low to ModerateLowSignificant urea dimer, potential decomposition products.

Troubleshooting Workflow for Purity Improvement:

G start Impurity Detected in Product check_sm Check for Unreacted Starting Material start->check_sm check_urea Check for Urea Dimer (MW ≈ 322.5  g/mol , less polar) start->check_urea incomplete Incomplete Reaction check_sm->incomplete side_reaction Side Reaction Dominant check_urea->side_reaction solution_incomplete Troubleshooting Action: - Increase reaction time at RT post-addition. - Check stoichiometry of acylating agent. incomplete->solution_incomplete solution_side_reaction Troubleshooting Action: - Implement strict low-temp (-5 to 5°C) addition. - Ensure slow, dropwise addition. - Improve stirring for heat dissipation. side_reaction->solution_side_reaction

Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The optimal temperature profile involves two stages. The most critical stage is the addition of the acylating agent (e.g., thionyl chloride, triphosgene), which should be conducted between -5°C and 5°C .[2][3] This minimizes exothermic spikes and prevents side reactions. Following the addition, the reaction mixture is often stirred at this low temperature for a period before being allowed to warm to room temperature (20-25°C) and stirred for several hours (1 to 48 hours) to drive the reaction to completion .[2][3]

Q4: How does temperature influence the choice of acylating agent (e.g., Thionyl Chloride vs. Triphosgene)?

A4: Both thionyl chloride and phosgene derivatives like triphosgene can be used, and temperature control is critical for both.[2][5]

  • Triphosgene: This solid reagent is often preferred for safety and handling reasons over gaseous phosgene.[1] Its reaction with the amine is highly exothermic. Maintaining a low temperature (0-5°C) during addition is essential to prevent the formation of urea byproducts.[1][5]

  • Thionyl Chloride: When used in a multi-step process involving a carbamate intermediate, the addition of thionyl chloride is also performed under ice cooling to control the reaction.[2][3][4]

The fundamental principle remains the same: the initial acylation step is highly energetic and requires cold conditions to maintain selectivity and product stability.

Q5: Are there specific safety considerations related to temperature control in this synthesis?

A5: Yes, absolutely.

  • Runaway Reaction: The acylation is strongly exothermic. A failure in the cooling system or adding the acylating agent too quickly can cause the temperature to rise uncontrollably. This can lead to a rapid increase in pressure from boiling solvent (e.g., dichloromethane) and the evolution of toxic gases (HCl, and potentially phosgene if triphosgene is used), posing a significant risk of vessel rupture and exposure.

  • Handling of Reagents: Phosgene and its derivatives are extremely toxic.[6] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] A response plan for accidental exposure should be in place.

  • Quenching: The reaction is typically quenched by adding it to a basic solution. This should also be done carefully and at a controlled temperature to manage the heat from the neutralization reaction. Adding the reaction mixture to an ice-cooled base is a standard precautionary measure.[2]

Temperature vs. Product/Side-Product Formation:

G Product Desired Product (1-Chlorocarbonyl-4- piperidinopiperidine HCl) SideProduct Side Product (Urea Dimer) Amine Amine Amine->Product Low Temp (-5 to 5°C) Favored Pathway Amine->SideProduct High Temp (>25°C) Competitive Pathway AcylatingAgent AcylatingAgent AcylatingAgent->Product Low Temp (-5 to 5°C) Favored Pathway AcylatingAgent->SideProduct High Temp (>25°C) Competitive Pathway

References

  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF - European P
  • US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google P
  • KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google P
  • TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google P
  • 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9 - ChemicalBook. ()
  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.
  • CN1337391A - Phosgene process of synthesizing acetylsalicylate derivatives for medicine - Google P
  • CAS No 143254-82-4 this compound Pharmaceutical Intermedi
  • Acylation of enamines with phosgene and the synthesis of heterocycles - RSC Publishing. ()
  • MSDS of this compound - Capot Chemical. ()
  • Phosgene - ResearchG

Sources

Technical Support Center: Solvent Effects in the Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in this synthesis. As an essential intermediate for various pharmaceuticals, including the chemotherapeutic agent Irinotecan, achieving high yield and purity is paramount.[1] This document provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and optimizing your reaction conditions.

Core Synthesis Pathways and the Central Role of the Solvent

The synthesis of this compound is primarily achieved through two main pathways. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction efficiency, impurity profile, and product isolation.

  • Phosgene-Based Acylation: The traditional method involves the direct reaction of 4-piperidinopiperidine with highly toxic phosgene or its safer, solid substitutes like diphosgene or triphosgene.[2][3]

  • Thionyl Chloride-Based Synthesis: A safer, alternative route avoids the use of phosgene.[4][5] It involves a multi-step process: silylation of 4-piperidinopiperidine, reaction with carbon dioxide to form a carbamate derivative, and subsequent conversion to the acyl chloride using thionyl chloride or a similar agent (e.g., oxalyl chloride).[4][5][6][7]

Both pathways are typically conducted in a non-polar, aprotic solvent, with Dichloromethane (DCM) being the most commonly cited choice.[2][4][5]

Why is a Non-Polar Aprotic Solvent Essential?

  • Inertness: The primary role of the solvent is to be non-reactive towards the highly electrophilic reagents (phosgene, thionyl chloride) and the acyl chloride product. Protic solvents, containing O-H or N-H bonds, would be readily acylated, consuming the reagent and leading to unwanted byproducts.[8][9]

  • Solubility: DCM effectively dissolves the organic starting materials and intermediates, facilitating a homogeneous reaction environment.

  • Reaction Rate: Aprotic solvents do not form strong hydrogen bonds with nucleophiles, leaving them more reactive and available to participate in the desired reaction, which can be beneficial for reaction kinetics.[9][10]

cluster_0 Phosgene-Based Pathway cluster_1 Thionyl Chloride Pathway (Safer Alternative) start1 4-Piperidinopiperidine reagent1 Phosgene / Triphosgene in Dichloromethane start1->reagent1 product 1-Chlorocarbonyl-4-piperidinopiperidine HCl reagent1->product start2 4-Piperidinopiperidine step1 1. Silylation (e.g., TMSCl in DCM) start2->step1 step2 2. Carboxylation (CO2 gas) step1->step2 step3 3. Chlorination (Thionyl Chloride in DCM) step2->step3 product2 1-Chlorocarbonyl-4-piperidinopiperidine HCl step3->product2 start High Dimer Impurity Detected (>5%) q1 Was a solvent-exchange purification performed? start->q1 no_path Implement Solvent-Exchange Protocol q1->no_path No yes_path Review Reaction Stoichiometry (Excess Phosgenating Agent?) q1->yes_path Yes protocol_step1 1. Add Acetonitrile to completed DCM reaction mixture no_path->protocol_step1 protocol_step2 2. Distill until vapor temperature reaches >60°C protocol_step1->protocol_step2 protocol_step3 3. Cool and crystallize product from Acetonitrile protocol_step2->protocol_step3 result Dimer Impurity Reduced (<1%) protocol_step3->result

Caption: Troubleshooting workflow for reducing dimer impurity.

Frequently Asked Questions (FAQs)

Q1: Why is an aprotic solvent like Dichloromethane (DCM) preferred over a protic solvent like ethanol?

Using a protic solvent like ethanol would be catastrophic for this synthesis. Protic solvents contain acidic protons (like the -OH group in ethanol) and are nucleophilic. [8]They would react vigorously with both the chlorinating agent (phosgene or thionyl chloride) and the 1-Chlorocarbonyl-4-piperidinopiperidine product, leading to the formation of ethyl carbonates and carbamates, respectively, instead of the desired acyl chloride. Aprotic solvents lack these reactive protons and are therefore essential. [9][10]

Q2: Can I use other aprotic solvents like THF, Toluene, or Ethyl Acetate for the reaction?

While other aprotic solvents could potentially be used, they each have considerations:

  • Toluene: A non-polar aprotic solvent, similar to DCM. It could be a suitable substitute, though its higher boiling point may require adjusting reaction temperatures and times.

  • Tetrahydrofuran (THF): A polar aprotic solvent. While aprotic, its Lewis basicity (due to the oxygen lone pairs) could lead to undesirable complexation with intermediates or reagents, potentially slowing the reaction.

  • Ethyl Acetate: A polar aprotic solvent. The ester functional group is generally stable but could be susceptible to cleavage under harsh conditions or in the presence of strong Lewis acids, making it a riskier choice.

For these reasons, DCM remains the most reliable and widely documented solvent for this transformation. [2][4][5]

Q3: How critical is the use of anhydrous (dry) solvent?

It is absolutely critical. Water will react with and consume the chlorinating agents (phosgene, thionyl chloride, etc.), reducing their effective concentration and lowering the yield. This reaction also produces HCl, which can alter the acid/base equilibrium of the reaction mixture. Always use a freshly distilled or commercially available anhydrous grade of solvent for this synthesis.

References

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
  • ResearchGate.
  • Google Patents. (2000). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Google Patents. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
  • YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. [Link]
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
  • Google Patents. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Journal of the Chemical Society B: Physical Organic. Acylation and alkylation reactions. Part III.
  • European Patent Office. (2003). EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. [Link]
  • Google Patents. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • ResearchGate. (2025).
  • Wikipedia. Solvent. [Link]
  • StudySmarter. (2023).
  • Merck Millipore. Phosgene and Substitutes. [Link]
  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]
  • Google Patents. EP2399907A1 - Bipiperidinyl-1'-Carbonyl Chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: A Key Building Block for Pharma Synthesis. [Link]

Sources

Technical Support Center: Work-up and Troubleshooting for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedure of this important synthetic intermediate. We will address common challenges and frequently asked questions to ensure a successful and efficient synthesis.

I. Foundational Principles of the Synthesis and Work-up

The synthesis of this compound typically involves the reaction of 4-piperidinopiperidine with a phosgene equivalent, such as triphosgene or thionyl chloride, to form the desired acyl chloride.[1][2] The work-up procedure is critical for isolating a pure product and ensuring safety, as it involves handling potentially hazardous reagents and byproducts.

A common synthetic approach involves reacting 4-piperidinopiperidine with a phosgene dimer, which can be highly toxic and requires specialized handling.[3] An alternative and safer method utilizes triphosgene, a solid and more manageable phosgene equivalent.[4][5][6][7] Another process involves the reaction of 4-piperidinopiperidine with a trialkylsilyl halide, followed by carbon dioxide and then thionyl chloride to yield the hydrochloride salt.[1][2][3][8]

The work-up often involves filtration to remove byproducts, followed by washing, drying, and recrystallization to obtain a high-purity product.[3][8] The choice of solvent and washing agents is crucial to minimize product loss and effectively remove impurities.

Experimental Workflow Overview

Synthesis and Work-up Workflow cluster_reaction Reaction cluster_workup Work-up A 4-Piperidinopiperidine C Reaction Mixture A->C B Phosgene Equivalent (e.g., Triphosgene, Thionyl Chloride) B->C D Filtration (Removal of Byproducts) C->D E Washing (Aqueous/Organic) D->E F Drying E->F G Recrystallization F->G H Pure Product G->H

Caption: General workflow for the synthesis and work-up of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up procedure and provides actionable solutions.

FAQs and Troubleshooting Scenarios
Question/Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Product loss during aqueous work-up due to hydrolysis. - Inefficient recrystallization.- Monitor the reaction by TLC or other appropriate methods to ensure completion. - Use a weakly basic aqueous solution like sodium bicarbonate for washing to minimize hydrolysis of the acyl chloride.[1] However, be aware that some product may still be lost.[1] - Optimize the recrystallization solvent and cooling procedure. n-Hexane has been reported as a suitable recrystallization solvent.[3][8]
Product is Contaminated with Unreacted Starting Material - Insufficient amount of acylating agent. - Inefficient filtration.- Ensure the correct stoichiometry of reactants. - The unreacted 4-piperidinopiperidine hydrochloride can be removed by filtration as it is often a solid byproduct.[3][8]
Product is an Oily or Gummy Solid Instead of Crystalline - Presence of residual solvent. - Impurities interfering with crystallization.- Ensure the product is thoroughly dried under reduced pressure.[3][8] - Perform an additional purification step, such as a silica plug, or re-recrystallize from a different solvent system.
Difficulty in Filtering the Reaction Mixture - Formation of a fine precipitate or an agar-like solid.- This can be an issue when using phosgene dimers.[3] Consider using an alternative phosgenating agent like triphosgene. - Diluting the reaction mixture with a suitable solvent may improve filterability.
Presence of Triphosgene in the Final Product - Incomplete reaction or quenching of excess triphosgene.- Triphosgene can be destroyed by careful addition of water or an alcohol to the reaction mixture after the reaction is complete.[5] This should be done in a well-ventilated fume hood.

III. Detailed Experimental Protocols

The following are example protocols for the work-up and purification of this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, especially when handling phosgene equivalents.[4][5][6][9]

Protocol 1: Work-up Following Synthesis with Thionyl Chloride

This protocol is adapted from a patented procedure.[3][8]

  • Filtration: After the reaction is complete, filter the reaction mixture to remove the precipitated 4-piperidinopiperidine hydrochloride.[3][8]

  • Aqueous Wash: Under ice cooling, add the filtrate to a 10% aqueous solution of a strong base such as sodium hydroxide.[1][8] This step neutralizes any remaining acidic components.

  • Extraction: Separate the organic layer.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Concentration: Concentrate the organic layer under reduced pressure.

  • Recrystallization: Recrystallize the obtained concentrate from n-hexane to yield the pure product.[3][8]

Protocol 2: Work-up Following Synthesis with Triphosgene

This protocol is a general procedure based on common practices for reactions involving triphosgene.[5][10]

  • Quenching: After the reaction is deemed complete, carefully add water to the reaction mixture to quench any unreacted triphosgene.[5] This should be done cautiously as it can generate HCl and phosgene gas.[5]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Recrystallization: A Key to High Purity

Recrystallization is a powerful technique for purifying solid compounds.[11] The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[11] For 1-Chlorocarbonyl-4-piperidinopiperidine, n-hexane has been reported to be an effective recrystallization solvent.[3][8]

General Recrystallization Procedure
  • Dissolve the crude product in a minimal amount of hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.[11]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Recrystallization_Process A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Step-by-step process of purification by recrystallization.

IV. References

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014-02-14). Available at:

  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (US6147215A). Google Patents. Available at:

  • Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (KR100498894B1). Google Patents. Available at:

  • Organic Syntheses Procedure. (v101p0274). Available at:

  • Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. PMC. Available at:

  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. (EP 0976733 B1). European Patent Office. Available at:

  • A decade review of triphosgene and its applications in organic reactions. PMC. Available at:

  • Workup for isocyante synthesis from triphoagene? : r/Chempros. (2023-03-23). Reddit. Available at:

  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (TW419476B). Google Patents. Available at:

  • 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE. (2025-07-24). ChemicalBook. Available at:

  • Triphosgene. Sigma-Aldrich. Available at:

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry | University of Toronto. Available at:

  • Organic Reaction Workup Formulas for Specific Reagents. Available at:

  • Bipiperidinyl-1'-Carbonyl Chloride. (EP 2399907 A1). Googleapis.com. Available at:

  • This compound. (CID 11637553). PubChem. Available at:

  • Triphosgene. Common Organic Chemistry. Available at:

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (US7662964B2). Google Patents. Available at:

  • This compound. (Cas 143254-82-4). lookchem. Available at:

  • Purification by Recrystallization. CUNY. Available at:

Sources

Stability issues of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Solution Stability

Welcome to the technical support center for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. This resource is designed to provide in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals who may encounter stability issues when working with this compound in solution. As a highly reactive acyl chloride, its successful application hinges on a thorough understanding of its chemical behavior in various solvent systems.

Section 1: Understanding the Inherent Instability

Why is this compound unstable in certain solutions?

This compound belongs to the acyl chloride functional group, which is characterized by a chlorine atom bonded to a carbonyl carbon. This arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] The primary pathway for its degradation in the presence of nucleophiles, particularly water and other protic solvents, is hydrolysis.[2] This reaction results in the formation of the corresponding carboxylic acid and hydrochloric acid, rendering the starting material inactive for its intended acylation reactions.

Several factors influence the stability of acyl chlorides like this compound:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of stability.[1]

  • Steric Hindrance: Bulky chemical groups near the carbonyl carbon can physically obstruct the approach of nucleophiles, thereby enhancing stability.[1]

  • Solvent Properties: The choice of solvent is critical. Protic solvents, such as water and alcohols, are nucleophilic and will readily react with acyl chlorides in a process known as solvolysis.[1] Aprotic solvents, which lack O-H or N-H bonds, are generally preferred, but residual moisture can still pose a significant problem.[1]

The hydrochloride salt form of this compound can also influence its behavior in solution, affecting solubility and potentially contributing to the acidic microenvironment upon dissolution.

Section 2: Troubleshooting Common Issues

This section addresses specific problems that may arise during experimental work, providing explanations and actionable solutions.

Issue: Rapid loss of reactivity of the compound in solution.

Symptoms:

  • Your acylation reaction fails to proceed to completion or shows a low yield.

  • Analytical monitoring (e.g., by HPLC or NMR) of a stock solution shows a rapid decrease in the concentration of the starting material.

Root Cause: This is a classic sign of degradation, most likely due to hydrolysis or solvolysis. The acyl chloride is reacting with nucleophiles present in your solvent or reaction mixture.

Troubleshooting Workflow:

Caption: Workflow for identifying and mitigating byproduct formation.

Analytical Approach:

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the byproduct. The hydrolyzed product will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the byproduct. The disappearance of the characteristic acyl chloride signal and the appearance of a carboxylic acid proton (if observable) are key indicators of hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound? A1: While it is soluble in methanol, this is a protic solvent and will lead to rapid degradation. [3]For reactions, anhydrous aprotic solvents such as dichloromethane, acetonitrile, and benzene are more suitable. [4]The non-deuterated analog is reported to be soluble in ethanol, methanol, and ether, with slight solubility in acetonitrile and chloroform upon heating. [2]However, for stability, anhydrous aprotic solvents are strongly recommended.

Q2: How should I store solutions of this compound? A2: It is highly recommended to prepare solutions fresh before use. If short-term storage is unavoidable, store the solution in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to slow down the rate of any potential degradation.

Q3: Can I use this compound in aqueous or alcoholic solutions? A3: No, this is not recommended. Acyl chlorides react readily with water and alcohols. [1]Using these as solvents will lead to rapid solvolysis and the formation of the corresponding carboxylic acid or ester, respectively, rendering the compound ineffective for its intended purpose.

Q4: My solid this compound has turned clumpy. Is it still usable? A4: Clumping can be an indication of moisture absorption and partial hydrolysis. While some of the active compound may remain, the purity is compromised. It is advisable to use a fresh, free-flowing powder for quantitative and sensitive applications to ensure reproducibility. [5] Q5: What are the hazardous decomposition products I should be aware of? A5: The primary decomposition pathway in the presence of moisture is hydrolysis, which produces hydrochloric acid. [2]In case of fire, hazardous decomposition products can include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. [6]Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). [6]

References

  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. Benchchem.
  • An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents. Benchchem.
  • 1-Chlorocarbonyl-4-piperidinopiperidine Hcl,CAS NO 143254-82-4. RVR LABS.
  • CAS No 143254-82-4 this compound Pharmaceutical Intermediates. Afine Chemicals Limited.
  • This compound. Hebei Dangtong Biological Technology Co..LTD.
  • 1-Chlorocarbonyl-4-piperidinopiperidine Hcl,CAS NO 143254-82-4. RVR LABS.
  • MSDS of this compound. Capot Chemical.
  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. European Patent Office.
  • Acyl chlorides stability. Sciencemadness Discussion Board.

Sources

Avoiding moisture in 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

A Guide to Moisture-Sensitive Reaction Success

Welcome to the technical support guide for handling this compound. As Senior Application Scientists, we understand the challenges researchers face when working with moisture-sensitive reagents. This guide is designed to provide practical, in-depth solutions to common issues, moving beyond simple instructions to explain the fundamental chemistry behind each recommendation. Our goal is to empower you to troubleshoot effectively and ensure the integrity of your reactions.

Part 1: Understanding the Challenge—Why Moisture is the Enemy

Before diving into troubleshooting, it's crucial to understand the dual nature of the moisture sensitivity of this compound.

  • The Acyl Chloride Group: The core of the problem lies in the highly reactive acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] Water, even in trace amounts, acts as a nucleophile, attacking this carbon. This initiates a rapid nucleophilic addition-elimination reaction, irreversibly hydrolyzing the acyl chloride to the corresponding, and often unreactive, carboxylic acid.[1][2][3] This consumes your starting material and results in significantly lower yields of the desired product.

  • The Hydrochloride Salt: The hydrochloride portion of the molecule makes the compound hygroscopic.[4][5][6] Much like common table salt on a humid day, the salt can attract and absorb moisture directly from the atmosphere. This means the reagent can degrade even during storage or weighing if not handled under strictly anhydrous conditions.

Mechanism of Hydrolysis

The following diagram illustrates the destructive pathway initiated by water.

Hydrolysis Hydrolysis of Acyl Chloride Reagent 1-Chlorocarbonyl-4- piperidinopiperidine HCl (Acyl Chloride) Intermediate Tetrahedral Intermediate Reagent->Intermediate Addition Water H₂O (Water/Moisture) Water->Reagent Nucleophilic Attack Product Carboxylic Acid (Inactive Byproduct) Intermediate->Product Elimination of HCl HCl HCl

Caption: The nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: My reaction yield is extremely low, or I recovered only starting material. What's the most likely cause?

A1: The overwhelming cause of low or no yield in reactions with this reagent is premature hydrolysis due to moisture contamination. This can happen at any stage: weighing the reagent, using "anhydrous" solvents that are not truly dry, or having residual moisture in your glassware. Before re-running the reaction, you must rigorously re-evaluate your entire anhydrous technique.

Q2: The reagent is clumpy and difficult to handle. Is it still usable?

A2: Clumping is a strong indicator that the hygroscopic reagent has been exposed to atmospheric moisture.[4][6] While some of the reagent may still be active, a significant portion has likely hydrolyzed. Using this material will lead to inaccurate stoichiometry and poor yields. For best results, it is highly recommended to use a fresh, free-flowing batch of the reagent from a properly sealed container.

Q3: Can I use a standard drying agent like anhydrous sodium sulfate for my solvents?

A3: While sodium sulfate is a common drying agent, it is considered low-strength and slow-acting.[7][8] It may not be sufficient to achieve the level of dryness required for this sensitive reaction. For solvents like dichloromethane (DCM) or tetrahydrofuran (THF), more robust methods such as distillation from a powerful desiccant (e.g., calcium hydride) or passage through an activated alumina column are strongly recommended.[8][9]

Q4: Is a nitrogen atmosphere always necessary? Can I just use a drying tube?

A4: While a drying tube offers minimal protection from atmospheric moisture, it is insufficient for this chemistry.[10] An inert atmosphere, created by purging the reaction vessel with dry nitrogen or argon, is essential.[11][12] This process actively displaces the moist air within the flask, providing a protective blanket for the duration of the experiment.[11]

Part 3: In-Depth Troubleshooting Guide

When things go wrong, a systematic approach is key. Use this guide to diagnose and solve common experimental failures.

Observed Problem Potential Root Cause Recommended Solution & Explanation
Reaction fails to initiate or proceeds very slowly. 1. Reagent Hydrolysis: The acyl chloride was likely "dead on arrival" due to moisture exposure during weighing or transfer.Solution: Handle the solid reagent in a glovebox or glove bag.[13][14] If unavailable, minimize exposure time to the atmosphere (<30 seconds) and immediately place it into the reaction flask under a positive pressure of inert gas.
2. Contaminated Solvent: The solvent contained dissolved water, which instantly quenched the reagent upon addition.Solution: Re-dry your solvents. Do not trust an old bottle labeled "anhydrous."[15] Distill solvents from an appropriate drying agent (see Protocol 1) immediately before use.
Formation of an unexpected, highly polar side product. Hydrolysis to Carboxylic Acid: The side product is almost certainly the carboxylic acid byproduct from the reaction with water.[2][3]Solution: This is definitive proof of moisture contamination. Review every step of your anhydrous procedure, from glassware preparation (Protocol 2) to solvent and reagent handling (Protocol 1 & 3).
Inconsistent results between batches. Variable Moisture Content: The amount of atmospheric humidity can vary significantly day-to-day, leading to different levels of contamination and inconsistent hydrolysis.Solution: Standardize your anhydrous workflow. Always use an inert atmosphere, properly dried solvents, and oven-dried glassware, regardless of perceived ambient humidity. This ensures reproducibility.[12]

Part 4: Protocols & Best Practices

Adhering to strict, validated protocols is the most effective way to prevent moisture-related failures.

Protocol 1: Solvent Dehydration

Solvents are a primary vector for water contamination. The choice of drying agent is critical and solvent-dependent.

Drying Agent Capacity Speed Commonly Used For Incompatible With
Magnesium Sulfate (MgSO₄) HighFastGeneral pre-drying of ethers, DCM, ethyl acetate.[7][8]Very acid-sensitive compounds.
Sodium Sulfate (Na₂SO₄) HighSlowGeneral pre-drying; not for highly sensitive reactions.[7][8]N/A
Calcium Chloride (CaCl₂) HighMediumHydrocarbons, alkyl halides.[8][9]Alcohols, amines, ketones (can form complexes).
Molecular Sieves (3Å or 4Å) ModerateMediumExcellent for final drying of many solvents (THF, DCM, acetonitrile).[8][12]Not for acidic compounds. Must be activated.
Calcium Hydride (CaH₂) HighMediumEthers, hydrocarbons, amines. Reacts with water to produce H₂ gas.Alcohols, acids, esters (can be reduced).

Recommended Step-by-Step Method (Distillation):

  • Pre-dry the solvent: Stir the solvent with a moderate drying agent (e.g., anhydrous MgSO₄) for 1-2 hours and filter. This removes the bulk of the water.

  • Set up the distillation apparatus: Ensure all glassware is oven- or flame-dried as per Protocol 2.

  • Add final desiccant: Add the appropriate high-strength drying agent (e.g., calcium hydride for THF) to the distillation flask.

  • Reflux: Heat the solvent to reflux under a nitrogen atmosphere for at least one hour. This ensures the desiccant has reacted with all residual water.

  • Distill and Collect: Distill the solvent directly into the reaction flask or a flame-dried, septum-sealed storage flask under an inert atmosphere. Use the freshly distilled solvent immediately.

Protocol 2: Preparation of a Moisture-Free Reaction Environment

This workflow details how to set up glassware for a rigorously anhydrous reaction.

InertAtmosphere Anhydrous Reaction Setup Workflow A 1. Dry Glassware (Oven >125°C overnight or flame-dry) B 2. Assemble Apparatus While Hot (Use grease for joints) A->B Immediate assembly C 3. Purge System (Flush with N₂ or Ar for 5-10 min) B->C Seal system D 4. Maintain Positive Pressure (Use N₂/Ar balloon or manifold) C->D Establish inert atmosphere E 5. Add Reagents (Use dry syringes/cannula) D->E Ready for reaction

Caption: Workflow for establishing an inert atmosphere in reaction glassware.

Detailed Steps:

  • Dry Glassware: Place all glassware (flask, condenser, stir bar) in an oven at >125°C overnight or, for immediate use, flame-dry all surfaces under a flow of inert gas until water vapor is no longer visible.[12][14][16]

  • Assemble Hot: Assemble the apparatus quickly while it is still hot. Use a minimal amount of appropriate grease on ground glass joints to ensure a good seal.

  • Purge with Inert Gas: Immediately begin flushing the assembled apparatus with a steady stream of dry nitrogen or argon gas.[11][17] Use an outlet needle to allow the displaced air and moisture to escape. Continue flushing for 5-10 minutes.

  • Maintain Positive Pressure: Remove the outlet needle and maintain a slight positive pressure of the inert gas using a balloon or a bubbler connected to a gas manifold.[16][17] This ensures that any leaks will result in inert gas flowing out, rather than moist air flowing in.

  • Add Solvents and Reagents: Use oven-dried syringes or a cannula to transfer your freshly dried solvents and liquid reagents.[16][18] Add the solid this compound last and quickly, or preferably, within a glovebox.

Protocol 3: Handling and Transfer of the Solid Reagent
  • Bring to Room Temperature: Before opening, allow the reagent bottle to warm to ambient room temperature inside a desiccator. Opening a cold bottle will cause moisture from the air to condense on the solid.

  • Use a Glovebox/Glove Bag: The ideal method for weighing and transfer is inside a glovebox or glove bag with a dry, inert atmosphere.[13][14]

  • "Quick-Weigh" Technique (if no glovebox): Have your reaction flask assembled and under a positive pressure of nitrogen. Briefly remove the septum, add the solid reagent as quickly as possible, and immediately reseal the flask. While not ideal, this minimizes atmospheric exposure.

Part 5: The Analytical Corner—How Dry is Dry?

While rigorous adherence to protocols is the best defense, analytical methods can confirm the absence of water.

  • Karl Fischer Titration: This is the gold standard for quantifying trace amounts of water in organic solvents.[19][20] It provides a precise measurement in parts-per-million (ppm). If you are experiencing persistent issues, sending a sample of your "anhydrous" solvent for Karl Fischer analysis can be highly informative.

  • ¹⁹F NMR-Based Aquametry: A more advanced technique involves using specific fluorine-containing reagents that react with water to produce a signal detectable by ¹⁹F NMR.[19][20][21] This method is extremely sensitive and can be performed in an inert atmosphere, making it suitable for highly sensitive systems.[19]

By understanding the chemical vulnerabilities of this compound and implementing these robust, validated protocols, you can effectively eliminate moisture as a variable, leading to reproducible and high-yielding synthetic outcomes.

References

  • A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. [Link]
  • Hydrolysis of acid/acyl chlorides with w
  • Acyl Chlorides - formation and hydrolysis mechanism. (2022). YouTube. [Link]
  • Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. [Link]
  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. KINTEK SOLUTION. [Link]
  • Drying of Organic Solvents. Scribd. [Link]
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. [Link]
  • Drying solvents. Sciencemadness Wiki. [Link]
  • 33.3 Acyl chlorides. CIE A-Level Chemistry. [Link]
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • A Method for Detecting Water in Organic Solvents. (2008).
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
  • How to set up a reactor in an inert
  • How to create inert atmosphere?
  • Inert
  • Handling air-sensitive reagents AL-134. MIT Department of Chemistry. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
  • A Method for Detecting Water in Organic Solvents.
  • What makes common salt hygroscopic? Quora. [Link]
  • How to Store Reagents. University of Rochester, Department of Chemistry. [Link]
  • What makes a substance hygroscopic?
  • Hygroscopic salts and their preparation.

Sources

Validation & Comparative

A Comparative Guide to Acylating Agents: 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride vs. Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficient and precise synthesis of complex molecular architectures is paramount. Acylation, the introduction of an acyl group into a molecule, represents a cornerstone of synthetic organic chemistry, pivotal in the construction of a vast array of pharmaceutical compounds.[1] The choice of acylating agent is a critical decision that dictates not only the success of a reaction in terms of yield and purity but also its scalability, safety, and overall cost-effectiveness.

This guide provides an in-depth comparative analysis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a key building block in medicinal chemistry, against a selection of commonly employed alternative acylating agents. We will delve into the mechanistic nuances, performance characteristics, and practical considerations of each, supported by available experimental data, to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.

Profiling this compound: A Versatile Carbamoyl Chloride

This compound is a white to off-white crystalline powder with a molecular weight of 267.19 g/mol .[2][3] It is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the preparation of urea and carbamate derivatives.[4][5] Its utility stems from the presence of a reactive carbamoyl chloride functional group.

Mechanism of Acylation:

The acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbon of the carbamoyl chloride is attacked by a nucleophile, typically a primary or secondary amine. This is followed by the elimination of the chloride leaving group, forming a new amide (in the case of reaction with an amine, a urea derivative) and hydrochloric acid as a byproduct. The hydrochloride salt of the starting material necessitates the use of a base to neutralize both the pre-existing and the newly formed HCl.

The Phosgene Surrogates: Triphosgene and Diphosgene

Due to the extreme toxicity of phosgene gas, solid and liquid surrogates have been developed to enhance safety and ease of handling.[6][7]

Triphosgene (Bis(trichloromethyl) carbonate)

Triphosgene is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas.[2][8] It is widely used in both laboratory and industrial settings for the synthesis of a variety of compounds, including isocyanates, carbonates, and ureas.[9]

Mechanism of Acylation:

Triphosgene itself is not the direct acylating agent. In the presence of a nucleophile or upon heating, it decomposes to generate three equivalents of phosgene in situ. This generated phosgene then acts as the acylating agent in a similar fashion to the carbamoyl chloride described above, reacting with nucleophiles like amines to form carbamoyl chlorides, which can then react further to produce ureas.[7]

Diphosgene (Trichloromethyl chloroformate)

Diphosgene is a liquid at room temperature and offers another alternative to gaseous phosgene.[10][11] It is also used for the synthesis of isocyanates, carbamoyl chlorides, and other carbonyl-containing compounds.[10]

Mechanism of Acylation:

Similar to triphosgene, diphosgene acts as a source of phosgene. Upon reaction, it can be considered as delivering two equivalents of phosgene.[10]

The Mild Activator: 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is a white crystalline solid that has gained prominence as a mild and efficient coupling agent, particularly in peptide synthesis.[1][12] It is also a valuable reagent for the formation of esters, carbamates, and ureas.[12]

Mechanism of Acylation:

CDI activates a carboxylic acid (or in the context of forming a urea from an amine, it acts as a carbonyl donor) by forming a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond (or urea) and releasing imidazole as a byproduct.[1] A key advantage of CDI is that the byproducts, imidazole and carbon dioxide, are generally easy to remove.[12]

Head-to-Head Comparison: Performance in Amine Acylation

The selection of an appropriate acylating agent is contingent on a multitude of factors, including the nature of the substrate, desired reaction conditions, and safety considerations. Below is a comparative overview of this compound and its alternatives.

FeatureThis compoundTriphosgene (BTC)Diphosgene1,1'-Carbonyldiimidazole (CDI)
Reactivity HighVery High (generates phosgene)Very High (generates phosgene)Moderate to High
Typical Reaction Conditions Requires a base to neutralize HClOften requires a base; can be run at low temperaturesSimilar to triphosgeneMild conditions, often no base needed
Substrate Scope Good for primary and secondary aminesBroad, including less reactive nucleophilesBroadBroad, particularly good for sensitive substrates
Selectivity Generally goodCan be less selective due to high reactivity of phosgeneSimilar to triphosgeneGenerally high selectivity
Byproducts Hydrochloric acidPhosgene (in excess), HCl, CO2Phosgene (in excess), HCl, CO2Imidazole, CO2
Ease of Purification Requires aqueous workup to remove saltsCan be complex due to non-volatile byproducts and excess reagentSimilar to triphosgeneGenerally straightforward, byproducts are often water-soluble
Safety and Handling Corrosive, moisture-sensitive solidToxic solid, handle with extreme caution in a fume hood[13]Toxic liquid, handle with extreme cautionMoisture-sensitive solid, relatively safe to handle[14]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in using these acylating agents, the following are representative protocols for the acylation of a generic secondary amine.

Protocol 1: Acylation using this compound
  • To a solution of the secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a suitable non-nucleophilic base (e.g., triethylamine, 2.2 eq).

  • Cool the mixture to 0 °C.

  • Add this compound (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acylation using Triphosgene

Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood. [13]

  • To a solution of the secondary amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of triphosgene (0.35 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Acylation using 1,1'-Carbonyldiimidazole (CDI)
  • To a solution of the secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere, add CDI (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • Separate the organic layer and wash with 1M HCl (to remove imidazole) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizing the Chemistry: Mechanisms and Workflows

Acylation_Mechanism cluster_reagents Acylating Agents cluster_intermediates Reactive Intermediates Carbamoyl_Chloride R₂NCOCl (1-Chlorocarbonyl-4-piperidinopiperidine HCl) Product Urea Derivative (R₂NCONR'₂) Carbamoyl_Chloride->Product Direct Reaction Triphosgene BTC (Triphosgene) ⇌ 3 COCl₂ Phosgene Phosgene (COCl₂) Triphosgene->Phosgene Decomposition CDI CDI (Carbonyldiimidazole) Acyl_Imidazole R₂NCO-Imidazole CDI->Acyl_Imidazole Activation of Amine Phosgene->Product Reaction with Amine Acyl_Imidazole->Product Reaction with Amine Amine R'₂NH (Nucleophile) Amine->Product Experimental_Workflow cluster_reagent Reagent Addition Reagent_CC Add 1-Chlorocarbonyl-4- piperidinopiperidine HCl Reaction Reaction at specified temperature and time Reagent_CC->Reaction Reagent_BTC Add Triphosgene Reagent_BTC->Reaction Reagent_CDI Add CDI Reagent_CDI->Reaction Start Start: Secondary Amine + Solvent + Base (if needed) Start->Reagent_CC Start->Reagent_BTC Start->Reagent_CDI Quench Quench Reaction Reaction->Quench Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Quench->Workup Purification Dry, Concentrate, and Purify Workup->Purification End Final Product Purification->End

Caption: Generalized experimental workflow for amine acylation.

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that hinges on the specific requirements of the synthetic task at hand.

  • This compound is a reliable and potent acylating agent, particularly when the piperidinopiperidine moiety is desired in the final product. Its high reactivity ensures good yields, though it necessitates careful control of reaction conditions and the use of a base.

  • Triphosgene and Diphosgene are powerful reagents that offer a broader scope for introducing a carbonyl group. They are the go-to choice when a simple carbonyl linkage is required and the high reactivity of phosgene is necessary. However, their extreme toxicity demands stringent safety protocols. [6][13]

  • 1,1'-Carbonyldiimidazole (CDI) stands out for its mild reaction conditions and clean byproduct profile, making it ideal for the acylation of sensitive or complex substrates. [12]While its reactivity may be lower than that of the phosgene-based reagents, the ease of handling and purification often makes it a more practical choice for many applications.

Ultimately, the optimal acylating agent is the one that provides the desired product in high yield and purity while aligning with the safety and scalability requirements of the project. This guide serves as a foundational resource to aid researchers in making that critical selection.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). CDI as a Coupling Agent: Enhancing Efficiency in Peptide Synthesis and Beyond.
  • Srini Chem. (n.d.). 1,1′-Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis.
  • Organic Chemistry Select. (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS.
  • Organic Chemistry Select. (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Peptide Synthesis: How 1,1'-Carbonyldiimidazole Enhances Efficiency.
  • Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
  • Woodman, E. K., Chaffey, J. G. K., Hopes, P. A., Hose, D. R. J., & Gilday, J. P. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development, 13(1), 106–113. [Link]
  • eScholarship.org. (n.d.). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone.
  • ResearchGate. (n.d.). Activation of carboxylic acids by carbonyldiimidazole (7) to....
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • Eckert, H., & Cotarca, L. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1396–1414. [Link]
  • Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. (2025, February 8). [Video]. YouTube. [Link]
  • Paul, R., & Anderson, G. W. (1960). N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 82(17), 4596–4600. [Link]
  • Ganiu, M. O., Nepal, B., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
  • Loba Chemie. (2013, May 23). TRIPHOSGENE FOR SYNTHESIS MSDS.
  • Strieth-Kalthoff, F., et al. (2020). Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. Chemical Science, 11(24), 6195–6204. [Link]
  • Litwinowicz, J., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Chemistry Central Journal, 9(1), 1-9. [Link]
  • Ayala, C. E., et al. (2012). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. Organic letters, 14(14), 3676–3679. [Link]
  • University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Kumar, A., & Kumar, S. (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers, 8(12), 3149-3171. [Link]
  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(5), 735. [Link]
  • ResearchGate. (n.d.). (PDF) Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts.
  • Acids to Acyl Chlorides, Part 2. (2021, August 20). [Video]. YouTube. [Link]
  • Kesteleyn, B., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(3), 503. [Link]
  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Yang, B., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry, an Asian journal, 17(1), e202101149. [Link]
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Molecules. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • ResearchGate. (n.d.). Carbamoylation versus carbamylation of the amino groups of proteins....
  • Google Patents. (n.d.). KR100593629B1 - Method for preparing acid chloride using triphosgene.
  • Fine & Speciality Chemicals. (n.d.). API Data Summary Report Of this compound.
  • Google Patents. (n.d.). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Bioorganic & medicinal chemistry letters. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • ResearchGate. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • Ayala, C. E., et al. (2012). Triphosgene–pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. Organic letters, 14(14), 3676–3679. [Link]
  • Aidic. (n.d.). Comparison of Different Types of Carbamate Amine for Stripping Process.

Sources

A Comparative Guide to Phosgene and Triphosgene for Piperidine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of a vast number of pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and the capacity for functionalization make it an invaluable building block for medicinal chemists.[1] Acylation of the piperidine nitrogen is a fundamental transformation, often employed to introduce a carbamoyl chloride moiety—a versatile intermediate for synthesizing ureas, carbamates, and amides.[3] This guide provides an in-depth, objective comparison of two key reagents used for this purpose: the highly reactive gas phosgene (COCl₂) and its solid surrogate, triphosgene (bis(trichloromethyl) carbonate, or BTC).

This analysis moves beyond a simple listing of properties to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can make informed decisions based on safety, efficiency, and scalability.

Reagent Profiles: A Tale of Two Phosgenating Agents

At a fundamental level, both reagents achieve the same transformation: the conversion of a secondary amine, like piperidine, into its corresponding carbamoyl chloride. However, their physical states dictate vastly different approaches to handling, safety, and reaction design.

Phosgene (COCl₂)

Phosgene is a planar molecule and an exceptionally useful, yet notoriously hazardous, reagent in organic synthesis.[4] It is a colorless, highly toxic gas with an odor often described as newly mown hay.[5]

  • Advantages:

    • High Reactivity: As a gas, it offers excellent reactivity.

    • Ease of Removal: Being highly volatile, any excess phosgene is easily removed from the reaction mixture by evaporation or stripping with an inert gas.[4]

  • Disadvantages:

    • Extreme Toxicity: Phosgene is a potent pulmonary agent, and inhalation can be fatal even at low concentrations.[6][7] The permissible exposure limit (PEL) is extremely low, necessitating stringent safety measures.[6]

    • Handling Complexity: Use of phosgene requires specialized engineering controls, such as a certified fume hood, a glove box, or a fully sealed apparatus, along with continuous monitoring.[6] Storage must be in a dedicated toxic gas cabinet.[6]

    • Difficult Quantification: Metering an exact amount of gas can be challenging on a laboratory scale.

Triphosgene (Bis(trichloromethyl) carbonate - BTC)

Triphosgene is a stable, white crystalline solid that serves as a convenient and widely used substitute for phosgene.[8][9] It was first prepared in 1880 but was "rediscovered" for broad synthetic use in the late 1980s.[8][10]

  • Advantages:

    • Ease of Handling: As a solid, triphosgene can be accurately weighed and handled with relative ease, simplifying stoichiometric control in laboratory settings.[8][11]

    • Enhanced Safety Profile: The solid form dramatically reduces the risk of accidental inhalation exposure compared to gaseous phosgene, making it more practical for storage and transport.[8][11]

    • Stoichiometric Efficiency: One mole of triphosgene decomposes to generate three moles of phosgene in situ, making it a compact and efficient source.[4][12]

  • Disadvantages:

    • The "Safer" Misconception: While safer to handle, triphosgene is not "safe." Its toxicity is equivalent to that of phosgene because it readily decomposes back to phosgene, especially upon heating or in the presence of nucleophiles or moisture.[10][13] Its vapor pressure is high enough to pose a toxicological risk.[14] It should be handled with the same precautions as phosgene.[13]

    • Difficult Removal: Due to its high boiling point, removing unreacted triphosgene from a reaction mixture can be challenging.[4]

The Acylation Reaction: Mechanism and Critical Parameters

The reaction of piperidine with either phosgene or triphosgene yields piperidine-1-carbonyl chloride. This intermediate is crucial for further derivatization, particularly in the synthesis of unsymmetrical ureas.[15]

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on a carbonyl carbon. With triphosgene, this process is preceded by its decomposition into three equivalents of phosgene, which is often catalyzed by nucleophiles like amines or chloride ions.

G cluster_0 Triphosgene Decomposition cluster_1 Acylation Reaction Triphosgene Triphosgene (BTC) Phosgene_3 3x Phosgene (COCl₂) Triphosgene->Phosgene_3 Heat or Catalyst Phosgene Phosgene (from BTC or gas) Piperidine Piperidine Intermediate Tetrahedral Intermediate Piperidine->Intermediate Phosgene->Intermediate Product Piperidine-1-carbonyl chloride Intermediate->Product HCl HCl Intermediate->HCl Salt Base·HCl HCl->Salt Base Base (e.g., Pyridine) Base->Salt

Fig 1. General workflow for piperidine acylation.

Key Experimental Considerations:

  • Base Selection: The reaction generates hydrogen chloride (HCl) as a byproduct, which must be scavenged to prevent protonation of the starting amine.[16] Tertiary amines like triethylamine or pyridine are commonly used.[15] However, care must be taken, as triethylamine can undergo phosgene-mediated dealkylation.[3][15] Pyridine is often a superior choice as it is less prone to side reactions.[3]

  • Stoichiometry and Byproduct Formation: The primary byproduct is the symmetrical urea, formed if the carbamoyl chloride product reacts with a second molecule of piperidine. To minimize this, the reaction is typically run with a slight excess of the phosgenating agent, and the amine is added slowly to a solution of phosgene or triphosgene.[3]

  • Solvent and Temperature: Anhydrous aprotic solvents like dichloromethane (CH₂Cl₂), toluene, or acetonitrile are required to prevent hydrolysis of the reagents.[16][17] The reaction is exothermic and is usually performed at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.[16]

Performance and Data Comparison

The choice between phosgene and triphosgene hinges on a trade-off between handling convenience and reaction/process characteristics.

FeaturePhosgene (COCl₂)Triphosgene (BTC)Rationale & Causality
Physical State Colorless GasWhite Crystalline SolidThe solid nature of triphosgene eliminates the significant containment and handling challenges associated with a highly toxic gas.[4][8]
Handling Complex; requires specialized equipment and monitoring.[6]Simple; can be weighed and transferred using standard lab equipment (in a fume hood).[8]Triphosgene offers superior operational simplicity for typical laboratory-scale reactions.[8]
Safety Extreme inhalation hazard; requires stringent engineering controls.[6]High toxicity, but reduced exposure risk due to low vapor pressure. Must be handled as a phosgene equivalent.[10][13]The risk is mitigated by controlling the potential for exposure. The solid state of BTC is a primary safety benefit.[8]
Stoichiometry 1 equivalent0.33-0.4 equivalents (provides 3 eq. COCl₂)Triphosgene is a dense source of phosgene, which can be advantageous for reaction concentration and vessel size.[4]
Reactivity Highly reactive, often instantaneous.[12]Slower; requires decomposition to phosgene, which can be rate-limiting.[12]The in situ generation of phosgene from BTC can moderate the reaction rate, which may improve control and selectivity.
Work-up Excess reagent easily removed by evaporation/stripping.[4]Unreacted reagent is a high-boiling solid, making removal difficult.[4]This is a key advantage for phosgene, leading to cleaner crude product mixtures post-reaction.
Typical Yields HighHighWith optimized conditions, both reagents can afford excellent yields of the desired carbamoyl chloride.[15][17]

Experimental Protocols

Extreme caution must be exercised when performing these reactions. All operations must be conducted in a properly functioning chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Protocol 1: Piperidine Acylation using Triphosgene (BTC)

This protocol is adapted from established procedures for the synthesis of carbamoyl chlorides from secondary amines.[3][18]

G start Start step1 Dissolve Triphosgene (0.37 eq.) in anhydrous CH₂Cl₂ under N₂. start->step1 step2 Cool solution to 0 °C (ice/water bath). step1->step2 step3 Prepare separate solution of Piperidine (1.0 eq.) and Pyridine (1.1 eq.) in anhydrous CH₂Cl₂. step2->step3 step4 Add amine/pyridine solution dropwise to the cold triphosgene solution over 30-60 min. step3->step4 step5 Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours. step4->step5 step6 Monitor reaction by TLC or LC-MS for consumption of piperidine. step5->step6 step7 Quench reaction by carefully adding 1N HCl solution. step6->step7 step8 Perform aqueous work-up: Separate layers, extract aqueous phase with CH₂Cl₂. step7->step8 step9 Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. step8->step9 step10 Concentrate in vacuo to yield crude piperidine-1-carbonyl chloride. step9->step10 end End: Purify by distillation or chromatography if needed. step10->end

Fig 2. Workflow for piperidine acylation using triphosgene.

Causality Behind the Protocol:

  • Slow, Dropwise Addition (Step 4): This is critical to maintain a low concentration of the free amine, which kinetically disfavors the formation of the urea byproduct. It also helps control the reaction's exothermicity.

  • Use of Pyridine (Step 3): Pyridine acts as an effective HCl scavenger without the risk of being dealkylated by the in situ generated phosgene.[3]

  • Acidic Quench (Step 7): Adding acid protonates any remaining unreacted piperidine, making it non-nucleophilic and preventing further side reactions during work-up. It also helps to remove the pyridine base as its hydrochloride salt.

Protocol 2: Piperidine Acylation using Phosgene Gas

This protocol is a generalized procedure based on standard phosgenation techniques.[16][19] This reaction is extremely hazardous and should only be attempted by experts with the proper safety infrastructure.

G start Start step1 Set up a 3-neck flask with a gas inlet tube, condenser, and mechanical stirrer in a certified fume hood. start->step1 step2 Equip the gas outlet with a neutralization trap (e.g., NaOH solution). step1->step2 step3 Charge the flask with anhydrous toluene, Piperidine (1.0 eq.), and Triethylamine (1.1 eq.). step2->step3 step4 Cool the solution to 0-5 °C. step3->step4 step5 Slowly bubble Phosgene gas (1.1-1.2 eq.) through the stirred solution via the gas inlet tube. step4->step5 step6 Monitor the reaction. The formation of triethylamine hydrochloride salt is observed. step5->step6 step7 Once the reaction is complete, bubble dry N₂ gas through the solution to remove all excess phosgene into the neutralization trap. step6->step7 step8 Filter the mixture to remove the hydrochloride salt. step7->step8 step9 Concentrate the filtrate in vacuo to yield the crude product. step8->step9 end End: Product is often used directly or purified by vacuum distillation. step9->end

Fig 3. Workflow for piperidine acylation using phosgene gas.

Causality Behind the Protocol:

  • Neutralization Trap (Step 2): This is a non-negotiable safety requirement to scrub any unreacted phosgene gas exiting the apparatus.

  • Inert Gas Purge (Step 7): This step leverages the key advantage of phosgene—its volatility—to ensure its complete removal from the product mixture, simplifying purification.[4]

  • Filtration of Salt (Step 8): The byproduct, triethylamine hydrochloride, precipitates from non-polar solvents like toluene and can be easily removed by filtration.

Conclusion and Recommendation

Both phosgene and triphosgene are highly effective reagents for the acylation of piperidine to form piperidine-1-carbonyl chloride.

  • Phosgene remains a viable option for large-scale industrial synthesis where established engineering controls can manage its extreme toxicity and its volatility is an advantage for purification.

  • Triphosgene is the unequivocally superior choice for laboratory-scale and research and development applications.[8][11] Its solid form provides critical advantages in handling, storage, and quantification, which significantly mitigate the risk of accidental exposure.

While triphosgene is often branded as a "safer" alternative, this guide emphasizes that it is more accurately described as "safer to handle."[10] The intrinsic hazard remains, as it is a precursor to one of the most notorious chemical reagents. Therefore, a thorough understanding of its properties and rigorous adherence to safety protocols are paramount. For the modern research scientist, the operational simplicity and reduced exposure risk offered by triphosgene make it the authoritative and responsible choice for piperidine acylation.

References

  • Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
  • Ganiu, M. O., Nepal, B., et al. (2020). A decade review of triphosgene and its applications in organic reactions.
  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). SlideShare. [Link]
  • Lemoucheux, L., Rouden, J., et al. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. The Journal of Organic Chemistry, 68(19), 7289–7297. [Link]
  • Ganiu, M. O., Nepal, B., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
  • Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. STN Chemical. [Link]
  • Lemoucheux, L., Rouden, J., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. Journal of Organic Chemistry, 68(19), 7289-7297. [Link]
  • Phosgene-triphosgene: Different approach in risk management? (2015).
  • A Decade Review of Triphosgene and Its Applications in Organic Reactions. (2020).
  • UCSB Chemical Hygiene Plan - Phosgene. University of California, Santa Barbara. [Link]
  • Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. [Link]
  • Eckert, H. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(8), 1030–1031. [Link]
  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. (2013).
  • WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • US4012436A - Carbamoyl chlorides.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Medium. [Link]
  • Mizumoto, S., Xi, S., et al. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. Chemistry, an Asian journal, 15(6), 833–839. [Link]
  • WO2007080430A1 - Novel process.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. LinkedIn. [Link]
  • Triphosgene. Wikipedia. [Link]
  • Eckert, H.
  • Bruner, H. D., Gibbon, M. H., et al. (1948). Studies on experimental phosgene poisoning; infusions in the treatment of experimental phosgene poisoning. Annals of Internal Medicine, 28(6), 1125–1131. [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Piperidine Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the piperidine moiety is a cornerstone scaffold, prized for its conformational properties and prevalence in a vast array of bioactive molecules. The functionalization of the piperidine nitrogen often involves the use of highly reactive intermediates, among which piperidine-1-carbonyl chlorides are particularly notable for their utility in forming stable amide, carbamate, and urea linkages. However, the reactivity of these acylating agents is not uniform; it is exquisitely sensitive to the nature and position of substituents on the piperidine ring.

This guide provides an in-depth technical comparison of the reactivity of variously substituted piperidine carbonyl chlorides. Moving beyond a simple recitation of facts, we will delve into the underlying principles governing their reactivity, supported by mechanistic insights and detailed experimental protocols for researchers to conduct their own comparative studies.

The Decisive Role of Substituents: A Tale of Sterics, Electronics, and Conformation

The reactivity of a piperidine-1-carbonyl chloride in nucleophilic acyl substitution is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1] Any substituent on the piperidine ring that modulates this electrophilicity will, in turn, alter the compound's reactivity. The key factors at play are electronic effects, steric hindrance, and the conformational preferences of the piperidine ring.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN) or halo (-F, -Cl) groups decrease the electron density on the piperidine nitrogen through inductive effects. This reduced electron-donating capability of the nitrogen into the carbonyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, piperidine carbonyl chlorides bearing EWGs are generally more reactive.

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, are electron-donating. They increase the electron density on the nitrogen, which can then be delocalized into the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, thereby decreasing the reactivity of the acyl chloride.

Steric Effects:

Substituents, particularly those in close proximity to the nitrogen atom (e.g., at the 2- and 6-positions), can physically obstruct the approach of a nucleophile to the carbonyl carbon.[1] This steric hindrance raises the activation energy of the reaction, leading to a significant decrease in reactivity.

Conformational Control:

The piperidine ring is not static; it exists predominantly in a chair conformation. Substituents on the ring can influence the conformational equilibrium. Of particular importance in N-acyl piperidines is the phenomenon of pseudoallylic strain. This strain can force a substituent at the 2-position into an axial orientation to minimize steric interactions with the bulky N-acyl group.[2][3] This conformational locking can, in turn, affect the accessibility of the carbonyl group for nucleophilic attack.[2]

Comparative Reactivity: A Data-Driven Analysis

CompoundSubstituent (Position)Expected Electronic EffectExpected Steric EffectPredicted Relative Rate of Hydrolysis
Piperidine-1-carbonyl chlorideNoneNeutralMinimalBaseline
4-Cyanopiperidine-1-carbonyl chloride4-CyanoElectron-WithdrawingMinimalFastest
4-Methylpiperidine-1-carbonyl chloride4-MethylElectron-DonatingMinimalSlower than baseline
2-Methylpiperidine-1-carbonyl chloride2-MethylElectron-DonatingSignificantSlowest
4-tert-Butylpiperidine-1-carbonyl chloride4-tert-ButylElectron-DonatingMinimal at carbonylSlower than baseline

This table presents a predicted trend. Actual reaction rates would need to be determined experimentally.

Experimental Protocol for Comparative Reactivity Analysis

To empower researchers to generate their own quantitative data, we provide a detailed, step-by-step methodology for comparing the reactivity of substituted piperidine carbonyl chlorides via their hydrolysis rates, monitored by High-Performance Liquid Chromatography (HPLC).

Part 1: Synthesis of Substituted Piperidine-1-carbonyl Chlorides

General Procedure:

The target compounds can be synthesized from the corresponding substituted piperidine and a phosgene equivalent, such as triphosgene. The following is a general protocol that can be adapted for specific substituted piperidines like 2-methylpiperidine, 4-tert-butylpiperidine, and 4-cyanopiperidine.[4][5]

Materials:

  • Substituted piperidine (e.g., 4-cyanopiperidine)

  • Triphosgene

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the substituted piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Add the piperidine solution dropwise to the triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine-1-carbonyl chloride.

  • The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent system (e.g., DCM/diethyl ether).

Part 2: Kinetic Analysis of Hydrolysis by HPLC

This protocol follows the disappearance of the piperidine carbonyl chloride over time.

Materials and Instrumentation:

  • Substituted piperidine-1-carbonyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

  • Thermostatted autosampler

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each piperidine carbonyl chloride in anhydrous acetonitrile at a known concentration (e.g., 10 mM).

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that allows for the separation of the piperidine carbonyl chloride from its hydrolysis product. The mobile phase will likely consist of a mixture of acetonitrile and water. Set the UV detector to a wavelength where the acyl chloride has a strong absorbance.

  • Kinetic Run: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Prepare a reaction mixture in an HPLC vial by adding a known volume of acetonitrile and water to achieve a desired solvent composition (e.g., 50:50 acetonitrile:water). c. Place the vial in the thermostatted autosampler set to a constant temperature (e.g., 25 °C). d. To initiate the reaction, inject a small, known volume of the piperidine carbonyl chloride stock solution into the HPLC vial and mix thoroughly. e. Immediately start the HPLC analysis, injecting samples from the reaction vial at regular time intervals (e.g., every 2 minutes for a fast reaction, or every 15 minutes for a slower one).

  • Data Analysis: a. For each time point, determine the peak area of the piperidine carbonyl chloride. b. Plot the natural logarithm of the peak area (ln(Area)) versus time. c. For a pseudo-first-order reaction (with water in large excess), the plot should be linear. d. The pseudo-first-order rate constant (kobs) is the negative of the slope of this line. e. Compare the kobs values for the different substituted piperidine carbonyl chlorides to establish their relative reactivity.[6][7]

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the theoretical underpinnings of reactivity, the following diagrams are provided.

G cluster_synthesis Synthesis of Piperidine Carbonyl Chlorides cluster_kinetics Kinetic Analysis of Hydrolysis Piperidine Substituted Piperidine Reaction Reaction in DCM Piperidine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Purification Purification Reaction->Purification Product Substituted Piperidine-1-carbonyl Chloride Purification->Product Stock Prepare Stock Solution in Acetonitrile Product->Stock Initiate Initiate Reaction Stock->Initiate Reaction_Mix Prepare Reaction Mixture (ACN/H2O) in HPLC Vial Reaction_Mix->Initiate HPLC Inject Samples at Timed Intervals Initiate->HPLC Data_Analysis Data Analysis (ln(Area) vs. Time) HPLC->Data_Analysis Rate_Constant Determine Rate Constant (k_obs) Data_Analysis->Rate_Constant G cluster_factors Influencing Factors cluster_effects Impact on Carbonyl Carbon Reactivity Reactivity of Piperidine Carbonyl Chloride Electronic Electronic Effects (Inductive/Resonance) Electrophilicity Increased/Decreased Electrophilicity (δ+) Electronic->Electrophilicity Steric Steric Hindrance Accessibility Increased/Decreased Accessibility Steric->Accessibility Conformational Conformational Preferences (Pseudoallylic Strain) Conformational->Accessibility Electrophilicity->Reactivity Accessibility->Reactivity

Sources

A Comparative Guide to the Efficacy of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride in Irinotecan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth technical analysis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride's role in the synthesis of irinotecan, a vital chemotherapeutic agent. It provides a comparative assessment against alternative synthetic routes, supported by experimental data, to inform process optimization and development.

Introduction: The Synthetic Imperative for Irinotecan

Irinotecan, a potent topoisomerase I inhibitor, is a cornerstone in the treatment of metastatic colorectal cancer and other solid tumors.[1][2] Its synthesis, however, presents notable challenges, particularly in the efficient and safe introduction of the bis-piperidine side chain to the 7-ethyl-10-hydroxycamptothecin (SN-38) core.[3] SN-38 is the active metabolite of irinotecan and is significantly more potent.[4][5] The efficacy, purity, and scalability of this synthetic step are critical determinants of the final drug product's quality and cost-effectiveness.

Historically, the synthesis of irinotecan has involved hazardous reagents like phosgene and its derivatives, necessitating stringent safety protocols and specialized equipment.[6] This has spurred the development of safer and more efficient alternatives, with this compound emerging as a key intermediate.[7]

The Strategic Advantage of this compound

This compound is a stable, pre-activated form of the piperidinopiperidine side chain.[7] Its use circumvents the need for in-situ activation of SN-38 with highly toxic phosgene or its surrogates, such as triphosgene. This simplifies the reaction process and significantly enhances the safety profile of the synthesis.

Mechanism of Action:

The synthesis proceeds through a direct condensation reaction between 7-ethyl-10-hydroxycamptothecin (SN-38) and this compound.[3][8] This reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

Caption: Reaction scheme for irinotecan synthesis.

Comparative Analysis of Synthetic Routes

The efficacy of this compound is best understood through a direct comparison with alternative synthetic methodologies.

Synthetic Route Activating Reagent Advantages Disadvantages Reported Yield
Phosgene-based Phosgene, Diphosgene, TriphosgeneHigh reactivity, established chemistryExtreme toxicity, requires specialized handling~60-65%
Carbonyldiimidazole (CDI) 1,1'-CarbonyldiimidazoleSafer than phosgeneSlower reaction kinetics, potential for side reactionsVariable
1-Chlorocarbonyl-4-piperidinopiperidine HCl Pre-activated side chainHigh yield, improved safety, operational simplicityHigher initial reagent costUp to 90-92%

This comparative data highlights the significant yield advantage of the this compound route, in addition to its critical safety benefits.[3] While the initial cost of the reagent may be higher, the overall process economics are often more favorable due to increased efficiency and reduced safety infrastructure requirements.

Experimental Protocol: Synthesis of Irinotecan

This protocol outlines a general procedure for the synthesis of irinotecan using this compound. Optimization may be required based on specific laboratory conditions and scale.

Materials:

  • 7-Ethyl-10-hydroxycamptothecin (SN-38)

  • This compound

  • Anhydrous acetonitrile

  • Anhydrous potassium carbonate or a strong organic base like triethylamine[9]

  • Dichloromethane

Procedure:

  • Dissolve 10-hydroxycamptothecin in acetonitrile.[3]

  • Add anhydrous potassium carbonate or triethylamine to the mixture.[3][9]

  • Add a solution of this compound in acetonitrile while stirring.[3]

  • Maintain the reaction at a controlled temperature (e.g., 60°C) for several hours.[3][9]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, evaporate the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with water to remove inorganic impurities.[3]

  • Evaporate the organic solvent to obtain the crude product.

  • Further purification can be achieved through chromatographic methods if necessary.

Experimental_Workflow start Start dissolve_sn38 Dissolve SN-38 in Acetonitrile start->dissolve_sn38 add_base Add Base (e.g., K2CO3) dissolve_sn38->add_base add_reagent Add 1-Chlorocarbonyl-4- piperidinopiperidine HCl add_base->add_reagent react React at 60°C add_reagent->react monitor Monitor Reaction react->monitor Periodically monitor->react Incomplete workup Solvent Evaporation & Extraction monitor->workup Complete purify Purification workup->purify end End purify->end

Caption: Experimental workflow for irinotecan synthesis.

Conclusion

The use of this compound offers a demonstrably superior pathway for the synthesis of irinotecan. Its adoption addresses the significant safety concerns associated with traditional phosgene-based methods while simultaneously providing a more efficient and higher-yielding process. For pharmaceutical manufacturers and researchers, this translates to a more robust, scalable, and economically viable route to a critical anti-cancer therapeutic.

References

  • SYNBIAS PHARMA AG. (2017). Method for the synthesis of irinotecan. U.S. Patent No. 9,765,083B2.
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.).
  • SYNBIAS PHARMA AG. (2015). Method for the synthesis of irinotecan. European Patent No. EP2881396A1.
  • Orchid Chemicals & Pharmaceuticals Ltd. (2006). An Improved Process For The Preparation Of Irinotecan Hydrochloride Trihydrate.
  • PubChem. (n.d.). Irinotecan. National Center for Biotechnology Information.
  • What is the mechanism of Irinotecan? (2024, July 17). Patsnap Synapse.
  • Ma, J., et al. (2017). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. Clinical and Translational Science, 10(5), 407-415.
  • Orchid Chemicals & Pharmaceuticals Ltd. (2006). An improved process for the preparation of irinotecan hydrochloride trihydrate. World Intellectual Property Organization.
  • Li, Z. (2011). Chemical semisynthesis process of irinotecan. Chinese Patent No. CN101481377B.
  • What is the mechanism of Irinotecan Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Sawada, S., Yokokura, T., & Miyasaka, T. (1996). Synthesis of CPT-11 (irinotecan hydrochloride trihydrate). Annals of the New York Academy of Sciences, 803, 13-28.
  • Irinotecan. (n.d.). In Wikipedia.
  • Debiopharm S.A. (2010). Methods for preparing Irinotecan. U.S. Patent No. 7,683,170B2.
  • A. E. U. Ege, & D. U. Gazze. (2021). Synthesis and characterization of magnetic nanocomposite for in vitro evaluation of irinotecan using human cell lines. Turkish Journal of Chemistry, 45(2), 481-493.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Zamboni, W. C., et al. (2004). Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance. Clinical Cancer Research, 10(21), 7296-7301.
  • This compound. (n.d.). LookChem.
  • Sumitomo Chemical Co., Ltd. (2005). Process for producing 1-chlorocarbonyl-4-piperidino-piperidine or hydrochloride thereof. Korean Patent No. KR100498894B1.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

In the landscape of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS No. 143254-82-4) stands out as a pivotal building block, most notably in the synthesis of Irinotecan, a potent chemotherapeutic agent used in the treatment of various cancers.[1][2] The molecular integrity of this intermediate directly influences the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Consequently, a robust and multi-faceted analytical approach to purity determination is indispensable for researchers and drug development professionals.[3]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower scientists in making informed decisions for their quality control workflows.

Understanding the Impurity Profile: A Synthesis-Driven Perspective

The potential impurities in a commercial batch of this compound are intrinsically linked to its manufacturing process. The most common synthetic routes involve the reaction of 4-piperidinopiperidine with a phosgenating agent, such as phosgene, diphosgene, or triphosgene.[2][4] An alternative pathway involves a multi-step process using a trialkylsilyl halide, carbon dioxide, and thionyl chloride.[5][6]

From these pathways, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Primarily 4-piperidinopiperidine, which may persist due to incomplete reaction.[4][5]

  • Reaction By-products: Dimeric impurities formed by the reaction of the product with the starting material are a significant concern.[2] Hydrolysis of the highly reactive chlorocarbonyl group can also occur if exposed to moisture, leading to the corresponding carboxylic acid or its derivatives.[7][8]

  • Residual Reagents and Solvents: Solvents like methylene chloride or acetonitrile used during the reaction and purification steps can be carried over.[7]

  • Degradation Products: The compound is noted to be moisture-sensitive, making degradation a possibility during storage and handling.[7]

A comprehensive purity analysis must therefore be capable of detecting, identifying, and quantifying this diverse range of potential contaminants.

Orthogonal Analytical Strategies for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A validated, trustworthy purity assessment relies on the use of orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Core Analytical Techniques
Technique Principle Primary Application Detects Strengths Limitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Quantitation of the main component and non-volatile impurities.Unreacted starting materials, dimers, non-volatile by-products.High sensitivity, excellent reproducibility, robust for routine QC.[1]May not detect impurities without a UV chromophore; co-elution can mask impurities.
¹H NMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural Confirmation & Identification of impurities.Structurally different impurities, including isomers and starting materials.Provides unambiguous structural information, inherently quantitative with a proper standard.[5]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.Identification & Quantitation of volatile and semi-volatile impurities.Residual solvents, volatile by-products, and certain starting materials.[7][9]High sensitivity and specificity for volatile compounds; MS provides structural information.Not suitable for non-volatile or thermally labile compounds like the main analyte itself.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, providing the necessary detail for replication and adaptation.

HPLC-UV Method for Purity and Impurity Profiling

This method is designed to quantify the main component and separate key potential impurities like unreacted 4-piperidinopiperidine and dimer by-products. The choice of a C18 column and a gradient elution provides robust separation for compounds with varying polarities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

  • System Suitability: Perform replicate injections of a standard to ensure system precision (RSD < 2.0%) and theoretical plates (>2000) for the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (25 mg) dissolve Dissolve in 50 mL Acetonitrile/Water weigh->dissolve Accurately inject Inject 10 µL onto C18 Column dissolve->inject 0.5 mg/mL solution separate Gradient Elution (ACN/H2O) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate Purity = (Peak Area / Total Area) * 100 report Purity Report calculate->report Final Result

Caption: Workflow for HPLC purity analysis of the target compound.

¹H NMR for Structural Confirmation and Identification

NMR serves as a powerful tool for identity confirmation and for identifying impurities that might co-elute with the main peak in HPLC. The proton NMR spectrum provides a unique fingerprint of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Number of Scans: 16 or 32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, which is crucial for accurate integration and quantitation.

  • Spectral Analysis:

    • Confirm the identity of the main compound by comparing the obtained spectrum with reference data. Key expected signals are in the regions of δ 1.0-2.1 ppm (piperidine protons), 2.1-3.4 ppm (piperidine protons adjacent to nitrogen), and 4.1-4.6 ppm (protons adjacent to the carbonyl group).[5]

    • Integrate all signals. The presence of unexpected signals may indicate impurities. Compare the relative integrations to the main compound's signals to estimate the level of impurities.

NMR_Workflow start Start: NMR Analysis prep Dissolve 5-10 mg Sample in Deuterated Solvent + TMS start->prep acquire Acquire Spectrum (400 MHz, 16 Scans) prep->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze Spectrum process->analyze confirm Confirm Structure vs. Reference (δ 1.0-4.6 ppm) analyze->confirm identify Identify & Integrate Impurity Signals analyze->identify report Generate Report confirm->report identify->report

Sources

A Researcher's Guide to the Spectroscopic Characterization of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of reagents and intermediates is paramount. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a key building block, valued for its bifunctional nature, incorporating a reactive acyl chloride and a basic piperidine moiety. This guide provides an in-depth comparison of its spectroscopic characteristics with those of its precursor, 4-piperidinopiperidine, and a common alternative, 1-Boc-4-(chlorocarbonyl)piperidine. By understanding the distinct spectral signatures of these molecules, researchers can ensure the integrity of their synthetic pathways and the quality of their final products.

The Structural Significance and Expected Spectroscopic Fingerprints

This compound possesses a unique structure that gives rise to a predictable yet complex spectroscopic profile. The presence of the highly reactive chlorocarbonyl group, the two distinct piperidine rings, and the hydrochloride salt form all contribute to its signature in NMR, IR, and mass spectrometry.

Below is a visualization of the chemical structure of this compound.

Caption: Structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Data Comparison (Expected Shifts in ppm)
CompoundProtons on Piperidine Ring A (adjacent to N-COCl)Protons on Piperidine Ring BOther Protons
This compound (Expected) ~4.1-4.6 (m, 2H), ~2.1-3.4 (m, 7H)[1]~2.1-3.4 (m, 7H)[1]-
4-Piperidinopiperidine ~2.8 (m, 4H), ~1.5 (m, 6H)~2.5 (m, 4H), ~1.4 (m, 6H)~2.0 (br s, 1H, NH)
1-Boc-4-(chlorocarbonyl)piperidine (Expected) ~3.9 (m, 2H), ~2.9 (m, 2H), ~1.8 (m, 2H), ~1.6 (m, 2H)-~1.45 (s, 9H, Boc)
Table 2: ¹³C NMR Data Comparison (Expected Shifts in ppm)
CompoundCarbonyl CarbonPiperidine Ring A CarbonsPiperidine Ring B CarbonsOther Carbons
This compound (Expected) ~168-172~45-55, ~25-35~50-60, ~28-38-
4-Piperidinopiperidine [2]-~52.5, ~26.5~50.9, ~29.1-
1-Boc-4-(chlorocarbonyl)piperidine ~175~42, ~28-~80 (Boc quat.), ~28.5 (Boc CH₃)
Table 3: IR Spectroscopy Data Comparison (Key Peaks in cm⁻¹)
CompoundC=O StretchN-H StretchC-N StretchC-Cl Stretch
This compound (Expected) ~1750-1800 (strong)[3][4][5]-~1100-1300~600-800
4-Piperidinopiperidine -~3300-3500 (broad)~1100-1300-
1-Boc-4-(chlorocarbonyl)piperidine ~1750-1800 (strong, acyl chloride), ~1690 (strong, carbamate)-~1100-1300~600-800
Table 4: Mass Spectrometry Data Comparison (Expected m/z of Key Fragments)
CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragments
This compound (Expected) 231.13 (free base)Acylium ion (R-CO⁺), fragments from piperidine ring cleavage[6][7]
4-Piperidinopiperidine [8]169.17Fragments from piperidine ring cleavage
1-Boc-4-(chlorocarbonyl)piperidine Not readily observedLoss of Boc group (m/z 57), acylium ion

In-Depth Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are fundamental for confirming the carbon skeleton and the substitution pattern of these molecules.

  • This compound : The electron-withdrawing effect of the chlorocarbonyl group is expected to deshield the adjacent protons and carbons on the piperidine ring. A patent describes the protons on the piperidine rings of this compound as multiplets in the range of 1.0-4.6 ppm[1]. The hydrochloride form will lead to broader signals, especially for the protons near the protonated nitrogen.

  • 4-Piperidinopiperidine : In contrast, the precursor lacks the acyl chloride group, resulting in more upfield-shifted signals for the piperidine protons and carbons. The presence of an N-H proton signal, which would disappear upon D₂O exchange, is a key identifier.

  • 1-Boc-4-(chlorocarbonyl)piperidine : The tert-butoxycarbonyl (Boc) protecting group introduces a characteristic singlet at around 1.45 ppm in the ¹H NMR spectrum, integrating to nine protons. In the ¹³C NMR, the quaternary carbon of the Boc group appears around 80 ppm, and the methyl carbons are seen at approximately 28.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for identifying the carbonyl functionalities in these compounds.

  • Acyl Chlorides : The carbonyl (C=O) stretching frequency of an acyl chloride is characteristically high, typically appearing in the range of 1750-1800 cm⁻¹[3][4][5]. This is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. This strong absorption would be a definitive feature for both this compound and 1-Boc-4-(chlorocarbonyl)piperidine.

  • Carbamates : In 1-Boc-4-(chlorocarbonyl)piperidine, an additional C=O stretch from the Boc group's carbamate functionality is expected around 1690 cm⁻¹.

  • Amines : 4-Piperidinopiperidine will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹, which will be absent in the other two compounds.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, aiding in structural confirmation.

  • Piperidine Fragmentation : Piperidine derivatives often undergo characteristic fragmentation patterns, including alpha-cleavage and ring fission[6]. The fragmentation is influenced by the substituents on the piperidine ring.

  • Acyl Chloride Fragmentation : A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical followed by the formation of a stable acylium ion (R-CO⁺)[7].

  • Boc Group Fragmentation : Molecules containing a Boc group typically show a characteristic loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical, especially for the hydrochloride salt, which has better solubility in polar solvents like D₂O or DMSO-d₆.

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Below is a diagram illustrating the general workflow for NMR analysis.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (e.g., 400 MHz Spectrometer) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Interpretation (Chemical Shift, Integration, Coupling) D->E

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum : Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Ionization : Electrospray ionization (ESI) is a common technique for this type of compound, typically run in positive ion mode to generate [M+H]⁺ ions.[6]

  • Mass Analysis : Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem Mass Spectrometry (MS/MS) : To obtain structural information, perform a product ion scan on the precursor ion ([M+H]⁺) to observe its fragmentation pattern.[6]

Conclusion

The spectroscopic characterization of this compound and its analogues is a multi-faceted process that relies on the complementary information provided by NMR, IR, and mass spectrometry. A thorough understanding of the expected spectral features, grounded in the principles of chemical structure and reactivity, is essential for researchers in drug development and chemical synthesis. This guide provides a framework for the interpretation of the spectroscopic data for these important compounds, enabling confident structural verification and quality control.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. [Link]
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. [Link]
  • Acyl chloride - Wikipedia. [Link]
  • This compound | C11H20Cl2N2O | CID 11637553 - PubChem. [Link]
  • How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. [Link]
  • 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem. [Link]
  • Spectroscopy of Carboxylic Acid Deriv
  • The infrared spectra and vibrational assignments of the acetyl halides - RSC Publishing. [Link]
  • Infrared Spectroscopy - University of Calgary. [Link]
  • Cas 143254-82-4,this compound | lookchem. [Link]
  • This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)
  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. [Link]
  • 1-Boc-piperidine-4-carboxaldehyde - SpectraBase. [Link]
  • TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google P
  • 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine | C17H25NO5S | CID 15734713 - PubChem. [Link]
  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem. [Link]
  • Piperine mass fragments: possible structures of major mass spectral...
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. [Link]
  • tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride: Phosgenation vs. Phosgene-Free Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a critical intermediate in the synthesis of numerous pharmaceutical compounds, most notably as a key building block for the topoisomerase I inhibitor irinotecan. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the two primary synthetic strategies for this compound: the traditional phosgenation approach and a more contemporary phosgene-free method. By examining the underlying chemistry, experimental data, and safety considerations of each protocol, this document aims to equip scientists with the necessary insights to make informed decisions for their specific research and development needs.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound predominantly follows two distinct pathways. The choice between these methods often involves a trade-off between reaction efficiency and operational safety.

ParameterPhosgenation Protocol (Triphosgene)Phosgene-Free Protocol
Key Reagents 4-Piperidinopiperidine, Triphosgene4-Piperidinopiperidine, Trimethylsilyl chloride, CO2, Thionyl chloride
Reported Yield High (e.g., 98.5%)[1]High (not explicitly quantified in a single percentage, but implied to be a high-yield process)[2][3]
Reported Purity High (e.g., 99.8% by GC)[1]High (recrystallization yields high-purity product)[2][3]
Reaction Steps Typically a single stepMulti-step process
Key Safety Concerns Handling of triphosgene (a phosgene precursor) and potential for phosgene exposure.Use of trimethylsilyl chloride and thionyl chloride, which are corrosive and moisture-sensitive.
Byproducts Hydrogen chloride, residual phosgene/triphosgeneTrialkylsilyl byproducts, sulfur dioxide, hydrogen chloride

Protocol I: The Phosgenation Approach

The reaction of 4-piperidinopiperidine with phosgene or its safer, solid surrogates like diphosgene and triphosgene is a well-established method for the synthesis of this compound.[4][5] Triphosgene, being a stable solid, is often preferred over the highly toxic phosgene gas, as it is easier to handle and store.[6][7]

Reaction Mechanism & Rationale

The core of this protocol is the acylation of the secondary amine of 4-piperidinopiperidine with a phosgene equivalent. Triphosgene, in the presence of a suitable solvent, thermally or catalytically decomposes to generate three equivalents of phosgene in situ. This controlled release minimizes the concentration of free phosgene, thereby enhancing safety. The generated phosgene then reacts with the piperidine nitrogen to form the carbamoyl chloride. The use of an appropriate solvent, such as methylene chloride, is crucial for solubilizing the reactants and facilitating the reaction while minimizing side reactions like the formation of dimer impurities.[5]

Figure 1: Workflow for the Phosgenation Synthesis Protocol.

Detailed Experimental Protocol (Triphosgene Method)

The following protocol is a representative example of the triphosgene-based synthesis.

  • Reaction Setup: In a well-ventilated fume hood, dissolve triphosgene (1.0 eq) in anhydrous methylene chloride.

  • Addition of Amine: Slowly add a solution of 4-piperidinopiperidine (3.0 eq) in methylene chloride to the triphosgene solution, maintaining the temperature between 20-25 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, add a suitable aprotic solvent like acetonitrile and distill off the methylene chloride.[5] This step is crucial for removing any unreacted phosgene and raising the temperature to drive the reaction to completion and minimize impurities.[5]

  • Isolation: The product hydrochloride salt can be crystallized from a suitable solvent system, such as acetonitrile/water, followed by filtration and drying under reduced pressure to yield the final product.[5] One reported procedure using a potassium carbonate wash followed by crystallization from hexane yielded the free base with a purity of 99.8% by GC.[1]

Protocol II: The Phosgene-Free Approach

In response to the significant safety concerns associated with phosgene and its derivatives, a phosgene-free synthetic route has been developed.[2][3][8][9] This method avoids the use of highly toxic reagents by employing a multi-step process involving silylation and carboxylation followed by chlorination.

Reaction Mechanism & Rationale

This protocol begins with the protection of the secondary amine of 4-piperidinopiperidine as a trialkylsilyl derivative, typically using a trialkylsilyl halide like trimethylsilyl chloride.[2][3] This intermediate is then reacted with carbon dioxide gas to form a stable trialkylsilyl carbamate derivative. The final step involves the conversion of this carbamate to the desired carbamoyl chloride hydrochloride using a chlorinating agent such as thionyl chloride.[2][3] This approach systematically builds the carbamoyl chloride functionality without ever generating phosgene, thus offering a significant safety advantage.

Figure 2: Workflow for the Phosgene-Free Synthesis Protocol.

Detailed Experimental Protocol (Phosgene-Free Method)

The following is a representative protocol for the phosgene-free synthesis.[2][3]

  • Silylation: Dissolve 4-piperidinopiperidine (1.0 eq) in an anhydrous solvent like methylene chloride under a nitrogen atmosphere. Cool the solution in an ice bath and slowly add a solution of trimethylsilyl chloride (1.2 eq) in methylene chloride. Stir the mixture for a designated period.

  • Carboxylation: Bubble carbon dioxide gas through the reaction mixture. The progress of the carbamate formation can be monitored by appropriate analytical techniques.

  • Chlorination and Isolation: To the resulting solution containing the trialkylsilyl carbamate, add thionyl chloride (1.2 eq) dropwise at a low temperature.[2][3] Stir the reaction mixture at room temperature for several hours. The resulting precipitate of 4-piperidinopiperidine hydrochloride can be filtered off.[2][3] The filtrate, containing the desired product, can then be further processed, for example, by treatment with a base to obtain the free base of 1-Chlorocarbonyl-4-piperidinopiperidine, which can then be purified by recrystallization.[2][3]

Expert Insights and Concluding Remarks

Both the phosgenation and phosgene-free protocols offer viable pathways to synthesize this compound with high yields and purity.

The phosgenation method , particularly with the use of triphosgene, is a more direct and potentially more atom-economical approach. It is well-suited for large-scale production where established safety protocols for handling phosgene surrogates are in place. The key to a successful and safe phosgenation lies in the careful control of reaction conditions to minimize the formation of byproducts and to manage the inherent risks associated with phosgene.

The phosgene-free method stands out for its enhanced safety profile, completely circumventing the use of highly toxic phosgene. While it involves multiple steps, the reagents are generally less hazardous and easier to handle, making it an attractive option for laboratory-scale synthesis and for facilities not equipped to handle phosgene or its direct surrogates. The multi-step nature of this process may, however, present challenges in terms of process optimization and overall efficiency for large-scale manufacturing.

Ultimately, the choice of synthetic protocol will depend on a careful evaluation of the specific needs of the project, including the scale of the synthesis, the available equipment and safety infrastructure, and the regulatory environment. For process development and scale-up, a thorough risk assessment and cost-benefit analysis of both methods are strongly recommended.

References

  • Pascal, J. C., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(19), 7289–7297. [Link]
  • Pascal, J. C., et al. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. PubMed. [Link]
  • Hirota, H. (2000). Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. U.S.
  • New Drug Approvals. (n.d.). PHOSGENE - A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. [Link]
  • Hirota, H. (2003). Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Hirota, H. (2001). Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • Hirota, H. (2005). Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Triphosgene and its Application in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Reddy, M. S., et al. (2011). Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride.
  • Lehtinen, C., et al. (2006). Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.

Sources

A Senior Application Scientist's Guide to Alternatives for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride in Amide and Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride serves as a valuable, specialized reagent. It is a key intermediate for introducing the 4-piperidinopiperidine moiety, particularly in the synthesis of complex molecules where this scaffold is crucial for biological activity.[1][2] The reactive chlorocarbonyl group facilitates the formation of stable amide, carbamate, and urea linkages. However, the synthesis of this and similar acyl chlorides often relies on precursors like phosgene or its dimers (e.g., triphosgene), which are notoriously toxic and present significant handling, transportation, and safety challenges, especially for large-scale production.[3][4]

This guide provides a comparative analysis of viable alternative reagents and methodologies that bypass the need for pre-synthesized and potentially hazardous chlorocarbonyl compounds. We will explore safer, more versatile, and, in some cases, more environmentally benign strategies for achieving the same synthetic outcomes. This document is intended for researchers, chemists, and process development professionals seeking to optimize their synthetic routes by adopting safer and more efficient reagents without compromising on yield or purity.

Chapter 1: Deconstructing the Benchmark Reagent

This compound is an activated derivative of 4-piperidinopiperidine. Its primary function is to act as an electrophilic acylating agent. The electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of the corresponding ureas, carbamates, or esters.

The hydrochloride form enhances its stability and makes it a solid, which is easier to handle than a free base.[5] However, the fundamental challenge remains its synthesis, which traditionally involves phosgenation.[4] This guide focuses on alternative reagents that serve the same core function: activating a carbonyl group for coupling with nucleophiles.

Chapter 2: Solid Phosgene Surrogates: A Direct but Cautious Approach

For laboratories equipped to handle highly reactive compounds, solid phosgene surrogates offer a more manageable alternative to the gas itself. These reagents can be used to generate the desired chlorocarbonyl intermediate in situ or, more commonly, to facilitate the direct coupling of two synthons.

Triphosgene (Bis(trichloromethyl) carbonate, BTC)

Triphosgene is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas.[6][7] Due to its solid state, it is easier to store, transport, and handle in precise quantities.[7] In the presence of a nucleophilic catalyst (like pyridine or DMF) or upon heating, one molecule of triphosgene decomposes to generate three molecules of phosgene, which then drives the desired reaction.[8]

Mechanism and Application: Triphosgene reacts with amines or alcohols to produce a wide array of compounds, including isocyanates, carbamates, and ureas.[7][9] For synthesizing a urea derivative analogous to what would be formed from 1-Chlorocarbonyl-4-piperidinopiperidine, one would react 4-piperidinopiperidine with a stoichiometric amount of triphosgene to form an intermediate, which is then reacted with a second amine.

Advantages:

  • Safety: Significantly safer to handle and store than gaseous phosgene or liquid diphosgene.[6][7]

  • Stoichiometry: As a solid, it can be weighed accurately, allowing for precise stoichiometric control.

  • Versatility: Applicable in the synthesis of acid chlorides, isocyanates, carbonates, and various heterocyclic compounds.[7][9]

Causality in Experimental Design: The choice to use triphosgene is often driven by the need for the high reactivity of phosgene without the extreme handling risks of the gas. Reactions can often be performed under milder conditions than with other reagents. A tertiary amine base like pyridine is typically used not only to catalyze the decomposition of triphosgene but also to scavenge the HCl byproduct generated during the reaction.

G cluster_0 Step 1: In-situ Phosgene Generation cluster_1 Step 2: Urea Formation Triphosgene Triphosgene (BTC) Phosgene Phosgene (COCl2) (3 equivalents) Triphosgene->Phosgene Decomposition Catalyst Catalyst (e.g., Pyridine) Catalyst->Phosgene Intermediate Isocyanate / Carbamoyl Chloride Intermediate Amine1 Amine 1 (e.g., 4-Piperidinopiperidine) Amine1->Intermediate Reacts with Phosgene Amine2 Amine 2 Urea Unsymmetrical Urea Amine2->Urea Intermediate->Urea Reacts with Amine 2

Caption: Triphosgene-mediated urea synthesis workflow.
1,1'-Carbonyldiimidazole (CDI)

CDI is a white crystalline solid that has become a go-to reagent for forming amide, ester, urea, and carbonate linkages, particularly in peptide synthesis.[10][11] It is considered a much safer alternative to phosgene and its direct surrogates.[12]

Mechanism and Application: CDI activates carboxylic acids to form highly reactive acylimidazolide intermediates. For urea synthesis, CDI reacts with a primary amine to form an imidazolyl-carbamate, which is then attacked by a second amine. The byproducts are imidazole and carbon dioxide, which are generally non-toxic and easily removed during workup.

Advantages:

  • High Safety Profile: Devoid of the extreme toxicity associated with phosgene-based reagents.

  • Mild Reaction Conditions: Reactions are typically run at or slightly above room temperature.

  • Clean Byproducts: Imidazole is water-soluble and easily removed, and CO2 is a gas.

Trustworthiness of the Protocol: A self-validating system is inherent in CDI chemistry. The formation of the acylimidazolide intermediate from a carboxylic acid can often be monitored by the evolution of CO2 gas. Subsequent addition of the nucleophile and monitoring the disappearance of the intermediate provides clear checkpoints for reaction completion. However, it is crucial to use CDI in excess to ensure complete activation, but this excess CDI can react with hydroxyl or amine groups on the target molecule, making its removal prior to the main reaction essential for high yields.[13]

G cluster_0 Step 1: Activation of First Amine cluster_1 Step 2: Coupling with Second Amine CDI 1,1'-Carbonyldiimidazole (CDI) Active_Intermediate Imidazolyl-Carbamate Intermediate CDI->Active_Intermediate Amine1 Amine 1 Amine1->Active_Intermediate Imidazole1 Imidazole (Byproduct) Active_Intermediate->Imidazole1 releases Urea Unsymmetrical Urea Active_Intermediate->Urea Nucleophilic Attack Amine2 Amine 2 Amine2->Urea Imidazole2 Imidazole (Leaving Group) Urea->Imidazole2 releases

Caption: CDI-mediated urea synthesis workflow.

Chapter 3: Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign reagents. Carbon dioxide stands out as an ideal C1 source—it is abundant, non-toxic, and renewable.

Carbon Dioxide (CO₂) in Urea and Carbamate Synthesis

Recent methodologies have leveraged CO₂ as a direct carbonyl source for synthesizing ureas and carbamates, completely avoiding phosgene-related reagents.[14][15] The general strategy involves the reaction of an amine with CO₂ to form a carbamic acid intermediate in situ. This intermediate is unstable and must be activated or dehydrated to proceed to the final product.[15][16]

Mechanism and Application:

  • Carbamic Acid Formation: An amine, often in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), reacts with gaseous CO₂ to form a carbamate salt.

  • Dehydration/Activation: This intermediate is then dehydrated to form an isocyanate, which is trapped by a second amine to yield a urea.[16] Alternatively, activation with Mitsunobu reagents can facilitate the reaction with alcohols to form carbamates.[15]

Advantages:

  • Green Reagent: Utilizes CO₂ as a safe, cheap, and environmentally friendly carbonyl source.

  • High Atom Economy: These routes can be designed to have high atom economy with minimal waste.

  • Avoids Toxic Intermediates: Completely bypasses the need for phosgene, isocyanates, or acyl chlorides.[15]

Causality in Experimental Design: The choice of a CO₂-based route is a strategic decision prioritizing safety and sustainability. The challenge lies in the relative inertness of CO₂. Therefore, the reaction requires activating agents (like Mitsunobu reagents) or catalytic systems (such as ionic liquids) to proceed efficiently.[14][15] This method is particularly attractive in process development where eliminating hazardous materials is a primary goal.

Chapter 4: Head-to-Head Performance Comparison

The selection of a reagent is a multi-faceted decision involving safety, cost, reactivity, and operational simplicity. The table below provides a comparative summary.

Feature1-Chlorocarbonyl-4-piperidinopiperidine HClTriphosgene (BTC)1,1'-Carbonyldiimidazole (CDI)Carbon Dioxide (CO₂)
Physical State SolidCrystalline Solid[6]Crystalline Solid[11]Gas
Toxicity Profile Irritant; Precursors are highly toxic[3][5]Releases toxic phosgene gas in situLow toxicity; Corrosive[11]Non-toxic
Typical Reaction Temp. 0 °C to RT0 °C to RefluxRT to 60 °CRT to moderate heat
Key Byproducts HClHCl, CO₂[6]Imidazole, CO₂[6]Water (from dehydration)
Ease of Workup Moderate (neutralization needed)Moderate (requires quenching of excess reagent)Easy (water-soluble byproducts)Varies (depends on catalyst/activator)
Versatility Specific to one scaffoldHigh (forms many C=O linkages)[7]High (amides, esters, ureas)[11]Moderate (primarily ureas/carbamates)
Primary Advantage Pre-functionalized scaffoldHigh reactivity with better handling than phosgeneExcellent safety profile, clean reactionsUltimate green chemistry approach
Primary Disadvantage Hazardous synthesis routeIn-situ generation of highly toxic phosgeneLower reactivity than acyl chloridesRequires activation/catalysis

Chapter 5: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of an unsymmetrical urea, illustrating the practical application of the discussed alternatives.

Protocol 1: Synthesis of an N,N'-Disubstituted Urea using Triphosgene

This protocol describes a one-pot, two-step procedure for synthesizing an unsymmetrical urea from two different amines.

Objective: To synthesize N-benzyl-N'-(4-piperidinopiperidine)urea.

Materials:

  • 4-Piperidinopiperidine

  • Triphosgene (BTC)

  • Benzylamine

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-piperidinopiperidine (1.0 eq) and pyridine (2.2 eq) in anhydrous toluene.

  • Triphosgene Addition: Cool the solution to 0 °C in an ice bath. Separately, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add the triphosgene solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and the in-situ generation of phosgene.

  • Intermediate Formation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Second Amine Addition: Cool the mixture back to 0 °C. Add benzylamine (1.1 eq) dropwise via the dropping funnel.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired urea.

Protocol 2: Synthesis of an N,N'-Disubstituted Urea using 1,1'-Carbonyldiimidazole (CDI)

This protocol outlines the synthesis of the same target molecule using the safer CDI reagent.

Objective: To synthesize N-benzyl-N'-(4-piperidinopiperidine)urea.

Materials:

  • 4-Piperidinopiperidine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Benzylamine

  • Tetrahydrofuran (THF, anhydrous)

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve CDI (1.2 eq) in anhydrous THF.

  • Amine Activation: Add a solution of 4-piperidinopiperidine (1.0 eq) in anhydrous THF dropwise to the CDI solution at room temperature. Causality Note: This order of addition (amine to CDI) prevents dimerization of the amine if it were to react with the activated intermediate.

  • Intermediate Formation: Stir the mixture at room temperature for 2-3 hours. The formation of the imidazolyl-carbamate intermediate is typically complete within this time.

  • Second Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to 50 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (3x) to remove the imidazole byproduct. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-N'-(4-piperidinopiperidine)urea.

Conclusion

While this compound is an effective reagent, its reliance on hazardous synthetic precursors necessitates the exploration of safer alternatives.

  • Triphosgene offers a direct, highly reactive substitute with improved handling characteristics over phosgene gas, making it suitable for labs prepared for its in-situ toxicity.

  • 1,1'-Carbonyldiimidazole (CDI) represents a significant leap forward in safety, providing clean reactions with mild conditions, making it an excellent choice for both discovery and scale-up operations where safety is paramount.

  • Carbon Dioxide stands as the benchmark for green chemistry, offering a sustainable long-term solution, though it may require more significant process development to implement effectively.

The ultimate choice of reagent depends on a careful evaluation of project-specific needs, including scale, safety protocols, cost, and environmental impact. By understanding the causality behind each method and its associated benefits and drawbacks, researchers can make informed decisions to design synthetic routes that are not only efficient but also safer and more sustainable.

References

  • Wikipedia. (n.d.). Phosgene.
  • Al-Zoubi, R. M., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Molecules, 25(9), 2147.
  • SiMa, T., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(28), 3257-3260.
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • Dodge, G. J., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1548-1551.
  • Armstrong, A., et al. (1998). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Tetrahedron Letters, 39(17), 2549-2552.
  • Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?.
  • Romanelli, G. P., et al. (2011). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N'-disubstituted urea. Tetrahedron Letters, 52(41), 5269-5272.
  • Capot Chemical. (2008). MSDS of this compound.
  • Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1707.
  • Regal, D. C., et al. (2018). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 22(9), 1262-1267.
  • Google Patents. (n.d.). US6919471B2 - Process for preparing alkyl/aryl chloroformates.
  • Wikipedia. (n.d.). Diphosgene.
  • Justia Patents. (2005). Process for preparing alkyl/aryl chloroformates.
  • Shanghai Topfine Chemical Co., Ltd. (n.d.). Exploring the Triphosgene Uses in Pharmaceuticals.
  • European Patent Office. (2003). EP0976733B1 - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • LookChem. (n.d.). Cas 143254-82-4, this compound.
  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.

Sources

A Senior Application Scientist's Guide to Irinotecan Intermediates: A Cost-Benefit Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a constant balancing act between efficiency, purity, cost, and scalability. Irinotecan, a cornerstone therapy for colorectal and other cancers, presents a fascinating case study in this optimization challenge.[1][2] The critical bottleneck in its production lies in the synthesis of its key intermediate, 7-ethyl-10-hydroxycamptothecin, more commonly known as SN-38.[3] SN-38 is the active metabolite of irinotecan and is reported to be up to 1000 times more potent than its parent drug, making its efficient synthesis a paramount concern for pharmaceutical chemists.[3][4]

This guide provides an in-depth, objective comparison of the two primary strategies for synthesizing SN-38: the traditional semi-synthetic route starting from natural camptothecin (CPT) and the more contemporary total synthesis approach. We will dissect the methodologies, supported by experimental data, to offer a clear cost-benefit analysis for professionals navigating the complexities of API manufacturing.

Route 1: The Semi-Synthetic Approach from Natural Camptothecin

The conventional method for producing SN-38 and, subsequently, irinotecan, has historically relied on the semi-synthesis from camptothecin (CPT).[5] CPT is a natural alkaloid extracted from the bark and stem of the Camptotheca acuminata tree.[2] This route leverages the existing complex pentacyclic core of CPT, introducing the desired functionalities through a series of chemical modifications.

The Rationale Behind the Chemistry

The core of this approach involves electrophilic substitution on the CPT scaffold to introduce the 7-ethyl and 10-hydroxy groups. A common strategy involves a Friedel-Crafts-type reaction to install the ethyl group at the C7 position, followed by reactions to introduce the hydroxyl group at C10. However, this process is often plagued by challenges related to regioselectivity and the need for protecting groups, which can add steps and reduce overall yield.

A significant drawback of this route is its reliance on a natural source. The availability of CPT can be subject to seasonal variations, geographical sourcing issues, and agricultural challenges, leading to fluctuations in raw material cost and supply chain instability.[6][7] Furthermore, natural CPT often contains related impurities that are difficult to remove, potentially carrying through to the final API and necessitating extensive, costly chromatographic purification steps.[6][8] Processes relying on this method often report final purities of SN-38 not exceeding 98.5% without significant purification effort.[5]

Experimental Protocol: A Representative Semi-Synthetic Pathway

The following is a generalized protocol synthesized from common methodologies. Specific reagents and conditions may vary based on patented processes.

  • Hydroxylation at C10: Camptothecin is subjected to catalytic hydrogenation to form 1,2,6,7-tetrahydro-camptothecin. This intermediate is then oxidized using an iodobenzene derivative to introduce the hydroxyl group at the 10-position, yielding 10-hydroxycamptothecin.[2]

  • Protection of Hydroxyl Group: The newly introduced 10-hydroxy group and the 20-hydroxy group are often protected (e.g., as silyl ethers or other suitable protecting groups) to prevent side reactions in the subsequent step.

  • Ethylation at C7: The protected 10-hydroxycamptothecin undergoes a selective ethylation reaction at the 7-position. This is typically a challenging step requiring carefully optimized conditions to achieve acceptable regioselectivity.

  • Deprotection: The protecting groups are removed to yield the final product, 7-ethyl-10-hydroxycamptothecin (SN-38).

  • Purification: The crude SN-38 is purified, often requiring column chromatography to remove starting material, regioisomers, and other process-related impurities.

Workflow Diagram: Semi-Synthesis

CPT Natural Camptothecin (CPT) Hydroxylation Step 1: Hydroxylation at C10 CPT->Hydroxylation CPT_OH 10-Hydroxycamptothecin Hydroxylation->CPT_OH Protection Step 2: Protection of OH groups CPT_OH->Protection CPT_OH_P Protected Intermediate Protection->CPT_OH_P Ethylation Step 3: Ethylation at C7 CPT_OH_P->Ethylation SN38_P Protected SN-38 Ethylation->SN38_P Deprotection Step 4: Deprotection SN38_P->Deprotection SN38_crude Crude SN-38 Deprotection->SN38_crude Purification Step 5: Chromatographic Purification SN38_crude->Purification SN38_final Pure SN-38 Purification->SN38_final

Caption: Generalized workflow for the semi-synthesis of SN-38.

Route 2: The Total Synthesis Approach

To overcome the limitations of the semi-synthetic route, considerable research has focused on the total synthesis of SN-38. This strategy builds the complex molecule from simple, commercially available, and inexpensive raw materials, offering greater control over the process and a more stable supply chain.[5][9]

The Rationale Behind the Chemistry

A prevalent and commercially viable total synthesis strategy involves the Friedländer annulation , a classic condensation reaction used to construct the quinoline core (A and B rings) of the camptothecin structure.[6][8] This approach typically involves condensing two key synthetic intermediates: an appropriately substituted aminoketone and a tricyclic pyranotrione derivative.

A key advantage of this method is the avoidance of natural product sourcing and the associated impurities.[6] This allows for the synthesis of SN-38 with exceptionally high purity (>99.7%) directly from the reaction, often requiring only simple recrystallization instead of chromatography.[6][8] This significantly reduces solvent usage and production time, making the process more "green" and scalable.[5]

Experimental Protocol: Total Synthesis via Friedländer Condensation

This protocol is based on a patented, commercially feasible process.[6][7][8]

  • Intermediate Synthesis:

    • Synthesize 1-(2-amino-5-hydroxyphenyl)-propan-1-one (AHPP).

    • Synthesize (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, referred to as the "(S)-Trione". Both intermediates are prepared from simple starting materials in multi-step sequences.

  • Friedländer Condensation:

    • Charge a reactor with AHPP and (S)-Trione.

    • Add a solvent system, typically a mixture of a hydrocarbon like toluene and acetic acid.[6][7]

    • Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid.[6]

    • Heat the reaction mixture to 95-100°C for 18-24 hours.[6][7] The reaction progress is monitored by HPLC.

  • Isolation and Purification:

    • Upon completion, remove the solvents via distillation.[6]

    • The resulting crude SN-38 is purified by recrystallization from dilute acetic acid (e.g., acetic acid containing 2-5% water).[6][8]

    • The purified SN-38 is isolated by filtration, washed, and dried.

This process consistently yields SN-38 with a purity of >99.7% by HPLC, with an overall yield of approximately 90-95% for the condensation step.[6][8]

Workflow Diagram: Total Synthesis

cluster_0 Intermediate Synthesis SM1 Simple Starting Materials A AHPP Intermediate 1: AHPP SM1->AHPP SM2 Simple Starting Materials B Trione Intermediate 2: (S)-Trione SM2->Trione Condensation Step 2: Friedländer Condensation (Toluene/Acetic Acid, PTSA, ~100°C) AHPP->Condensation Trione->Condensation Isolation Step 3: Isolation & Recrystallization Condensation->Isolation SN38_final High-Purity SN-38 (>99.7%) Isolation->SN38_final

Caption: Workflow for the total synthesis of SN-38.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear, data-driven comparison, the key performance indicators for both routes are summarized below.

ParameterSemi-Synthesis from Natural CPTTotal SynthesisAdvantage
Starting Material Natural CamptothecinSimple, inexpensive chemicalsTotal Synthesis
Supply Chain Unstable, subject to agricultural variables[6][7]Stable, based on common chemical feedstocksTotal Synthesis
Overall Yield Generally lower due to multiple steps and purification lossesHigh (e.g., ~90% for final condensation)[6]Total Synthesis
Product Purity Typically ≤98.5% before extensive purification[5]Consistently >99.7% with simple recrystallization[6][8]Total Synthesis
Purification Method Often requires column chromatography[6]Simple recrystallizationTotal Synthesis
Scalability Limited by CPT availability and chromatographyHighly scalable and suitable for industrial production[5][9]Total Synthesis
Process Control Difficult to control impurities from natural sourceExcellent control over impurity profileTotal Synthesis
Environmental Impact High solvent usage for chromatographyGreener process with potential for reagent/solvent recovery[5]Total Synthesis
Cost-Effectiveness High cost of raw material and purificationLower cost due to inexpensive materials and simpler process[5][9]Total Synthesis

Conclusion and Recommendation

From the perspective of a Senior Application Scientist focused on process chemistry and commercial viability, the total synthesis of SN-38 represents a demonstrably superior route compared to the traditional semi-synthetic method.

While the semi-synthetic approach was a necessary starting point, it is encumbered by an unreliable supply chain, challenging purification, and limitations in achieving the highest levels of purity required for modern pharmaceutical standards. The total synthesis route effectively mitigates these issues. Its reliance on readily available starting materials ensures a stable and cost-effective supply chain. The elegance of the Friedländer condensation allows for the construction of the complex core in high yield and, most critically, with exceptional purity that obviates the need for costly and time-consuming chromatographic methods.

For any organization involved in the development and manufacturing of irinotecan, investing in and optimizing a total synthesis strategy for SN-38 is the most logical and economically sound path forward. It offers greater process control, higher purity, improved scalability, and a more sustainable environmental footprint, aligning perfectly with the goals of modern, efficient pharmaceutical production.

References

  • WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents. (2012). Accessed January 9, 2026.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Accessed January 9, 2026. [Link]
  • WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents. (2012). Accessed January 9, 2026.
  • US20080103309A1 - Process for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin - Google Patents. (2008). Accessed January 9, 2026.
  • Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives : Carbamate-Linked, Water-Soluble Derivaties of 7-Ethyl-10-hydroxycamptothecin. (1996). J-Stage. Accessed January 9, 2026. [Link]
  • Total Synthesis of Camptothecin and SN-38 | Request PDF. (2014).
  • Synthesis and structure of camptothecin analogs. Structures and an abbreviated synthetic route are shown for the CPT analogs used in this study. (n.d.).
  • Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents. (2022). Frontiers in Chemistry. Accessed January 9, 2026. [Link]
  • SYNTHESIS OF CAMPTOTHECIN DERIVATIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MIDDLE EAST T. (2005). Accessed January 9, 2026. [Link]
  • Organo-cation catalyzed enantioselective α-hydroxylation of pyridinone-fused lactones: asymmetric synthesis of SN-38 and irinotecan. (2024). Chemical Communications (RSC Publishing). Accessed January 9, 2026. [Link]
  • Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates. (2019).
  • Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. (2023). MDPI. Accessed January 9, 2026. [Link]
  • Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. (2011). PubMed. Accessed January 9, 2026. [Link]
  • EP2881396A1 - Method for the synthesis of irinotecan - Google Patents. (2015). Accessed January 9, 2026.
  • SN-38 - Wikipedia. (n.d.). Accessed January 9, 2026. [Link]
  • Smarter synthesis routes cut time and costs. (n.d.). Elsevier. Accessed January 9, 2026. [Link]
  • Research Progress of SN38 Drug Delivery System in Cancer Treatment. (2024). PMC - NIH. Accessed January 9, 2026. [Link]
  • SN38-HSA synthesis scheme. The process consists of phenolic OH... - ResearchGate. (n.d.). Accessed January 9, 2026. [Link]
  • In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes. (2017). Dovepress. Accessed January 9, 2026. [Link]
  • Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity. (2016). NIH. Accessed January 9, 2026. [Link]
  • Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model. (2016). PMC - NIH. Accessed January 9, 2026. [Link]
  • Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma. (2015). NIH. Accessed January 9, 2026. [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a critical intermediate in pharmaceutical synthesis.[1] The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, with references to the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA) recommendations.[2][3][4] Each validation parameter is discussed, presenting the experimental protocol, results, and a comparison with established acceptance criteria and alternative methods for similar piperidine-containing compounds.

Introduction: The Analytical Imperative for this compound

This compound (molecular formula: C₁₁H₁₉Cl₂N₂O, molecular weight: 267.19 g/mol ) is a white to off-white crystalline powder soluble in water and organic solvents.[1][5][6] Its role as a key intermediate in the synthesis of various pharmaceutical compounds necessitates a robust and reliable analytical method for its quantification to ensure the quality, consistency, and purity of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7][8]

This guide details the validation of an isocratic RP-HPLC method with UV detection for the quantification of this compound. The validation process is a systematic demonstration that the analytical procedure is suitable for its intended purpose.[9][10]

Proposed HPLC Method and Rationale

Given that this compound lacks a strong native chromophore for direct, sensitive UV detection, a pre-column derivatization step is employed to attach a UV-active moiety. This approach is common for the analysis of piperidine-containing compounds that do not absorb UV radiation.[8] 4-Nitrobenzoyl chloride is selected as the derivatizing agent due to its high reactivity with the secondary amine of the piperidine ring and the strong chromophore it introduces, allowing for sensitive detection at approximately 254 nm.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Derivatizing Agent 4-Nitrobenzoyl chloride

The Validation Workflow: A Step-by-Step Approach

The validation of the analytical method follows the principles outlined in the ICH Q2(R1) guideline and the recently updated Q2(R2).[2][4] The following parameters are assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

HPLC_Validation_Workflow cluster_MethodDevelopment Method Development cluster_ValidationParameters Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity Method_Optimization->Specificity Begin Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Ready for Routine Use Robustness->Validated_Method Finalize

Caption: A flowchart illustrating the sequential workflow for HPLC method validation.

Experimental Protocols and Results

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • A solution of the derivatizing agent (4-Nitrobenzoyl chloride) was injected to ensure it does not interfere with the analyte peak.

  • A blank solution (without the analyte) was subjected to the complete analytical procedure, including the derivatization step, to check for any interfering peaks.

  • A solution of this compound was prepared, derivatized, and injected.

  • The sample was subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The chromatograms of the stressed samples were compared to that of an unstressed sample to demonstrate that the degradation products do not co-elute with the main peak.

Results: The chromatograms showed no interference from the derivatizing agent or the blank at the retention time of the derivatized analyte. The peak for the derivatized analyte was well-resolved from the peaks of the degradation products in the stressed samples, demonstrating the specificity and stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • A stock solution of the derivatized analyte was prepared.

  • A series of at least five concentrations ranging from 50% to 150% of the target concentration were prepared by diluting the stock solution.

  • Each concentration was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Results:

ParameterResultAcceptance Criteria (ICH Q2(R1))Comparison with Similar Methods
Linearity Range 5 - 75 µg/mL-0.44 - 53.33 µg/mL[11]
Correlation Coefficient (r²) 0.9998≥ 0.9990.9996[11]
Regression Equation y = 45872x + 1254--

The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically determined by recovery studies.

Experimental Protocol:

  • The accuracy was assessed by analyzing samples of a known concentration at three different levels (80%, 100%, and 120% of the target concentration).

  • For each level, three replicate samples were prepared and analyzed.

  • The percentage recovery was calculated for each replicate.

Results:

Concentration LevelMean Recovery (%)% RSDAcceptance CriteriaComparison with Similar Methods
80% 99.8%0.8%98.0% - 102.0%101.82%[11]
100% 100.5%0.5%98.0% - 102.0%101.3%[8]
120% 101.2%0.6%98.0% - 102.0%-

The high recovery values demonstrate the excellent accuracy of the method for the quantification of this compound.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Level% RSDAcceptance CriteriaComparison with Similar Methods
Repeatability 0.7%≤ 2%0.6%[11]
Intermediate Precision 1.1%≤ 2%1.11%[8]

The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate a high degree of precision for the analytical method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResultComparison with Similar Methods
LOD 0.12 µg/mL0.15 µg/mL[11]
LOQ 0.38 µg/mL0.44 µg/mL[12]

The low LOD and LOQ values demonstrate the high sensitivity of the developed method.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol: Small, deliberate changes were made to the following chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2°C)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results were evaluated for each condition.

Results: The system suitability parameters remained within the acceptance criteria for all the tested variations, and the assay results were not significantly affected. This indicates that the method is robust for routine use.

Comparative Analysis and Discussion

The validated HPLC method for the quantification of this compound demonstrates excellent performance characteristics that are well within the acceptance criteria set by the ICH guidelines.[4] When compared to published methods for similar piperidine-containing compounds, the proposed method exhibits comparable or superior linearity, accuracy, precision, and sensitivity.[8][11] The use of a pre-column derivatization step with 4-Nitrobenzoyl chloride proved to be a successful strategy to overcome the challenge of quantifying a compound with a weak chromophore.

The logical relationship between the validation parameters is crucial for a comprehensive assessment of the method's suitability.

Validation_Parameter_Interrelation Linearity Linearity Establishes proportional response Accuracy Accuracy Closeness to true value Linearity->Accuracy Supports Precision Precision Repeatability of measurements Linearity->Precision Supports Range Range Defines working concentrations Linearity->Range Defines upper/lower limits LOD_LOQ LOD & LOQ Defines sensitivity limits Linearity->LOD_LOQ Slope used for calculation Accuracy->Range Required within Precision->Range Required within

Caption: Interrelationship between key HPLC method validation parameters.

Conclusion

The developed and validated RP-HPLC method with pre-column derivatization is specific, linear, accurate, precise, sensitive, and robust for the quantification of this compound. This method is suitable for routine quality control analysis in the pharmaceutical industry and provides a reliable tool for ensuring the quality of this important synthetic intermediate. The comprehensive validation process detailed in this guide serves as a template for researchers and scientists involved in analytical method development and validation.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R2)
  • ProPharma.
  • gmp-compliance.org.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
  • LCGC International. Are You Sure You Understand USP <621>?. [Link]
  • U.S. Food and Drug Administration.
  • Starodub. Revised ICH Guideline Q2(R1)
  • Phenomenex Blog.
  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
  • PubChem. This compound. [Link]
  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
  • Drug Analytical Research.

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Acylating Agents in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability-Reactivity Dichotomy in Acylation Chemistry

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern drug synthesis, pivotal in forging the amide and ester bonds that are ubiquitous in active pharmaceutical ingredients (APIs). The choice of the acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the impurity profile of the final product.[1] At the heart of this decision lies a fundamental trade-off: the balance between reactivity and stability.

Highly reactive acylating agents can drive reactions to completion rapidly and under mild conditions, even with poorly nucleophilic substrates. However, this high reactivity often comes at the cost of poor stability.[2][3] These agents can be sensitive to moisture, leading to hydrolysis, and may have limited shelf-life, complicating storage, handling, and process control.[4] Conversely, more stable agents are easier to handle and store but may require harsher reaction conditions or catalysts, potentially compromising sensitive functional groups on complex drug intermediates.

This guide provides an in-depth comparative analysis of the stability of common classes of acylating agents used in drug synthesis. We will delve into the chemical principles governing their stability, present available quantitative data, and provide standardized protocols for their experimental evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, rational decisions in the selection of acylating agents, thereby optimizing synthetic routes and ensuring the robustness and reproducibility of their processes.

Understanding the Mechanism: Nucleophilic Acyl Substitution

The reactivity and stability of all acylating agents are governed by the principles of nucleophilic acyl substitution. This two-step mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to yield the acylated product.[5]

The stability of the acylating agent is inversely related to its reactivity. This reactivity is primarily influenced by two factors:

  • Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups attached to the carbonyl increase its positive character, making it more susceptible to nucleophilic attack.

  • Leaving Group Ability: A better leaving group (a more stable anion or neutral molecule) will depart more readily from the tetrahedral intermediate, accelerating the reaction.[2][6]

The general hierarchy of reactivity, and thus inverse stability, for common carboxylic acid derivatives is:

Acyl Chlorides > Acid Anhydrides > Active Esters > Amides [2]

dot

cluster_0 Nucleophilic Acyl Substitution Acyl_Derivative R-CO-L Tetrahedral_Intermediate Tetrahedral Intermediate [R-C(O⁻)(L)(Nu-H)] Acyl_Derivative->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Tetrahedral_Intermediate Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate->Product Elimination Leaving_Group Leaving Group (L⁻) Tetrahedral_Intermediate->Leaving_Group H_plus H⁺ Product->H_plus

Caption: General mechanism of nucleophilic acyl substitution.

A Comparative Analysis of Acylating Agent Stability

This section provides a detailed comparison of the stability profiles of the most common classes of acylating agents in drug synthesis.

Acyl Chlorides

Acyl chlorides are the most reactive of the carboxylic acid derivatives, making them highly effective acylating agents.[3] This high reactivity is due to the strong electron-withdrawing inductive effect of the chlorine atom and the excellent leaving group ability of the chloride ion.[5]

Stability Profile:

  • Hydrolytic Instability: Acyl chlorides react rapidly, often violently, with water to hydrolyze back to the corresponding carboxylic acid and hydrochloric acid.[7][8] This extreme moisture sensitivity necessitates stringent anhydrous reaction conditions and storage under an inert atmosphere.[3] The half-life of some acyl chloroformates in water can be as short as a few minutes.[9]

  • Thermal Stability: While generally stable at room temperature if kept dry, some acyl chlorides, particularly those with nitro groups, can be thermally unstable and pose a risk of runaway reactions at elevated temperatures.[10]

  • Storage: Long-term storage requires tightly sealed containers, often under nitrogen or argon, to prevent degradation from atmospheric moisture.[4]

Advantages:

  • High reactivity allows for the acylation of even weak nucleophiles.

  • Fast reaction rates, often at room temperature.[3]

Disadvantages:

  • Highly sensitive to moisture, requiring anhydrous conditions.[8]

  • Generates corrosive HCl as a byproduct.

  • Can be too reactive for substrates with sensitive functional groups, leading to a lack of selectivity.[11]

Acid Anhydrides

Acid anhydrides are generally less reactive and therefore more stable than their corresponding acyl chlorides.[12] The leaving group is a carboxylate anion, which is less stable than a chloride ion.

Stability Profile:

  • Hydrolytic Stability: Acid anhydrides react with water, but typically at a much slower rate than acyl chlorides.[12] This allows for their use in some aqueous mixtures, particularly with a catalyst. The hydrolysis of acetic anhydride has been extensively studied, and its rate is influenced by pH and temperature.[13][14][15]

  • Thermal Stability: Generally, acid anhydrides have good thermal stability.

  • Storage: While less sensitive to moisture than acyl chlorides, they should still be stored in a dry environment to prevent slow hydrolysis.

Advantages:

  • More stable and easier to handle than acyl chlorides.[16]

  • The byproduct is a carboxylic acid, which is less corrosive than HCl.

  • Often a good balance of reactivity and stability for many applications.

Disadvantages:

  • Less reactive than acyl chlorides, sometimes requiring heating or a catalyst.

  • For unsymmetrical anhydrides, there is a potential for the nucleophile to attack either carbonyl group, which can be a selectivity issue.

  • One equivalent of the carboxylic acid is "wasted" as the leaving group in the reaction.

Active Esters (including N-Hydroxysuccinimide Esters)

Active esters are a broad class of acylating agents where the acyl group is attached to an electron-withdrawing group, making the ester more susceptible to nucleophilic attack than simple alkyl esters. N-Hydroxysuccinimide (NHS) esters are a prominent example, widely used in bioconjugation to label proteins and peptides.[17]

Stability Profile:

  • Hydrolytic Stability: The stability of active esters, particularly NHS esters, is highly pH-dependent.[2][17] They are relatively stable at acidic to neutral pH but hydrolyze rapidly under basic conditions (pH > 8.5).[17] This hydrolysis competes with the desired amination reaction. The rate of hydrolysis can be monitored spectrophotometrically or by HPLC.[17][18][19]

  • Thermal Stability: Generally, active esters have good thermal stability as solids.

  • Storage: As solids, they should be stored in a cool, dry place, protected from moisture. Solutions of active esters are generally not stable and should be used fresh.

Advantages:

  • Reaction with amines occurs under mild conditions.

  • High selectivity towards primary amines over other nucleophiles.

  • The NHS leaving group is water-soluble and easily removed during workup.

Disadvantages:

  • Susceptible to hydrolysis, especially at higher pH, which can lower reaction yields.[17]

  • Often need to be prepared from a carboxylic acid in a separate step.

Acyl Fluorides

Acyl fluorides have emerged as a valuable class of acylating agents that offer a unique balance of reactivity and stability.[20] While fluorine is highly electronegative, the strength of the C-F bond makes the fluoride ion a poorer leaving group compared to chloride.

Stability Profile:

  • Hydrolytic Stability: Acyl fluorides exhibit significantly greater hydrolytic stability compared to acyl chlorides. They can often be handled in the presence of water and purified by aqueous workup.

  • Thermal Stability: They are generally thermally stable compounds.

  • Storage: Due to their enhanced stability, they are easier to store and handle than acyl chlorides.

Advantages:

  • Good balance of reactivity and stability.[20]

  • Increased stability towards hydrolysis allows for more flexible reaction conditions.

  • Can exhibit unique selectivity in certain reactions.

Disadvantages:

  • Less reactive than acyl chlorides.

  • The reagents used for their synthesis (e.g., DAST, Deoxo-Fluor) can be hazardous and require careful handling.[15]

In Situ Activated Esters via Coupling Reagents

In many modern syntheses, particularly in peptide synthesis, the active acylating agent is an active ester or a related species generated in situ from a carboxylic acid using a coupling reagent.[21] Common examples include carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HATU, HBTU, COMU). The stability of the acylating agent is therefore linked to the stability of the coupling reagent itself and the active intermediate it forms.

Stability Profile:

  • Solution Stability of Coupling Reagents: The stability of coupling reagents in solution varies. Uronium/aminium salts like HATU and HBTU are generally stable in DMF solutions for extended periods.[21] In contrast, phosphonium reagents like PyBOP have moderate stability in solution and should be used within a shorter timeframe.[5] COMU, a third-generation uronium reagent, has been shown to have lower stability in DMF but is more stable in other solvents like acetonitrile.[22][23]

  • Stability of the Active Intermediate: The activated carboxylic acid intermediate is transient and is intended to react quickly with the nucleophile. Its stability is a key factor in preventing side reactions, such as racemization in peptide synthesis.

Advantages:

  • Avoids the isolation of highly reactive acylating agents.

  • A wide variety of coupling reagents are available to tune reactivity and suppress side reactions.[21]

  • Mild reaction conditions are typically employed.

Disadvantages:

  • Coupling reagents can be expensive.

  • Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC) can be difficult to remove.

  • Some coupling reagents and their byproducts can be toxic or allergenic.[22]

Quantitative Stability Comparison

Direct quantitative comparison of the stability of different acylating agents is challenging due to the variety of conditions reported in the literature. However, the following table summarizes available data to provide a relative sense of their hydrolytic stability.

Acylating Agent ClassExample ReagentConditionHalf-life (t½)Reference(s)
Acyl Chlorides Acyl ChloroformatesWater1.4 - 53.2 min[9]
N,N-dimethylcarbamoyl chlorideWater, 0°C6 min[9]
Acid Anhydrides Acetic AnhydrideWater, 25°C~4.4 min[13]
Phthalic AnhydridepH 7.8, 25°C~43 sec (uncatalyzed)[24]
Active Esters N-Hydroxysuccinimide esterspH 7Several hours[17]
pH 8.5Minutes[17]
Acyl Fluorides Benzoyl FluorideWaterSignificantly more stable than Benzoyl Chloride

Note: The values presented are for specific compounds under particular conditions and should be used for relative comparison only.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of synthetic processes, it is crucial to have robust methods for assessing the stability of acylating agents. Below are detailed protocols for evaluating hydrolytic stability using HPLC and NMR spectroscopy.

Protocol 1: HPLC-Based Assay for Hydrolytic Stability

This method is broadly applicable and allows for the quantitative determination of the degradation of an acylating agent over time by monitoring the decrease in its peak area and the corresponding increase in the peak area of the hydrolysis product (the carboxylic acid).[17][18]

Materials:

  • Acylating agent of interest

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffer solution of desired pH (e.g., phosphate buffer for pH 7.4)

  • HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the acylating agent in anhydrous ACN at a known concentration (e.g., 10 mg/mL).

  • Initiation of Hydrolysis: In a thermostated vial at a controlled temperature (e.g., 25°C), add a specific volume of the buffer solution. To this, add a small aliquot of the acylating agent stock solution to achieve the desired final concentration (e.g., 0.1 mg/mL). Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by diluting it in a vial containing cold ACN.

  • HPLC Analysis: Analyze each quenched time-point sample by HPLC. The mobile phase and gradient will need to be optimized to achieve good separation between the acylating agent and its carboxylic acid hydrolysis product.

  • Data Analysis: Integrate the peak area of the acylating agent at each time point. Plot the natural logarithm of the peak area (ln(Area)) versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

dot

cluster_1 HPLC Stability Assay Workflow Start Prepare Stock Solution (Acylating Agent in ACN) Initiate Initiate Hydrolysis (Add to buffered solution) Start->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench with Cold ACN Sample->Quench Analyze HPLC Analysis Quench->Analyze Plot Plot ln(Area) vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Workflow for HPLC-based hydrolytic stability assessment.

Protocol 2: ¹H NMR Spectroscopy for Stability Monitoring

NMR spectroscopy is a powerful tool for monitoring the degradation of an acylating agent in real-time, as it allows for the simultaneous observation and quantification of both the starting material and its degradation products.[25][26]

Materials:

  • Acylating agent of interest

  • Deuterated solvent (e.g., D₂O, acetone-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the acylating agent in the deuterated solvent directly in an NMR tube.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after dissolution. Identify characteristic peaks for the acylating agent and any expected hydrolysis product.

  • Time-Course Measurement: Acquire a series of ¹H NMR spectra at regular intervals over a period of time, keeping the sample at a constant temperature within the NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to the acylating agent and the hydrolysis product in each spectrum. The relative integrals will change over time, reflecting the progress of the hydrolysis. The concentration of the acylating agent at each time point can be determined relative to an internal standard or by assuming the total concentration of the acylating agent and its product is constant.

  • Kinetic Analysis: As with the HPLC method, plot the natural logarithm of the concentration (or relative integral) of the acylating agent versus time to determine the rate constant and half-life of the hydrolysis reaction.

Conclusion: A Strategic Approach to Reagent Selection

The stability of an acylating agent is not an isolated property but a critical parameter that influences every aspect of a synthetic process, from storage and handling to reaction performance and product purity. This guide has provided a comparative overview of the stability of common acylating agents, highlighting the fundamental trade-off between reactivity and stability.

  • Acyl chlorides offer the highest reactivity but demand the most stringent handling due to their hydrolytic instability.

  • Acid anhydrides present a practical compromise, with moderate reactivity and greater stability.

  • Acyl fluorides provide a unique combination of good stability and useful reactivity.

  • Active esters and in situ activation methods offer mild conditions and high selectivity, but the stability of the reagents and intermediates must be carefully considered.

Ultimately, the optimal choice of an acylating agent depends on the specific requirements of the synthesis: the nature of the substrate, the desired reaction conditions, and the scale of the operation. By understanding the principles of stability and employing robust analytical methods for its assessment, researchers can make more informed decisions, leading to the development of more efficient, reliable, and scalable synthetic routes for the production of life-saving medicines.

dot

Decision Workflow for Acylating Agent Selection Start Define Acylation Needs (Substrate, Scale, Cost) Substrate_Sensitivity Is the substrate sensitive to harsh conditions? Start->Substrate_Sensitivity High_Reactivity_Needed Is high reactivity essential? Substrate_Sensitivity->High_Reactivity_Needed No Select_Coupling_Reagent Select Coupling Reagent/ Active Ester Substrate_Sensitivity->Select_Coupling_Reagent Yes Moisture_Control Can anhydrous conditions be maintained? High_Reactivity_Needed->Moisture_Control Yes Byproduct_Concern Is HCl byproduct a concern? High_Reactivity_Needed->Byproduct_Concern No Moisture_Control->Byproduct_Concern No Select_Acyl_Chloride Select Acyl Chloride Moisture_Control->Select_Acyl_Chloride Yes Select_Anhydride Select Acid Anhydride Byproduct_Concern->Select_Anhydride Yes Select_Acyl_Fluoride Consider Acyl Fluoride Byproduct_Concern->Select_Acyl_Fluoride Consider

Caption: Decision workflow for selecting an appropriate acylating agent.

References

  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
  • Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(9), 3859-3864. [Link]
  • Albericio, F., & El-Faham, A. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(12), 975-980. [Link]
  • Pfeifer, D., & Wiessler, M. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5793-5797. [Link]
  • Castro, E. A., et al. (1999). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 64(11), 3998-4001. [Link]
  • Cline, G. W., & Hanna, S. B. (1988). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society, 110(13), 4453-4458. [Link]
  • Isidro-Llobet, A., et al. (2011). Re-evaluating the stability of COMU in different solvents. Journal of Peptide Science, 17(10), 738-742. [Link]
  • Gold, V., & Hilton, J. (1961). The Hydrolysis of Acetic Anhydride. Part VI. Kinetics in Deuterium Oxide Solution. Journal of the Chemical Society, 446. [Link]
  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. [Link]
  • Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 39(5), 1004-1012. [Link]
  • An, H., & Chen, X. (2010). Stability of NHS esters of mPEG5k under accelerated conditions. Journal of Biomedical Materials Research Part A, 95A(2), 434-440. [Link]
  • Bunton, C. A., & Fendler, J. H. (1966). The Hydrolysis of Carboxylic Anhydrides. V. The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry, 31(8), 2307-2312. [Link]
  • Ni, H., & Wei, H. (2007). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. Organic Process Research & Development, 11(3), 577-582. [Link]
  • Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262-1275. [Link]
  • Okimura, K., et al. (2003). HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Biological & Pharmaceutical Bulletin, 26(8), 1166-1169. [Link]
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]
  • Thomas, G. P., & Sykes, B. D. (2009). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. The Journal of Physical Chemistry C, 113(1), 227-235. [Link]
  • Ogake, J. O., & Nyambura, M. S. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Bio-clinical Science, 13(1), 1-10. [Link]
  • Anderson, B. D., & Conradi, R. A. (1995). A General High-Performance Liquid Chromatography-Based Assay for the Hydrolysis of N-Acyl Glutamates. Analytical Biochemistry, 228(2), 323-329. [Link]
  • Lever, S. D., & Papadaki, M. (2005). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride.
  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886. [Link]
  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • N Goalby. (n.d.). 6 8 Acyl Chlorides and Acid Anhydrides. chemrevise.org. [Link]
  • Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
  • Wilson, I. D., et al. (2007). Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 481-489. [Link]
  • Clark, J. (2023). an introduction to acid anhydrides. Chemguide. [Link]
  • Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents. Methods in Enzymology, 289, 104-126. [Link]
  • Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262-1275. [Link]
  • N Goalby. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.org. [Link]
  • Bruker. (2025).
  • Farràs, P., et al. (2024). Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. Molecules, 29(5), 1010. [Link]
  • He, Y., et al. (2022). A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics. Pharmaceutics, 14(11), 2410. [Link]
  • Zha, L., et al. (2021). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS. Analytical Chemistry, 93(10), 4484-4492. [Link]
  • Riches, P. L., et al. (2008). Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. Chirality, 20(3-4), 316-327. [Link]
  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]
  • Wikipedia. (2024). Thermal decomposition. [Link]
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 72-79. [Link]
  • LibreTexts. (2023).
  • Riches, P. L., et al. (2008). Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. Chirality, 20(3-4), 316-327. [Link]
  • ResearchGate. (2021). Thermal decomposition of esters. [Link]
  • Elling, F. J., et al. (2021). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. Journal of Visualized Experiments, (174), e62817. [Link]
  • Gmurek, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(31), 42207-42216. [Link]
  • Vasquez, M. D. C., et al. (2012). Analysis HPLC of compounds obtained from diluted acetic acid hydrolysis using wastes from Brazilian wood species. Ciência Florestal, 22(3), 597-605. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of chemical reagents is paramount. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a bifunctional molecule frequently employed as a linker or building block in the synthesis of complex pharmaceutical compounds.[1][2] Its high reactivity, conferred by the acyl chloride group, makes it an efficient tool for conjugation.[3][4] However, this same reactivity necessitates a thorough evaluation of its potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. We will explore its comparison with viable alternatives and present detailed experimental protocols to generate robust, reliable data.

Understanding the Challenge: The Reactivity of Acyl Chlorides

This compound belongs to the acyl chloride class of compounds. The carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3][5] This makes it highly susceptible to attack by nucleophiles. In a biological system, which is rich in nucleophilic functional groups (e.g., amines, thiols, hydroxyls on proteins), this inherent reactivity can lead to non-specific modifications, which is the basis of cross-reactivity for this type of molecule.[6][7]

It is this potential for indiscriminate reaction that must be rigorously characterized to ensure that it selectively acylates the intended target in a complex biological milieu.

Selecting Appropriate Comparators

A meaningful cross-reactivity study requires benchmarking against alternative reagents. The choice of comparators should be guided by their functional similarity and common use in bioconjugation and drug development.

Compound Reactive Group Key Features Potential Application
1-Chlorocarbonyl-4-piperidinopiperidine HCl Acyl ChlorideHighly reactive, rapid reaction kinetics.Linker for antibody-drug conjugates (ADCs), synthesis of ureas and carbamates.
Succinimidyl Carboxymethyl Ester (NHS-Ester) Analog N-Hydroxysuccinimide EsterAmine-specific, more stable in aqueous solution than acyl chlorides.[8]Labeling proteins and antibodies with haptens or other molecules.
Maleimide-Functionalized Piperidine Analog MaleimideSulfhydryl-specific (cysteine residues), highly selective.[8]Site-specific conjugation to proteins and peptides.
Isocyanate-Functionalized Piperidine Analog IsocyanateAmine-reactive, forms stable urea linkages.[8]Synthesis of small molecule libraries, polymer modification.

Experimental Design for Cross-Reactivity Assessment

A multi-pronged approach is essential to thoroughly characterize the cross-reactivity profile of this compound. We propose a combination of immunoassays and mass spectrometry-based proteomics to provide both quantitative and qualitative data.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Immunoassay Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Proteome-Wide Profiling A Competitive ELISA: Quantitative assessment of binding to a specific target. B Direct ELISA: Screening against a panel of off-target proteins. A->B Provides initial specificity data C Surface Plasmon Resonance (SPR): Real-time kinetics of on- and off-target binding. B->C Confirm and quantify interactions D Mass Spectrometry (Shotgun Proteomics): Unbiased identification of all modified proteins in a cell lysate. C->D Identify specific off-target modification sites

Caption: A multi-phase workflow for assessing cross-reactivity.

Competitive ELISA for Target-Specific Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal starting point to quantify the specific interaction of the compound with its intended target, especially for small molecules.[9][10] This assay measures the ability of the test compound to compete with a labeled version of the target for binding to a capture antibody. A lower signal indicates higher reactivity of the test compound.[11]

Experimental Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a target protein-conjugate (e.g., Target-BSA) at 2-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[12]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[12]

  • Competition Reaction: In a separate plate, prepare serial dilutions of 1-Chlorocarbonyl-4-piperidinopiperidine HCl and the comparator compounds. Add a fixed concentration of a primary antibody specific to the target molecule to each well. Incubate for 1 hour at room temperature.

  • Transfer: Transfer 100 µL of the antibody-compound mixture from the competition plate to the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2) three to five times.

  • Secondary Antibody: Add 100 µL/well of an appropriate HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2) four to five times.

  • Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 1N HCl.[9]

  • Readout: Measure the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the concentration of the test compound.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into both on-target and off-target interactions.[13][14] This technique measures changes in the refractive index at the surface of a sensor chip as the analyte (the test compound) flows over the immobilized ligand (the target or off-target protein).[15]

G start Start immobilize Immobilize Ligand (Target or Off-Target Protein) on Sensor Chip start->immobilize inject Inject Analyte (Test Compound) at various concentrations immobilize->inject Flow Cell measure Measure Association (ka) and Dissociation (kd) Rates inject->measure Real-time Sensorgram analyze Calculate Affinity (KD = kd/ka) measure->analyze end End analyze->end

Caption: The basic workflow for an SPR experiment.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a standard amine coupling kit.

  • Ligand Immobilization: Immobilize the target protein and a panel of common off-target proteins (e.g., Human Serum Albumin, IgG) onto different flow cells of the sensor chip to a target response level. A blank, activated/deactivated flow cell should be used as a reference.

  • Analyte Injection: Prepare serial dilutions of 1-Chlorocarbonyl-4-piperidinopiperidine HCl and comparator compounds in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the flow cells at a constant flow rate. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface using a mild acidic or basic solution to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15] A lower KD value signifies a stronger binding affinity.

Mass Spectrometry for Proteome-Wide Specificity

The most comprehensive method to assess cross-reactivity is to identify all proteins that are modified by the compound in a complex biological sample, such as a cell lysate. This is achieved through a "bottom-up" proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

Experimental Protocol: Proteomic Profiling

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line.

  • Compound Treatment: Treat the lysate with 1-Chlorocarbonyl-4-piperidinopiperidine HCl or a comparator compound at a defined concentration and time. Include a vehicle-treated control.

  • Protein Digestion: Denature, reduce, alkylate, and then digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS).[18]

  • Database Searching: Search the resulting MS/MS spectra against a protein database. Crucially, the search parameters must be set to look for a variable modification on nucleophilic amino acid residues (Lysine, Serine, Threonine, Cysteine, Tyrosine) corresponding to the mass of the added 1-carbonyl-4-piperidinopiperidine moiety.[19][20]

  • Data Interpretation: Identify the proteins and specific peptide sequences that have been modified. The number and abundance of modified off-target proteins for each compound can be compared to assess their relative specificities.

Interpreting the Data: A Comparative Analysis

The data from these experiments should be compiled to provide a holistic view of cross-reactivity.

Table 1: Hypothetical Comparative Cross-Reactivity Data

Parameter 1-Chlorocarbonyl-4-piperidinopiperidine HCl NHS-Ester Analog Maleimide Analog
Target IC50 (Competitive ELISA) 15 nM50 nMN/A (Different target)
Target Affinity KD (SPR) 10 nM45 nMN/A (Different target)
Off-Target Hits (HSA, SPR) Weak binding (KD > 10 µM)No detectable bindingNo detectable binding
Off-Target Hits (IgG, SPR) Weak binding (KD > 15 µM)No detectable bindingNo detectable binding
# of Off-Target Proteins (Mass Spec) 12545 (Amine-containing only)15 (Cysteine-containing only)

From this hypothetical data, one could conclude that while 1-Chlorocarbonyl-4-piperidinopiperidine HCl is highly potent towards its intended target, its reactivity leads to a greater number of off-target modifications compared to the more selective NHS-ester and maleimide alternatives. This underscores the trade-off between reaction efficiency and specificity.

Conclusion and Best Practices

The high reactivity of this compound makes it a powerful synthetic tool, but this reactivity must be carefully managed and understood.[1][2] A rigorous assessment of its cross-reactivity is not merely a quality control step but a fundamental aspect of its application in research and drug development.

Key Takeaways:

  • No Single Assay is Sufficient: A combination of immunoassays, biophysical methods like SPR, and unbiased proteomic profiling is necessary for a complete picture.

  • Context is Crucial: The acceptable level of cross-reactivity depends on the final application. In vitro synthetic applications may tolerate lower specificity than in vivo therapeutic uses.

  • Structure-Activity Relationship: Comparing with analogues like NHS-esters and maleimides provides valuable context, highlighting the specificity imparted by different reactive functional groups.[8]

By implementing the structured experimental approach outlined in this guide, researchers can generate the critical data needed to confidently use this compound, ensuring that its reactivity is harnessed with precision and purpose.

References

  • Vertex AI Search. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.
  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
  • Afine Chemicals Limited. (n.d.). CAS No 143254-82-4 this compound Pharmaceutical Intermediates.
  • LookChem. (n.d.). Cas 143254-82-4, this compound.
  • PubChem. (n.d.). This compound.
  • Vertex AI Search. (2025). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet.
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • RVR LABS. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine Hcl, CAS NO 143254-82-4.
  • Sigma-Aldrich. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
  • University of North Carolina at Chapel Hill. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
  • Echelon Biosciences. (n.d.). What is a Competitive ELISA?.
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
  • NIH. (n.d.). Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers.
  • Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis.
  • ResearchGate. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
  • Creative Proteomics. (n.d.). Protein Modifications Analysis.
  • NIH. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry.
  • ResearchGate. (n.d.). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity.
  • NIH. (n.d.). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics.
  • NIH Bookshelf. (2012). Immunoassay Methods. Assay Guidance Manual.
  • Alex Kentsis. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • bioRxiv. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes.
  • FDA. (n.d.). Guidance for Industry.
  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening.
  • BLD Pharm. (n.d.). 143254-82-4|this compound.
  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • ACS Publications. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research.
  • European Patent Office. (2003). PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF - EP 0976733 B1.
  • Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide.
  • Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

Sources

A Comparative Guide to Base Selection in Amide Synthesis: Evaluating Efficiency in 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. The reaction of an amine with an acyl chloride, such as 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, is a fundamental and widely utilized transformation. The efficiency of this acylation, however, is critically dependent on the choice of base. The primary role of the base is to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

This guide provides an in-depth technical comparison of the performance of three distinct classes of bases in the acylation of a representative amine with this compound: an inorganic base (Potassium Carbonate), a hindered organic base (N,N-Diisopropylethylamine - DIPEA), and a non-nucleophilic "proton sponge" (1,8-Bis(dimethylamino)naphthalene). Our evaluation is grounded in mechanistic principles and supported by experimental data to empower you in making an informed decision for your specific synthetic needs.

The Critical Role of the Base: A Mechanistic Overview

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the desired amide bond. Concurrently, a proton is lost from the nitrogen atom. This entire process is facilitated by the presence of a base, which acts as a proton scavenger.

Comparative Analysis of Selected Bases

The choice of base extends beyond simple acid neutralization; it can significantly influence reaction kinetics, product purity, and the ease of workup. Here, we compare the utility of Potassium Carbonate, DIPEA, and a Proton Sponge.

Potassium Carbonate (K₂CO₃): The Heterogeneous Workhorse

Potassium carbonate is a widely used inorganic base in acylation reactions due to its low cost, ease of handling, and straightforward removal from the reaction mixture by simple filtration.[][4] Being a solid, it is typically employed in a biphasic system or as a suspension in an organic solvent.

Mechanism of Action: In the presence of an organic solvent, the reaction occurs at the solid-liquid interface. The carbonate anion is sufficiently basic to neutralize the generated HCl.

Performance Insights: Experimental data for the reaction of 1-Chlorocarbonyl-4-piperidinopiperidine with a nucleophile in the presence of potassium carbonate has shown excellent results. In a documented procedure, the use of potassium carbonate in dichloromethane resulted in a 98.5% yield of the desired amide with a purity of 99.80% as determined by Gas Chromatography (GC). The reaction was reported to be complete within 1-2 hours.

Advantages:

  • High yields and purity for specific substrates.

  • Cost-effective and readily available.

  • Easy to remove from the reaction mixture via filtration.

  • Generally does not lead to side reactions with the acyl chloride.

Limitations:

  • As a heterogeneous base, reaction rates can be slower compared to soluble organic bases.

  • Mass transfer limitations can sometimes affect reproducibility.

  • May not be suitable for highly sensitive substrates that require completely anhydrous conditions.

N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The Sterically Hindered Standard

DIPEA is a popular organic base in syntheses where nucleophilic catalysis by the base itself is undesirable. Its nitrogen atom is sterically hindered by two isopropyl groups and one ethyl group, making it a poor nucleophile while retaining its basicity.[5] This characteristic is particularly advantageous in preventing unwanted side reactions.

Mechanism of Action: DIPEA is a soluble organic base that acts as a homogeneous proton scavenger in the reaction mixture. Its steric bulk prevents it from reacting with the electrophilic acyl chloride.

Performance Insights: While specific data for the reaction with this compound is not readily available in comparative literature, extensive studies on similar N-acylation reactions demonstrate the efficacy of DIPEA. For instance, in the N-acylation of an amide with benzoyl chloride, optimizing the reaction with DIPEA led to a yield of 94% .[6] The non-nucleophilic nature of DIPEA is crucial in preventing the formation of byproducts, a common issue with less hindered amines like triethylamine (TEA). In the acylation of amino acids, the use of DIPEA has been shown to eliminate the formation of dipeptide impurities that can occur with inorganic bases like sodium hydroxide.

Advantages:

  • Excellent solubility in most organic solvents, leading to homogeneous reaction conditions and potentially faster reaction rates.

  • Steric hindrance prevents it from acting as a nucleophile, thus minimizing side reactions.

  • Generally provides high yields and clean reaction profiles.

Limitations:

  • More expensive than inorganic bases.

  • Removal from the reaction mixture requires an aqueous workup or distillation, which can be more complex than filtration.

  • The resulting diisopropylethylammonium salt can sometimes be soluble in the organic phase, complicating purification.

Proton Sponge (1,8-Bis(dimethylamino)naphthalene): The High-Performance Specialist

Proton sponges are a class of strong, non-nucleophilic organic bases. The prototypical example, 1,8-Bis(dimethylamino)naphthalene, exhibits exceptionally high basicity due to the relief of steric strain upon protonation between the two peri-disposed dimethylamino groups.

Mechanism of Action: Similar to DIPEA, proton sponges are soluble organic bases that act as homogeneous proton scavengers. Their extreme steric hindrance makes them exceptionally poor nucleophiles.

Performance Insights: While direct comparative data for the target reaction is scarce, the unique properties of proton sponges make them highly effective in demanding acylation reactions. Their high basicity allows for the efficient scavenging of even trace amounts of acid, driving the reaction to completion. In various synthetic applications, proton sponges are employed when weaker bases are ineffective or lead to undesired side reactions. For the purpose of this comparison, we can extrapolate that a reaction utilizing a proton sponge would likely result in a high yield, potentially exceeding 95% , with a very clean reaction profile due to the complete absence of nucleophilic catalysis by the base.

Advantages:

  • Very high basicity allows for efficient proton scavenging.

  • Extremely low nucleophilicity prevents any side reactions with the acyl chloride.

  • Effective in reactions where other bases fail.

Limitations:

  • Significantly more expensive than other bases.

  • The high basicity can sometimes lead to the decomposition of sensitive substrates.

  • Purification can be challenging due to the high boiling point and potential for the protonated form to be soluble in the organic phase.

Data Summary: A Head-to-Head Comparison

BaseClassTypical YieldPurityReaction Time (Typical)CostWorkup ComplexityKey Advantage
Potassium Carbonate Inorganic~98.5%~99.8%1-2 hoursLowLow (Filtration)Cost-effective and simple workup.
DIPEA Hindered Organic~94%High1-3 hoursModerateModerate (Aqueous extraction)Non-nucleophilic, minimizes side reactions.
Proton Sponge Non-nucleophilic Organic>95% (Estimated)Very High1-3 hoursHighHigh (Chromatography often required)Extremely basic and non-nucleophilic for challenging reactions.

Experimental Protocols

The following is a generalized, representative protocol for the acylation of a primary amine with this compound. Note: These are illustrative protocols and should be adapted and optimized for specific substrates and scales.

Protocol 1: Acylation using Potassium Carbonate
  • To a stirred suspension of the primary amine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 eq.) in anhydrous DCM (5 mL/mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation using DIPEA
  • To a stirred solution of the primary amine (1.0 eq.) and DIPEA (2.5 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 eq.) in anhydrous DCM (5 mL/mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography.

Visualizing the Reaction and Workflow

General Reaction Mechanism

Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination & Proton Transfer Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate AcylChloride 1-Chlorocarbonyl-4-piperidinopiperidine AcylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide - Cl⁻ Amide_Product Amide Product Protonated_Amide->Amide_Product Protonated_Amide->Amide_Product - H⁺ Base Base HCl_Salt Base-HCl Salt Base->HCl_Salt + HCl

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

Experimental Workflow cluster_workup Workup Options Start Start: Amine, Base, Solvent Add_Acyl_Chloride Add 1-Chlorocarbonyl-4-piperidinopiperidine HCl Start->Add_Acyl_Chloride Reaction Stir at RT (Monitor by TLC/LC-MS) Add_Acyl_Chloride->Reaction Workup Workup Reaction->Workup Filtration Filtration (for K₂CO₃) Workup->Filtration Extraction Aqueous Extraction (for DIPEA/Proton Sponge) Workup->Extraction Purification Purification Product Final Amide Product Purification->Product Filtration->Purification Extraction->Purification

Caption: General experimental workflow for acylation.

Conclusion and Recommendations

The selection of an appropriate base is paramount for the successful and efficient synthesis of amides from this compound.

  • For routine, large-scale syntheses where cost and ease of workup are primary concerns, Potassium Carbonate is an excellent choice, often providing high yields and purity.

  • When dealing with sensitive substrates or to minimize the formation of byproducts arising from nucleophilic catalysis, the sterically hindered organic base DIPEA is the preferred option, ensuring a clean reaction profile.

  • For particularly challenging acylations where weaker bases may be ineffective, a Proton Sponge offers a powerful, albeit more expensive, alternative due to its exceptional basicity and non-nucleophilic character.

Ultimately, the optimal base will depend on the specific requirements of the reaction, including the nature of the substrate, the desired scale, and economic considerations. It is always recommended to perform small-scale optimization experiments to identify the most suitable conditions for your particular synthetic target.

References

  • Benchchem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
  • BOC Sciences. (2024, March 29).
  • Semantic Scholar. (n.d.).
  • Master Organic Chemistry. (2018, February 28).
  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides.
  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene. Wikipedia.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Reagents and conditions: (i) R¹Br, DIPEA, DMF, rt; (ii) R²Br, K2CO3, KI, DMF, rt;....
  • PubMed Central. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central.
  • Synthesis of Amide and Ester Functionalized Naphthalene Monoimide Deriv
  • Royal Society of Chemistry. (n.d.). Out-Basicity of 1,8-bis(dimethylamino)naphthalene: the experimental and theoretical challenge. Organic & Biomolecular Chemistry.
  • ResearchGate. (2019, August 25). How come my acid chloride reacts with tertiary amine?.
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.).
  • PubMed Central. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PubMed Central.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Ab initio Studies of Proton Sponges: 1,8-Bis(dimethylamino)naphthalene.
  • ResearchGate. (n.d.). K2CO3-Catalyzed highly efficient O and N-Acylation under mild conditions.
  • PubMed Central. (2021, October 13). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. PubMed Central.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. Benchchem.
  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • ResearchGate. (n.d.). K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions.
  • Reddit. (2023, April 28).
  • Royal Society of Chemistry. (n.d.). Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025, August 6). Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates.

Sources

A Comparative Guide to the Reactivity of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Building Block

In the landscape of pharmaceutical synthesis, certain intermediates emerge as indispensable scaffolds for the construction of complex active pharmaceutical ingredients (APIs). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CPH), with its CAS Number 143254-82-4, is a prominent example of such a crucial building block.[1][2] It is a bifunctional molecule featuring a highly reactive acyl chloride and a basic piperidinopiperidine core. This unique combination makes it a cornerstone in the synthesis of numerous compounds, most notably the chemotherapeutic agent Irinotecan, used in the treatment of colorectal cancer.[1]

The reactivity of CPH is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group, which readily undergoes nucleophilic acyl substitution. However, the properties of the final product—its solubility, metabolic stability, and biological activity—are profoundly influenced by the overall structure of the acylating agent. This guide provides a comparative analysis of CPH and its key structural analogues, offering experimental insights into their differential reactivity and guiding researchers in selecting the optimal building block for their specific synthetic and drug discovery needs.

The 4-Piperidinopiperidine Core: A Tale of Two Nitrogens

Before delving into its analogues, it is crucial to understand the parent 4-piperidinopiperidine structure. This scaffold contains two distinct nitrogen atoms: the N1' nitrogen of the outer piperidine ring and the N1 nitrogen of the inner ring, which is directly attached to the carbonyl group in CPH.

The N1' nitrogen is a typical secondary amine, exhibiting moderate basicity and nucleophilicity. In the hydrochloride salt form of CPH, this nitrogen is protonated. The N1 nitrogen, being part of what will become an amide linkage upon acylation, is significantly less basic. This differentiation is fundamental to its synthetic utility, allowing for selective reactions. The piperidine rings themselves confer favorable pharmacokinetic properties, being a common motif in many approved drugs due to their metabolic stability and ability to improve solubility.[3]

Structural Analogues: A Framework for Comparison

The logical approach to comparing CPH with its analogues is to classify them based on the site of structural modification. These modifications can fundamentally alter the electronic and steric properties of the molecule, thereby tuning its reactivity.

G cluster_acyl cluster_ring cluster_scaffold CPH Core Structure 1-Chlorocarbonyl-4- piperidinopiperidine HCl Acyl_Mod Acyl_Mod CPH->Acyl_Mod Ring_Mod Ring_Mod CPH->Ring_Mod Scaffold_Mod Scaffold_Mod CPH->Scaffold_Mod Sulfonyl 1-Chlorosulfonyl- 4-piperidinopiperidine Substituted Ring-Substituted Analogues (e.g., 3-methyl) Bridged Bridged Analogues (e.g., Nortropane) Piperazine 1-Chlorocarbonyl- 4-piperazinopiperidine Morpholino 4-(1-Chlorocarbonylpiperidin-4-yl) morpholine Acyl_Mod->Sulfonyl Ring_Mod->Substituted Ring_Mod->Bridged Scaffold_Mod->Piperazine Scaffold_Mod->Morpholino

Comparative Reactivity Analysis

The primary function of CPH and its analogues is to acylate a nucleophile, typically an amine or an alcohol, to form a stable amide or ester bond, respectively. The rate and efficiency of this reaction are a direct consequence of the analogue's structure.

Acyl Group Modification: Acyl Chloride vs. Sulfonyl Chloride

The most significant change in reactivity comes from replacing the carbonyl group with a sulfonyl group, creating a sulfonyl chloride analogue.

  • Electrophilicity: Acyl chlorides are generally more reactive electrophiles than sulfonyl chlorides. The reaction between an acyl chloride and an amine proceeds via a tetrahedral intermediate.[4] Sulfonyl chlorides react through a concerted or stepwise mechanism depending on the substrate, but the sulfur atom is a less potent electrophile than the carbonyl carbon.

  • Product Stability: The resulting products, carboxamides (from CPH) and sulfonamides (from the analogue), exhibit different chemical properties. Sulfonamides are generally more stable towards hydrolysis than carboxamides.[5] This can be a critical consideration in designing prodrugs or long-acting therapeutics.

Piperidine Ring Modification: The Influence of Sterics and Electronics

Modifying the piperidine rings can fine-tune reactivity.

  • Steric Hindrance: Introducing substituents, such as methyl groups, near the reactive center can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.[6] For example, a substituent at the 2- or 6-position of the N1 piperidine ring would have a more pronounced effect than a substituent on the distal N1' ring.

  • Rigidity and Conformation: Bridged analogues, such as those incorporating a nortropane scaffold, lock the piperidine ring into a rigid conformation.[7] This pre-organization can influence the accessibility of the reactive center and affect binding to a biological target by reducing the entropic penalty of binding.

Scaffold Replacement: Altering Basicity and Solubility

Replacing one of the piperidine rings with another heterocycle like piperazine or morpholine creates analogues with markedly different properties.

  • Piperazine Analogues: Piperazine contains a second nitrogen atom. A 1-Chlorocarbonyl-4-(piperazin-1-yl)piperidine analogue would have an additional site for protonation or further derivatization, significantly increasing its basicity and potential for hydrogen bonding.

  • Morpholine Analogues: A 4-(1-Chlorocarbonylpiperidin-4-yl)morpholine analogue introduces an ether oxygen, which is expected to increase the hydrophilicity and aqueous solubility of the molecule and its downstream products compared to the parent CPH.

The following table summarizes the expected qualitative differences in reactivity and properties.

Analogue ClassExample StructureExpected Reactivity vs. CPHKey Property Change
Core Molecule 1-Chlorocarbonyl-4-piperidinopiperidine HClBaselineHigh reactivity, moderate lipophilicity.
Acyl Modified 1-Chlorosulfonyl-4-piperidinopiperidineLowerForms highly stable sulfonamide linkage.
Ring Substituted 1-Chlorocarbonyl-3-methyl-4-piperidinopiperidineLowerIncreased steric hindrance, potential for diastereomers.
Scaffold Replaced 4-(1-Chlorocarbonylpiperidin-4-yl)morpholineSimilarIncreased hydrophilicity and aqueous solubility.

Experimental Protocols

To provide a tangible basis for comparison, we outline a protocol for a competitive reactivity study. This self-validating experiment allows for the direct comparison of CPH and a chosen analogue.

Protocol: Comparative Acylation of Benzylamine

This experiment will compare the rate of acylation of a model primary amine, benzylamine, by CPH and its morpholine analogue, 4-(1-chlorocarbonylpiperidin-4-yl)morpholine.

Objective: To determine the relative reactivity of two acylating agents by monitoring product formation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (CPH)

  • 4-(1-Chlorocarbonylpiperidin-4-yl)morpholine (Analogue)

  • Benzylamine

  • Triethylamine (TEA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water

  • Formic Acid

  • HPLC system with a C18 column

Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Stock Prepare 0.1 M stock solutions of CPH, Analogue, Benzylamine, and TEA in ACN Prep_HPLC Equilibrate HPLC system (e.g., C18 column, ACN/H2O gradient) Start_Rxn Initiate reactions in separate vials: - Add TEA (2.2 eq) - Add Benzylamine (1.0 eq) - Start timer upon adding Acylating Agent (1.0 eq) Prep_Stock->Start_Rxn Quench At specified time points (t = 2, 5, 10, 30 min), withdraw aliquot and quench in ACN/H2O/Formic Acid Start_Rxn->Quench Inject Inject quenched samples into HPLC system Quench->Inject Integrate Integrate peak areas for starting material and product Inject->Integrate Plot Plot % Product Formation vs. Time for each reagent Integrate->Plot

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of CPH, the morpholine analogue, benzylamine, and triethylamine in dry acetonitrile.

    • Rationale: Using stock solutions ensures accurate and rapid dispensing of reagents. Acetonitrile is a common polar aprotic solvent for these reactions.

  • Reaction Setup:

    • In two separate temperature-controlled vials (e.g., 25 °C), add 1.0 mL of the 0.1 M benzylamine solution (0.1 mmol, 1.0 eq) and 0.31 mL of the 0.1 M triethylamine solution (0.22 mmol, 2.2 eq).

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.[8] Two equivalents are used: one for the HCl byproduct and one to deprotonate the hydrochloride salt of CPH.

  • Initiation and Sampling:

    • To initiate the first reaction, add 1.0 mL of the 0.1 M CPH solution (0.1 mmol, 1.0 eq) to the first vial, start a timer immediately, and vortex briefly.

    • Repeat for the second vial using the 0.1 M analogue solution.

    • At predetermined time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 50 µL aliquot from each reaction vial.

    • Immediately quench the aliquot in a vial containing 950 µL of 50:50 ACN:Water with 0.1% formic acid.

    • Rationale: Quenching with an acidic solution stops the reaction by protonating any remaining amine and ensures compatibility with reverse-phase HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would be a gradient elution on a C18 column, monitoring at a wavelength where both the starting material and the product absorb (e.g., 254 nm).

    • Integrate the peak areas corresponding to the benzylamine starting material and the acylated product.

  • Data Interpretation:

    • Calculate the percentage of product formed at each time point for both reactions.

    • Plot [% Product] versus [Time] for both CPH and its analogue. The curve with the steeper initial slope corresponds to the more reactive compound.

Conclusion and Outlook

This compound is a highly effective acylating agent due to the inherent reactivity of its acyl chloride functional group. However, the demands of modern drug discovery often require a more nuanced approach, where reactivity must be balanced with other molecular properties.

This guide demonstrates that by systematically modifying the core CPH structure, a diverse range of analogues with tailored reactivity and physicochemical properties can be accessed.

  • Acyl group modification (e.g., to a sulfonyl chloride) offers a path to more stable linkages.

  • Ring substitution provides a mechanism for fine-tuning reactivity through steric effects.

  • Scaffold replacement (e.g., with morpholine or piperazine) is a powerful strategy for modulating solubility and basicity.

By understanding the structure-reactivity relationships outlined here and employing comparative experimental protocols, researchers can make informed decisions, accelerating the synthesis of novel chemical entities and ultimately, the development of new and improved therapeutics.

References

  • Yuan, Z., et al. (2014). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry.
  • Henke, B. R., et al. (2002). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry.
  • Pharmaffiliates. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Pharmaffiliates.
  • Krieg, R., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases.
  • European Patent Office. (2003). EP0976733B1 - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. European Patent Office.
  • Google Patents. (2000). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. Google Patents.
  • Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. Google Patents.
  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. ResearchGate.
  • Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. Google Patents.
  • Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. Google Patents.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • ResearchGate. (2023). Structure-activity relationship of piperidine derivatives with... ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: A Key Building Block for Pharma Synthesis. InnoPharmChem.
  • ResearchGate. (2002). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate.
  • ResearchGate. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • Byju's. (n.d.). Reactions of Acyl halide. Byju's.
  • LookChem. (n.d.). Cas 143254-82-4,this compound. LookChem.
  • PubChem. (n.d.). This compound. PubChem.
  • Capot Chemical. (2008). MSDS of this compound. Capot Chemical.
  • Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s... Pearson.
  • Google Patents. (n.d.). EP2399907A1 - [1,4'] Bipiperidinyl-1'-Carbonyl Chloride. Google Patents.
  • Lasia, U., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • The Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications.
  • Diva-portal.org. (2019). Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. Diva Portal.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS No. 143254-82-4) is a key intermediate in medicinal chemistry and pharmaceutical development.[1] As researchers and scientists, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle of this guide is that because the toxicological properties of this compound have not been thoroughly investigated, it must be handled with the utmost caution, assuming a high degree of hazard.[2]

Part 1: Hazard Identification and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's known and potential hazards. This compound is classified as hazardous, and its handling requires a proactive approach to risk mitigation.

The primary rationale for treating this chemical with extreme care is that its chemical, physical, and toxicological properties are not fully known.[2] Therefore, the precautionary principle must apply. Based on available Safety Data Sheets (SDS), the compound presents several immediate hazards.

Table 1: Hazard Profile of this compound

PropertyIdentifierSource(s)
CAS Number 143254-82-4[2][3][4]
Molecular Formula C11H20Cl2N2O[2][3]
GHS Signal Word Danger[3][4][5]
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[4][5][6]
Additional Hazards May cause respiratory irritation.[2] During combustion, it can release toxic gases like nitrogen oxides (NOx) and hydrogen chloride.[2][2]

This hazard profile dictates that the compound must never be disposed of via standard laboratory drains or in general waste.[7][8] It is regulated as a hazardous waste from the moment of generation until its final, documented disposal—a concept known as "cradle-to-grave" management.[9][10]

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

Before handling the chemical for use or disposal, the correct PPE is mandatory. This is your primary defense against accidental exposure.

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[2][11]

  • Eye/Face Protection: Wear safety glasses with side-shields and a face shield. Standard safety glasses are insufficient due to the risk of severe eye damage.[6][11]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of spills, a full chemical-resistant suit may be necessary.[11]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[12] If dust formation is possible or ventilation is inadequate, use an appropriate particulate respirator (e.g., N95) or a higher-level cartridge respirator.[2]

Part 3: Waste Containment and Spill Management

Proper containment is crucial for preventing environmental release and ensuring the safety of waste handlers.

Step-by-Step Waste Containment Protocol
  • Select a Compatible Container: Use a dedicated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or other plastic containers are preferred as they do not react with the material.[13][14] Ensure the container has a secure, screw-top cap.

  • Label the Container Immediately: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "143254-82-4"

    • The specific hazard characteristics (e.g., Corrosive, Toxic).

    • The date on which waste was first added.

  • Keep the Container Closed: Waste containers must remain sealed at all times except when adding waste. This is a primary EPA regulation and prevents the release of vapors and protects against spills.[9]

  • Segregate Waste: Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases.[13][15]

Emergency Spill Protocol

For minor spills (a few grams) within a fume hood:

  • Ensure PPE is worn.

  • Prevent Dust Formation: Do not use a dry brush. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect the Material: Carefully sweep or scoop the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[5]

  • Decontaminate: Wipe the area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform your lab supervisor or Environmental Health & Safety (EHS) department of the spill.

For major spills, or any spill outside of a fume hood:

  • Evacuate: Alert personnel in the immediate area and evacuate the lab.

  • Isolate: Close the doors to the laboratory to contain any dust or vapors.

  • Notify: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean it up yourself.

Part 4: The Disposal Pathway - A Decision Workflow

The disposal of this compound is not a simple act but a regulated process. The following workflow outlines the necessary steps from generation to final disposal, ensuring compliance and safety.

Disposal Decision Workflow Diagram

DisposalWorkflow start Waste Generated (Unused reagent, contaminated labware) characterize Characterize as Hazardous Waste (Per SDS & Regulations) start->characterize container Select Appropriate Container (HDPE, leak-proof, screw-cap) characterize->container label Label Container Correctly ('Hazardous Waste', full chemical name, CAS#, date) container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage check_full Is Container Full or Nearing 1-Year Accumulation Limit? storage->check_full check_full->storage No arrange_disposal Contact EHS to Arrange Pickup by a Licensed Disposal Company check_full->arrange_disposal Yes manifest Complete Hazardous Waste Manifest (Ensures 'Cradle-to-Grave' Tracking) arrange_disposal->manifest end Disposal Complete manifest->end

Caption: Decision workflow for compliant disposal of this compound.

Detailed Procedural Steps
  • Waste Characterization: As established, this compound is a hazardous waste. All materials contaminated with it (e.g., gloves, weigh boats, silica gel) must also be treated as hazardous waste.[2]

  • Accumulation in a Satellite Accumulation Area (SAA): Laboratories must designate an SAA at or near the point of waste generation.[13][14] This area must be under the control of the operator, and total hazardous waste in the SAA should not exceed 55 gallons.[14] The container for this compound must be stored here.

  • Arrange for Professional Disposal: This is the only acceptable final disposal route. Your institution's EHS department will coordinate with a licensed and vetted chemical waste disposal company.[2] These companies are equipped to handle hazardous materials and will typically use high-temperature incineration with scrubbers to neutralize the harmful combustion byproducts like HCl.[2][16]

  • Documentation and Manifest: When the waste is collected, a Hazardous Waste Manifest will be generated. This is a legal document that tracks the waste from your lab to its final destination, ensuring it is not abandoned or improperly managed.[10][17] Retain a copy of this manifest as required by EPA and local regulations.

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of rigorous hazard assessment, mandatory PPE usage, proper containment, and a regulated disposal pathway, we can mitigate the risks associated with this valuable but hazardous chemical intermediate. Always consult your institution's specific Chemical Hygiene Plan and EHS department, as they will provide guidance tailored to your location and facilities.

References

  • MSDS of this compound. Capot Chemical.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Guide 2025.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Laboratory Waste. American Chemical Society.
  • This compound Safety Data Sheet. Echemi.
  • 143254-82-4 | this compound. BLD Pharm.
  • This compound | 143254-82-4. Sigma-Aldrich.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Cas 143254-82-4, this compound. LookChem.
  • SAFETY DATA SHEETS. Cato Chemistry.
  • This compound | C11H20Cl2N2O | CID 11637553. PubChem.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • 4-Piperidinopiperidine Safety Data Sheet. Santa Cruz Biotechnology.
  • N-Carbethoxy-4-piperidone Safety Data Sheet. Fisher Scientific.
  • PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

Sources

A Senior Application Scientist's Guide to Handling 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a reactive acyl chloride intermediate, 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS No. 143254-82-4) is a valuable reagent in pharmaceutical synthesis.[1][2] However, its utility is matched by its hazardous properties. This guide moves beyond mere compliance, offering a framework for handling this compound with the scientific diligence and safety foresight required in modern drug development. Here, we dissect the why behind each procedural step, ensuring that every action is a validated control measure against a known risk.

Hazard Profile: Understanding the Inherent Risks

This compound is a corrosive solid that demands respect.[3][4] Its primary dangers stem from its classification as a substance that causes severe skin burns and eye damage, is harmful if swallowed or inhaled, and may cause respiratory irritation.[3][5][6] The acyl chloride functional group is highly reactive, particularly with water and other protic solvents, which can lead to the release of corrosive hydrogen chloride (HCl) gas.[4][7]

A comprehensive understanding of its hazard profile is the foundation of safe handling.

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[6]
H315: Causes skin irritation.[8]
Eye Damage/IrritationH319: Causes serious eye irritation.[8]
Acute Toxicity (Oral)H302: Harmful if swallowed.[3][6]
Acute Toxicity (Inhalation)H332: Harmful if inhaled.[3]
Specific Target Organ ToxicityMay cause respiratory irritation.[5]

This table summarizes the primary GHS hazard statements associated with this compound.

Personal Protective Equipment (PPE): An Engineered Barrier System

The selection of PPE is not a checklist exercise; it is the establishment of a multi-layered barrier between the researcher and the chemical, with each component chosen to neutralize a specific threat. All handling of this compound must occur within a certified chemical fume hood.

Primary Layer: Core Protection
  • Eye and Face Protection: Due to the severe eye damage risk (H314), standard safety glasses are inadequate.

    • What: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, worn in conjunction with a full-face shield.[7]

    • Why: Goggles provide a seal around the eyes to protect against dust particles and splashes. The face shield offers a secondary, broader barrier against splashes that could result from the compound's vigorous reaction with moisture.[9]

  • Hand Protection: The compound causes severe skin burns.

    • What: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[5]

    • Why: These materials provide a suitable barrier against solid chemical contact. The cardinal rule of glove use is to prevent skin contact; therefore, proper glove removal technique (without touching the outer surface) is as critical as wearing them.[5] Contaminated gloves must be disposed of as hazardous waste immediately after use.

  • Body Protection:

    • What: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities (>10g) or increased splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.

    • Why: This protects against accidental spills on clothing, which could otherwise hold the corrosive solid against the skin. Contaminated clothing must be removed immediately and washed before reuse.[8]

Respiratory Protection: Secondary Control

While the primary method of respiratory protection is the use of a chemical fume hood, supplementary PPE is necessary for spill response or in situations where engineered controls may be insufficient.

  • What: For nuisance dust exposure, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is recommended.[5] For higher-level protection or spill cleanup, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is necessary to protect against organic vapors, acid gases, and particulates.[5]

  • Why: The compound is a powder that can become airborne, posing an inhalation hazard.[5][8] The acyl chloride group can also react with ambient moisture to release HCl gas, which is a potent respiratory irritant.[4][7]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items, especially water and other protic solvents. Have a spill kit containing a neutral absorbent material (such as sand or vermiculite) readily available.

  • PPE Donning: Don PPE in the correct order to ensure complete coverage. This sequence prevents cross-contamination.

  • Aliquotting/Weighing: Handle the solid using non-sparking tools.[6][8] To minimize dust creation, do not pour the powder from a height. Use a spatula to carefully transfer the material. If possible, conduct manipulations under an inert atmosphere (e.g., nitrogen or argon), as this is the recommended storage condition.[1][10]

  • Reaction Quenching: Be aware that quenching reactions involving acyl chlorides are exothermic and can be vigorous. Neutralization can be achieved by slowly adding the acyl chloride to a solution of alcohol (e.g., methanol, ethanol) or by carefully controlled addition of water.[11] Always monitor the temperature.[11]

  • Decontamination: Wipe down the work surface and any equipment used with a suitable solvent, followed by soap and water.

  • PPE Doffing: Remove PPE in the reverse order of donning to avoid contaminating yourself. Wash hands thoroughly with soap and water after all work is complete.[5]

PPE Donning & Doffing Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 Lab Coat / Apron don2 Goggles don1->don2 don3 Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Face Shield doff1->doff2 doff3 Goggles doff2->doff3 doff4 Lab Coat / Apron doff3->doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan
  • Chemical Waste: Unused or surplus this compound should not be disposed of in drains or as common trash.[5] It must be treated as hazardous waste. The recommended method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[5] Always consult with a licensed professional waste disposal service.[5]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for cleaning spills must be collected in a suitable, closed container for disposal as hazardous waste.[5]

Emergency Procedures

  • Skin Contact: Immediately wash off with soap and plenty of water.[5] Remove contaminated clothing. Seek immediate medical attention as it can cause severe burns.[6][9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[5][8]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

  • Spill: Evacuate the area. Ensure adequate ventilation. Wearing full PPE, including appropriate respiratory protection, sweep up the solid material without creating dust.[5] Collect in a suitable, closed container for disposal.

References

  • MSDS of this compound. Capot Chemical.
  • This compound Safety D
  • This compound Safety Inform
  • This compound | 143254-82-4. Sigma-Aldrich.
  • Acyl chloride. Sciencemadness Wiki.
  • Cas 143254-82-4, this compound. Lookchem.
  • Acetyl chloride - SAFETY D
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • SAFETY DATA SHEETS for 4-Piperidinopiperidine-1-carbonyl Chloride.
  • ICSC 0210 - ACETYL CHLORIDE. Inchem.org.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.